molecular formula C38H52N2O12 B1192464 DBCO-PEG8-acid

DBCO-PEG8-acid

Numéro de catalogue: B1192464
Poids moléculaire: 728.8 g/mol
Clé InChI: RDPHILIVZGITGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DBCO-PEG8-acid is a heterobifunctional reagent featuring a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid, connected by a hydrophilic PEG8 spacer. The DBCO group enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules . This bioorthogonal reaction is highly selective and efficient, preserving the biological activity of sensitive molecules like proteins . The terminal carboxylic acid can be activated with common agents like EDC or HATU to form stable amide bonds with primary amines . The octaethylene glycol (PEG8) chain significantly enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of resulting conjugates . This dual reactivity makes this compound an invaluable tool in bioconjugation, probe development, and material science. It is extensively used to create Antibody-Drug Conjugates (ADCs), where the PEG linker can modulate hydrophobicity, improve solubility, increase the drug-to-antibody ratio (DAR), and reduce aggregation . In biomaterials research, it facilitates the site-specific immobilization of proteins, such as fluorescent proteins, within synthetic hydrogels for controlled cell culture and tissue engineering applications . It also enables the traceless templated synthesis of proteins through Click-Assisted Native Chemical Ligation (CAN), overcoming challenges of slow ligation kinetics and poor peptide solubility . The product is offered in high purity (≥95% ) and is available for research use only. It is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C38H52N2O12

Poids moléculaire

728.8 g/mol

Nom IUPAC

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C38H52N2O12/c41-36(11-12-37(42)40-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)40)39-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-38(43)44/h1-8H,11-31H2,(H,39,41)(H,43,44)

Clé InChI

RDPHILIVZGITGY-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>95% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DBCO-PEG8-acid

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG8-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental considerations for the bifunctional linker, DBCO-PEG8-acid. This reagent is a cornerstone in the field of bioconjugation, enabling the seamless connection of molecules through two distinct and highly efficient chemical reactions.

Core Principles and Mechanism of Action

This compound is a heterobifunctional linker composed of three key components: a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. This molecular architecture allows for a two-step sequential or orthogonal conjugation strategy.

  • DBCO Group for Copper-Free Click Chemistry: The DBCO moiety is the reactive handle for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, rapid kinetics, and bioorthogonality.[1] Unlike other click reactions, SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological samples.[2][3] The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward with azide-functionalized molecules to form a stable triazole linkage.[4]

  • Carboxylic Acid for Amide Coupling: The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified surfaces.[5] This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS ester. This activated intermediate readily reacts with a primary amine to form a stable amide bond.

  • PEG8 Spacer: The eight-unit polyethylene glycol chain serves multiple purposes. It significantly enhances the water solubility of the linker and the resulting conjugate. Furthermore, the flexible and hydrophilic PEG spacer reduces steric hindrance between the conjugated molecules and can help to minimize aggregation.

The dual reactivity of this compound allows for the precise and controlled assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.

Quantitative Data Summary

The efficiency of conjugations using this compound is influenced by reaction conditions and the properties of the molecules being conjugated. Below is a summary of key quantitative data related to the two reactive ends of the molecule.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO
Reactant PairSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent SystemReference
DBCO with Benzyl Azide~0.11 - 0.14CDCl₃ / Acetonitrile
DBCO with C28 (iminosydnone)1.4780% DMSO in PBS
DBCO with C28 (iminosydnone)3.1520% DMSO in PBS

Note: Reaction rates can be influenced by solvent and the electronic properties of the azide.

Table 2: Recommended Molar Ratios for Conjugation Reactions
Reaction TypeMolar Excess of DBCO-LinkerKey ConsiderationsReference
Amide Coupling (Protein Labeling) 20-30 fold molar excess of DBCO-NHS ester to antibodyTo achieve sufficient labeling. Excess unreacted linker is removed via purification.
SPAAC (Click Reaction) 1.5 - 3 fold molar excess of DBCO-labeled molecule to azide-labeled moleculeA modest excess is typically sufficient due to the high efficiency of the reaction.
SPAAC (Click Reaction) >5-10 fold molar excess of DBCO-NHS to antibodyHigher ratios can lead to protein/reagent precipitation.

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step conjugation workflow. Optimization may be required for specific applications.

Protocol 1: Amide Coupling to an Amine-Containing Protein

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5 - 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted DBCO linker and byproducts by dialysis against PBS or by using a desalting column according to the manufacturer's instructions.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DBCO-labeled protein (from Protocol 1) and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.0 - 7.4

  • Purification equipment (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. Ensure the buffer is free of sodium azide, as it will compete with the azide-labeled molecule.

  • Click Reaction:

    • Combine the DBCO-labeled protein and the azide-functionalized molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of the DBCO-labeled molecule to the azide-labeled molecule is a common starting point.

    • Incubate the reaction for 2 to 12 hours at room temperature or 4°C. For larger molecules or to improve efficiency, the reaction time can be extended to 24 hours, and the temperature can be increased up to 37°C.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove any unreacted starting materials.

Visualizations

Diagram 1: Mechanism of Amide Coupling

AmideCoupling DBCO_Acid DBCO-PEG8-COOH Activated_Ester DBCO-PEG8-CO-NHS (Active Ester Intermediate) DBCO_Acid->Activated_Ester + EDC EDC EDC->Activated_Ester + Byproduct1 Urea Byproduct EDC->Byproduct1 NHS Sulfo-NHS NHS->Activated_Ester + Conjugate DBCO-PEG8-CO-NH-Protein (Stable Amide Bond) Activated_Ester->Conjugate + Byproduct2 Sulfo-NHS Activated_Ester->Byproduct2 Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate +

Caption: Amide bond formation via EDC/NHS activation of this compound.

Diagram 2: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC DBCO_Conjugate Molecule-DBCO plus + DBCO_Conjugate->plus Azide_Molecule Molecule-N₃ Triazole_Product Molecule-Triazole-Molecule (Stable Conjugate) Azide_Molecule->Triazole_Product  Copper-Free  Click Reaction plus->Azide_Molecule

Caption: Copper-free click chemistry reaction between a DBCO and an azide.

Diagram 3: General Experimental Workflow

Workflow start Start: this compound + Amine-Molecule step1 Step 1: EDC/NHS Activation & Amide Coupling start->step1 purify1 Purification 1 (e.g., Dialysis) step1->purify1 intermediate Intermediate: DBCO-Labeled Molecule purify1->intermediate step2 Step 2: SPAAC Reaction with Azide-Molecule intermediate->step2 purify2 Purification 2 (e.g., SEC) step2->purify2 end Final Conjugate purify2->end

Caption: A typical two-step bioconjugation workflow using this compound.

References

An In-depth Technical Guide to DBCO-PEG8-acid: Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, solubility characteristics, and practical applications of DBCO-PEG8-acid, a key reagent in the field of bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing robust experimental strategies involving copper-free click chemistry.

Core Properties of this compound

This compound is a bifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. This unique combination of functional moieties makes it a versatile tool for covalently linking molecules through two distinct chemical reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and amide bond formation. The DBCO group participates in highly efficient and bioorthogonal copper-free click chemistry with azide-containing molecules, while the carboxylic acid can be activated to react with primary amines.[1] The PEG8 spacer enhances the solubility of the molecule, particularly in aqueous environments, and reduces steric hindrance during conjugation.[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental planning and execution.

PropertyValueReference(s)
Chemical Formula C₃₈H₅₂N₂O₁₂[2]
Molecular Weight 728.8 g/mol [2]
Purity Typically ≥95% or 98%
Appearance Off-white solid or viscous liquid
Storage Conditions -20°C, protected from light and moisture
Solubility

The solubility of this compound is a critical factor for its application in various experimental settings. While precise quantitative solubility data (e.g., mg/mL) is not consistently reported in publicly available literature, the general solubility characteristics are well-established. The presence of the hydrophilic PEG8 spacer significantly improves its water solubility compared to non-PEGylated DBCO analogs. For many applications, it is recommended to first dissolve this compound in a water-miscible organic solvent before dilution into an aqueous reaction buffer.

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Dichloromethane (DCM) Soluble
Aqueous Buffers (e.g., PBS) Soluble
Ethanol/Water Mixtures Soluble

Experimental Protocols

The following sections provide detailed methodologies for the two primary reaction types involving this compound: amide bond formation via the carboxylic acid and copper-free click chemistry via the DBCO group.

Activation of Carboxylic Acid and Amine Coupling

This protocol describes the conjugation of this compound to a biomolecule containing primary amines (e.g., lysine (B10760008) residues in a protein) through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid using carbodiimide (B86325) chemistry with EDC and NHS (or its water-soluble analog, Sulfo-NHS).

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., antibody, protein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2 - 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

    • Prepare the amine-containing biomolecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2- to 1.5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the activated NHS ester.

  • Conjugation to the Amine-Containing Biomolecule:

    • Add the activated this compound solution to the biomolecule solution. The molar excess of the DBCO reagent will depend on the biomolecule and the desired degree of labeling; a 10- to 20-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted DBCO reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general steps for the copper-free click reaction between a DBCO-functionalized biomolecule (prepared as described in section 2.1) and an azide-containing molecule.

Materials:

  • DBCO-functionalized biomolecule

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule, biotin-azide)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Note: Do not use buffers containing sodium azide.

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure efficient conjugation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. The reaction time may need to be optimized depending on the specific reactants. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at approximately 310 nm.

  • Purification (if necessary):

    • If the azide-containing molecule is in large excess or needs to be removed for downstream applications, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its use in bioconjugation.

G cluster_DBCO DBCO Group cluster_PEG PEG8 Spacer cluster_Acid Carboxylic Acid dbco Dibenzocyclooctyne (for Copper-Free Click Chemistry) peg -(CH₂CH₂O)₈- (Enhances Solubility, Reduces Steric Hindrance) dbco->peg -Linker- acid -COOH (for Amine Coupling) peg->acid -Linker-

Chemical Structure of this compound

G start Start: Amine-containing Biomolecule conjugation1 Amide Bond Formation: DBCO-functionalized Biomolecule start->conjugation1 dbco_peg_acid This compound edc_nhs EDC / NHS Activation dbco_peg_acid->edc_nhs edc_nhs->conjugation1 purification1 Purification 1 (Remove excess linker) conjugation1->purification1 conjugation2 Copper-Free Click Chemistry (SPAAC) purification1->conjugation2 azide_molecule Azide-containing Molecule azide_molecule->conjugation2 final_conjugate Final Bioconjugate conjugation2->final_conjugate purification2 Purification 2 (Optional) final_conjugate->purification2 end End Product purification2->end

General Experimental Workflow for Bioconjugation

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Copper-Free Click Chemistry Protein Protein-NH₂ Activated_DBCO DBCO-PEG8-NHS Protein->Activated_DBCO + DBCO_Acid DBCO-PEG8-COOH EDC_NHS EDC, NHS DBCO_Acid->EDC_NHS EDC_NHS->Activated_DBCO DBCO_Protein Protein-NHCO-PEG8-DBCO Activated_DBCO->DBCO_Protein -> Amide Bond Azide_Drug Azide-Drug Final_ADC Protein-Linker-Drug (Antibody-Drug Conjugate) DBCO_Protein->Final_ADC + Azide-Drug

Conceptual Pathway for Antibody-Drug Conjugate (ADC) Synthesis

References

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper-free click chemistry, with a specific focus on the use of Dibenzocyclooctyne (DBCO) linkers. This powerful bioconjugation technique has become an indispensable tool in chemical biology, drug development, and materials science due to its high efficiency, specificity, and biocompatibility.

Core Principles: The Power of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of copper-free click chemistry lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][2] This reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne, such as DBCO, and an azide (B81097).[1] The key to this reaction's success is the high ring strain of the cyclooctyne. This inherent strain dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2] This is a significant advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making SPAAC ideal for applications in living systems.

The bioorthogonal nature of SPAAC is another critical feature; the DBCO and azide functional groups are largely unreactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets. The reaction results in the formation of a stable triazole linkage.

The DBCO Linker: A Key Enabler of Copper-Free Click Chemistry

Dibenzocyclooctyne (DBCO) is one of the most widely used strained alkynes for SPAAC. Its popularity stems from a combination of high reactivity, stability, and ease of incorporation into various molecules. DBCO's reactivity is a direct result of its significant ring strain.

Advantages of DBCO Linkers:

  • Biocompatibility: The absence of a copper catalyst makes DBCO-mediated SPAAC non-toxic and suitable for in vivo and live-cell applications.

  • Rapid Kinetics: The reaction between DBCO and azides is exceptionally fast, with some reactions proceeding to completion in minutes.

  • High Specificity and Bioorthogonality: DBCO and azides react selectively with each other, even in the complex environment of a cell lysate, without cross-reactivity with other functional groups like amines and thiols.

  • Stability: Both DBCO and azide-modified biomolecules exhibit good stability, allowing for storage before conjugation. However, it's noted that the reactivity of DBCO can decrease over time.

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC reactions with DBCO linkers is influenced by several factors, including the reactants, solvent, and temperature. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Second-Order Rate Constants for DBCO Reactions

ReactantsRate Constant (k₂)ConditionsSource(s)
DBCO with Benzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
DBCO with Phenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)

Table 2: Typical Reaction Parameters for DBCO Conjugation

ParameterValueConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldRoom Temperature, 30-60 min
Molar Excess (Azide-modified molecule to DBCO-Antibody)1.5-4 fold4°C to 37°C, 2-24 hours
Reaction Time (SPAAC)< 5 min to overnightDependent on concentration and reactants
Optimal pH7.0 - 9.0Aqueous buffer (e.g., PBS)
DBCO Stability (on IgG)~3-5% loss of reactivity4 weeks at 4°C or -20°C

Visualizing the Chemistry and Workflow

To further elucidate the principles and practical application of DBCO-mediated copper-free click chemistry, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

SPAAC_Mechanism Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide Azide->Triazole Experimental_Workflow General Workflow for DBCO-Mediated Bioconjugation A Step 1: Biomolecule Activation (e.g., Antibody + DBCO-NHS ester) B Step 2: Purification (Remove excess DBCO linker) A->B Incubate RT, 1h C Step 3: Copper-Free Click Reaction (Add azide-modified molecule) B->C Desalting column D Step 4: Purification (Remove excess azide-modified molecule) C->D Incubate 4°C to RT, 4-24h E Step 5: Characterization (e.g., SDS-PAGE, UV-Vis, HPLC) D->E Purification method

References

The Pivotal Role of the PEG8 Spacer in DBCO Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of bioconjugation, diagnostics, and targeted therapeutics, the precise engineering of molecular linkers is paramount. Among the diverse array of chemical tools available, dibenzocyclooctyne (DBCO) reagents have become indispensable for their role in copper-free click chemistry. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer, particularly an eight-unit PEG (PEG8), into the DBCO scaffold, has emerged as a critical design element that significantly enhances the performance of these reagents. This technical guide provides a comprehensive overview of the multifaceted role of the PEG8 spacer in DBCO reagents, supported by comparative data, detailed experimental protocols, and logical workflows.

Core Principles: The Function of the PEG8 Spacer

The integration of a PEG8 spacer into DBCO reagents is a strategic choice to overcome the inherent challenges associated with the hydrophobicity and steric bulk of many biomolecules and payloads. The primary advantages conferred by the PEG8 spacer are detailed below.

Enhanced Aqueous Solubility

A major hurdle in bioconjugation is the poor solubility of many small molecule drugs and linkers in aqueous buffers, which can lead to aggregation and reduced reaction efficiency. The hydrophilic nature of the PEG8 spacer significantly improves the water solubility of DBCO reagents and the resulting conjugates. This is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic payloads can induce aggregation and hasten plasma clearance.[1]

Reduction of Steric Hindrance

The flexible and extended nature of the PEG8 spacer arm provides a physical separation between the conjugated molecules, thereby minimizing steric hindrance.[2] This spatial separation ensures that the binding affinity and biological activity of the biomolecule, such as an antibody, are not compromised by the attached payload. Furthermore, it allows the DBCO group greater access to its azide-containing reaction partner, potentially leading to improved reaction kinetics.[3]

Improved Pharmacokinetics and Biocompatibility

In the context of drug development, particularly for ADCs, the PEG8 spacer plays a crucial role in modulating the pharmacokinetic properties of the conjugate. PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can lead to a longer circulation half-life and reduced clearance.[1] The biocompatible nature of PEG also helps to minimize the immunogenicity of the conjugate.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters influenced by the presence and length of a PEG spacer in DBCO reagents. The data is synthesized from various sources to provide a comparative overview.

FeatureNon-PEGylated DBCODBCO-PEG4DBCO-PEG8
Relative Aqueous Solubility LowModerateHigh
Susceptibility to Aggregation HighModerateLow
Steric Hindrance HighModerateLow
Relative Reaction Kinetics SlowerFasterPotentially Faster
Impact on Pharmacokinetics Shorter Half-lifeImproved Half-lifeOptimized Half-life

Table 1: Comparative Properties of DBCO Reagents. This table provides a qualitative and comparative summary of the impact of PEG4 and PEG8 spacers on the physicochemical and pharmacokinetic properties of DBCO reagents.

ParameterDBCO-NHCO-PEG4-acidLonger Chain DBCO-PEG
Solubility in Aqueous Buffers Up to 1.5 mM (for NHS ester)[4]Generally higher than shorter chains
Solubility in Organic Solvents (DMSO, DMF) SolubleSoluble
Relative Stability in Aqueous Solution Can degrade over time; fresh solutions recommendedGenerally stable; long-term storage at -20°C recommended

Table 2: Solubility and Stability of DBCO-PEG-Acid Linkers. This table presents available quantitative and qualitative data on the solubility and stability of DBCO reagents with PEG spacers of varying lengths. It is important to note that direct, side-by-side quantitative comparisons are not always available in the literature, and these values are compiled from different sources.

Experimental Protocols

The following are detailed methodologies for key experiments involving DBCO-PEG8 reagents.

Protocol for Antibody Conjugation using DBCO-PEG8-NHS Ester

This protocol describes the two-step process of labeling an antibody with a DBCO-PEG8-NHS ester followed by copper-free click chemistry with an azide-containing molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG8-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Azide-modified molecule (e.g., a cytotoxic drug or fluorescent dye)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns (7k MWCO)

  • Reaction tubes

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of DBCO-PEG8-NHS Ester to room temperature before opening.

    • Prepare a 10 mM stock solution of DBCO-PEG8-NHS Ester in anhydrous DMSO or DMF immediately before use.

    • Ensure the antibody solution is at a concentration of 1-5 mg/mL in an amine-free buffer.

  • Antibody Labeling with DBCO-PEG8-NHS Ester:

    • Add a 10- to 20-fold molar excess of the DBCO-PEG8-NHS Ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.

    • Remove excess, unreacted DBCO-PEG8-NHS Ester using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's protocol.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the purified DBCO-labeled antibody, add the azide-containing molecule. A 2- to 4-fold molar excess of the azide (B81097) molecule over the antibody is recommended.

    • Incubate the reaction overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature.

  • Final Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove the excess azide-containing molecule.

Protocol for Determining Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. The following protocol outlines a common method for its determination using UV-Vis spectrophotometry.

Materials:

  • Purified ADC sample

  • Unconjugated antibody (control)

  • Small molecule drug (control)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody and the small molecule drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).

    • Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC sample at 280 nm and λmax.

  • Calculate DAR:

    • The concentrations of the antibody and the drug in the ADC sample can be calculated using the following equations based on the Beer-Lambert law:

      • A(280) = ε(Ab, 280) * C(Ab) + ε(Drug, 280) * C(Drug)

      • A(λmax) = ε(Ab, λmax) * C(Ab) + ε(Drug, λmax) * C(Drug)

    • Solve the system of two linear equations for C(Ab) and C(Drug).

    • The DAR is the molar ratio of the drug to the antibody: DAR = C(Drug) / C(Ab).

Protocol for In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative cancer cell line (control)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs

  • Unconjugated antibody (control)

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and a free drug control in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of the test articles. Include untreated cells as a control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) value for each compound using a suitable software package.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of DBCO-PEG8 reagents.

Bioconjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_labeling DBCO Labeling cluster_spaac Copper-Free Click Chemistry cluster_final_product Final Product Antibody Antibody in Amine-Free Buffer Reaction1 Incubation (RT, 30 min) Antibody->Reaction1 DBCO_PEG8_NHS DBCO-PEG8-NHS Ester (in DMSO) DBCO_PEG8_NHS->Reaction1 Quench Quenching (Tris-HCl) Reaction1->Quench Purify1 Purification (Desalting Column) Quench->Purify1 Reaction2 SPAAC Incubation (4°C, 12h) Purify1->Reaction2 Azide_Molecule Azide-Containing Molecule Azide_Molecule->Reaction2 Purify2 Final Purification (SEC) Reaction2->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Experimental workflow for the two-step bioconjugation using DBCO-PEG8-NHS Ester.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG8 Linker Tumor_Cell Tumor Cell with Surface Antigen ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Enzymatic Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Drug Action

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Conclusion

The PEG8 spacer is a critical component in the design of modern DBCO reagents, offering significant advantages in terms of solubility, steric hindrance, and pharmacokinetic properties. For researchers and drug development professionals, the selection of a DBCO reagent equipped with a PEG8 spacer can lead to more robust and reproducible bioconjugation outcomes, and ultimately, to the development of more effective and safer targeted therapies and diagnostic agents. The experimental protocols and workflows provided in this guide offer a practical framework for the successful implementation of these powerful chemical tools.

References

An In-depth Technical Guide to DBCO-PEG8-acid for Beginners in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Poly(ethylene glycol)8-acid (DBCO-PEG8-acid), a heterobifunctional linker that has become an indispensable tool in the field of bioconjugation. By leveraging the principles of copper-free click chemistry, this reagent offers a robust and biocompatible method for the precise and stable covalent modification of biomolecules. This guide will delve into its core properties, provide detailed experimental protocols, and illustrate its application in studying cellular signaling pathways.

Core Concepts: Structure and Functionality of this compound

This compound is a versatile molecule composed of three key functional components, each contributing to its utility in bioconjugation:

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that is highly reactive towards azide-functionalized molecules. This reactivity is the cornerstone of copper-free click chemistry, enabling rapid and specific covalent bond formation without the need for a cytotoxic copper catalyst. This bioorthogonal reaction can proceed efficiently within complex biological systems without interfering with native biochemical processes.[1][2]

  • Poly(ethylene glycol) (PEG8) Spacer: The eight-unit polyethylene (B3416737) glycol chain acts as a hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its subsequent conjugates, which is particularly beneficial when working with hydrophobic biomolecules.[3] It also reduces aggregation and minimizes steric hindrance between the conjugated molecules.[3]

  • Carboxylic Acid (-COOH): This terminal functional group provides a versatile handle for conjugation. It can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3]

This trifunctional design makes this compound an ideal linker for a two-step conjugation strategy, enabling the attachment of a wide array of molecules, such as drugs, fluorescent dyes, or other biomolecules, to a target protein or cell surface.

Data Presentation: Physicochemical and Reactivity Data

The following tables summarize the key quantitative properties of this compound and its reactivity in bioconjugation reactions.

PropertyValue
Chemical Formula C₃₈H₅₂N₂O₁₂
Molecular Weight 728.84 g/mol
Purity Typically ≥95% (determined by HPLC)
Appearance White to off-white solid or oil
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM
Storage Conditions Store at -20°C, desiccated and protected from light

Table 1: Physicochemical Properties of this compound

ParameterValue
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) Typically in the range of 10⁻² to 1 M⁻¹s⁻¹ for DBCO derivatives with azides. The specific rate is influenced by solvent, pH, and the electronic properties of the azide (B81097).
Reaction Conditions Mild, aqueous conditions. Typically performed at room temperature (20-25°C) or 37°C. The reaction is efficient over a broad pH range (typically pH 4-10).
Stability of DBCO Moiety The DBCO group is generally stable under physiological conditions but can be susceptible to degradation in the presence of strong oxidizing agents. In the presence of Glutathione (GSH), the half-life of a DBCO-azide conjugate is approximately 71 minutes. In immune phagocytes, approximately 36% degradation of DBCO has been observed after 24 hours.

Table 2: Reactivity and Stability Data for DBCO in Copper-Free Click Chemistry

Experimental Protocols

This section provides detailed methodologies for the two key reactions involving this compound: the activation of its carboxylic acid for conjugation to an amine-containing molecule, followed by the copper-free click chemistry reaction with an azide-containing molecule.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Protein

This protocol describes the steps to conjugate this compound to a protein (e.g., an antibody) via its primary amine groups.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be conjugated (in an amine-free buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound stock solution with the activation buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation to the Protein:

    • Add the freshly activated DBCO-NHS ester solution to the protein solution (typically 1-10 mg/mL in a buffer like PBS, pH 7.4). A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the DBCO-conjugated Protein:

    • Remove excess, unreacted DBCO-linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol for Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the reaction of the DBCO-conjugated protein with an azide-modified molecule.

Materials:

  • DBCO-conjugated protein (from the previous protocol)

  • Azide-modified molecule (e.g., a fluorescent dye, biotin, or a small molecule drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-conjugated protein and the azide-modified molecule in the reaction buffer.

    • Combine the two solutions. A 1.5 to 3-fold molar excess of the azide-modified molecule over the DBCO-conjugated protein is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.

  • Purification (if necessary):

    • If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography, depending on the properties of the conjugated molecules.

Mandatory Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the two-step experimental workflow for conjugating a molecule of interest to a protein using this compound.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) dbco_peg_acid This compound activated_dbco Activated DBCO-NHS Ester dbco_peg_acid->activated_dbco + edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_antibody DBCO-Antibody Conjugate activated_dbco->dbco_antibody + antibody Antibody (with -NH2 groups) antibody->dbco_antibody purification1 Purification (e.g., Desalting) dbco_antibody->purification1 azide_payload Azide-Payload purification1->azide_payload To Step 2 final_conjugate Final Bioconjugate azide_payload->final_conjugate + purification2 Purification (e.g., SEC) final_conjugate->purification2

Caption: Workflow for protein bioconjugation using this compound.

Signaling Pathway: Visualizing EGFR Trafficking and Degradation

DBCO-conjugated molecules can be used to study the trafficking and degradation of cell surface receptors, which is a key aspect of signal transduction regulation. For instance, an antibody or an aptamer targeting the Epidermal Growth Factor Receptor (EGFR) can be functionalized with a DBCO-PEG linker and subsequently labeled with a fluorescent dye via click chemistry. This allows for the visualization of EGFR internalization and its transport to lysosomes for degradation upon ligand binding.

The following diagram illustrates this process.

egfr_trafficking cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm egf EGF (Ligand) bound_complex EGF-EGFR-Antibody Complex egf->bound_complex egfr EGFR egfr->bound_complex dbco_ab DBCO-Antibody-Fluorophore dbco_ab->bound_complex endosome Early Endosome bound_complex->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking degradation Degradation Products lysosome->degradation Degradation

Caption: Visualization of EGFR trafficking and degradation using a DBCO-labeled antibody.

Logical Relationship: The Principle of Bioorthogonal Labeling

The utility of this compound in bioconjugation is rooted in the principle of bioorthogonality. This concept describes a chemical reaction that can occur within a living system without interfering with native biological processes. The strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO group and an azide group is a prime example of a bioorthogonal reaction.

bioorthogonal_concept No Cross-Reactivity biological_system Complex Biological System (Cells, Tissues) dbco DBCO Group azide Azide Group amines Amines (-NH2) thiols Thiols (-SH) hydroxyls Hydroxyls (-OH) covalent_bond Stable Covalent Bond (Triazole) dbco->covalent_bond Reacts Specifically azide->covalent_bond

Caption: The principle of bioorthogonal chemistry with DBCO and azide groups.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation, drug development, and chemical biology. Its bifunctional nature, combined with the biocompatibility of copper-free click chemistry, enables the straightforward and efficient labeling and modification of a wide range of biomolecules. The inclusion of a PEG8 spacer enhances the physicochemical properties of the resulting conjugates, making this linker particularly well-suited for applications in aqueous environments and in vivo. By understanding the core principles and experimental protocols outlined in this guide, researchers can effectively harness the potential of this compound to advance their scientific endeavors.

References

An In-depth Technical Guide to the Chemical Compatibility of DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility and stability of Dibenzocyclooctyne-Poly(ethylene glycol)8-acid (DBCO-PEG8-acid). Understanding the chemical tolerances of this versatile linker is critical for its successful application in bioconjugation, drug delivery, and materials science. This document outlines its stability under various conditions, compatibility with common laboratory reagents, and provides detailed experimental protocols for in-house validation.

Introduction to this compound

This compound is a bifunctional linker that incorporates three key chemical motifs:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free click chemistry reactions with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is prized for its high specificity and biocompatibility.

  • Polyethylene (B3416737) Glycol (PEG8): An eight-unit polyethylene glycol spacer that enhances the hydrophilicity and aqueous solubility of the molecule. The PEG linker also provides a flexible spacer arm, which can mitigate steric hindrance during conjugation.

  • Carboxylic Acid (-COOH): A terminal functional group that allows for covalent conjugation to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C38H52N2O12[1]
Molecular Weight 728.8 g/mol [1]
Purity Typically >95%[1]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions Solid: -20°C, protected from light and moisture. Stock Solutions (in anhydrous DMSO/DMF): -20°C (avoid repeated freeze-thaw cycles)[2]

Chemical Compatibility and Stability

The stability of this compound is primarily dictated by the chemical reactivity of the DBCO group and the amide bond that would be formed from the carboxylic acid. The PEG8 linker is generally considered chemically inert under typical bioconjugation conditions.

pH Stability

The DBCO group is known to be sensitive to strongly acidic conditions, which can lead to its degradation and loss of reactivity towards azides. The carboxylic acid and the resulting amide bond are generally stable at neutral to moderately basic pH but can be susceptible to hydrolysis under strongly acidic or basic conditions.

Table 1: Expected Stability of DBCO-PEG Moiety at Various pH and Temperature Conditions

pHTemperatureIncubation TimeExpected % RemainingRemarksSource(s)
< 5.025°C24 hours< 85-90%Acid-mediated degradation of the DBCO ring is a significant concern.
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)25°C24 hours90-95%Generally stable for typical reaction times at room temperature.
7.4 (PBS)37°C24 hours80-85%Degradation is accelerated at physiological temperature.
> 8.525°C24 hours90-95%The DBCO group is generally stable, but the risk of hydrolysis for activated esters or formed amide bonds increases.

Note: Data is based on a DBCO-PEG4 analog and should be considered as a guideline. For critical applications, specific stability testing is recommended.

Compatibility with Common Reagents

Table 2: Chemical Compatibility Summary

Reagent ClassReagent ExamplesCompatibilityRemarksSource(s)
Reducing Agents DTT, β-mercaptoethanolCaution While DBCO itself is not directly reduced, these agents can reduce its reaction partner, azide (B81097). This can lead to low yields in click chemistry reactions.
TCEPCompatible TCEP is generally more compatible with azide chemistry than thiol-based reducing agents.
Glutathione (GSH)Limited DBCO has a reported half-life of approximately 71 minutes in the presence of glutathione, a common intracellular antioxidant.
Denaturants Urea (B33335), Guanidinium HClLikely Compatible No direct incompatibility reported. However, the impact on reaction kinetics and protein conformation should be considered.
Detergents SDS, Triton X-100, Tween-20Likely Compatible Non-ionic detergents are generally well-tolerated. Ionic detergents like SDS may affect protein conformation and subsequent conjugation efficiency.
Amine-containing Buffers Tris, GlycineIncompatible with Carboxylic Acid Activation These buffers contain primary amines that will compete with the target molecule for reaction with the activated carboxylic acid (e.g., NHS ester).
Azide-containing Buffers Sodium Azide (NaN3)Incompatible Azides will react with the DBCO group, consuming the reagent.

Signaling Pathways and Experimental Workflows

General Bioconjugation Strategy

The dual functionality of this compound allows for a two-step sequential or a one-pot conjugation strategy, depending on the target molecules. A common workflow is the conjugation to a protein via the carboxylic acid, followed by a click reaction to an azide-modified molecule.

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Protein Protein DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein Primary Amines (e.g., Lysine) DBCO_PEG8_Acid This compound DBCO_PEG8_Acid->DBCO_Protein EDC_NHS EDC / NHS EDC_NHS->DBCO_PEG8_Acid Activates -COOH Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate Azide_Molecule Azide-modified Molecule Azide_Molecule->Final_Conjugate

Caption: Workflow for protein bioconjugation using this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reaction conditions.

G cluster_0 Degradation Conditions cluster_1 Degradation Products DBCO_PEG8_Acid This compound Acidic_Conditions Strongly Acidic Conditions (pH < 5) Strong_Base Strongly Basic Conditions Nucleophiles Certain Nucleophiles (e.g., high conc. thiols) Rearranged_DBCO Rearranged/Degraded DBCO Moiety Acidic_Conditions->Rearranged_DBCO Hydrolyzed_Amide Hydrolyzed Amide Bond Strong_Base->Hydrolyzed_Amide If conjugated DBCO_Adduct DBCO-Nucleophile Adduct Nucleophiles->DBCO_Adduct

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol for EDC/NHS Activation and Protein Conjugation

This protocol describes the conjugation of this compound to primary amines on a protein.

Materials:

  • This compound

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activate Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS stock solutions relative to the this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Protein Conjugation:

    • Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

    • Immediately add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Assessing Chemical Compatibility by HPLC

This protocol provides a method to quantify the stability of this compound in the presence of a specific chemical reagent.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS)

  • Chemical reagent to be tested (e.g., 100 mM DTT, 6 M Guanidinium HCl)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Test Solution:

    • Prepare the test buffer by dissolving the chemical reagent of interest at the desired concentration in the aqueous buffer.

    • Dilute the this compound stock solution 1:100 into the test buffer to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately after mixing, inject a 20 µL aliquot of the test solution onto the RP-HPLC. This serves as the baseline measurement.

  • Incubation: Incubate the remaining test solution at a controlled temperature (e.g., 25°C).

  • Collect Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis:

    • Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from potential degradation products.

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

  • Data Analysis:

    • Integrate the peak area of the intact compound for each timepoint.

    • Calculate the percentage remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics (e.g., half-life) under the tested conditions.

Conclusion

This compound is a powerful and versatile linker for bioconjugation. Its utility is maximized when its chemical compatibility is well understood. It exhibits good stability in neutral to slightly basic aqueous buffers but is susceptible to degradation under strongly acidic conditions. Care must be taken when using certain additives, particularly thiol-based reducing agents and amine-containing buffers. For critical applications, it is strongly recommended that researchers perform in-house compatibility and stability studies using the protocols outlined in this guide to ensure optimal performance in their specific experimental context.

References

Navigating the Stability and Storage of DBCO-PEG8-Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctyne (DBCO) reagents are at the forefront of bioorthogonal chemistry, enabling precise and efficient copper-free click reactions for applications ranging from bioconjugation and drug delivery to materials science. Among these, DBCO-PEG8-acid offers a valuable combination of a highly reactive DBCO moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal carboxylic acid for versatile conjugation to amine-containing molecules.[1] However, to ensure the success and reproducibility of experiments utilizing this powerful linker, a thorough understanding of its stability and optimal storage conditions is paramount.

This technical guide provides a comprehensive overview of the stability of this compound under various conditions, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

Core Stability Profile of this compound

The stability of this compound is primarily dictated by the reactivity of the strained alkyne within the DBCO group. While the PEG8 spacer and the terminal carboxylic acid are generally stable under typical bioconjugation conditions, the DBCO moiety is susceptible to degradation under certain environmental stresses, including pH, temperature, and the presence of oxidizing agents.

General Storage Recommendations

For optimal long-term stability, this compound should be stored as a solid at -20°C in a sealed container, protected from light and moisture.[1][2][3][4] When preparing solutions, it is crucial to use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to maintain the reactivity of the DBCO group. Stock solutions in anhydrous DMSO can be stored at -20°C for several days to a few months; however, it is highly recommended to prepare aqueous working solutions fresh for each experiment to minimize degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.

ParameterRecommendationSource
Storage Temperature -20°C
Storage Form Solid
Storage Container Sealed, protected from light and moisture
Handling Solvents Anhydrous DMF or DMSO
Aqueous Solutions Prepare fresh before use

Table 1: Recommended Storage and Handling Conditions for this compound

Impact of Environmental Factors on Stability

While specific quantitative stability data for this compound is limited in publicly available literature, data from the closely related compound, DBCO-NHCO-PEG4-acid, provides valuable insights into the expected stability profile. The following table summarizes the stability of this related compound under various pH and temperature conditions, which can serve as a useful guideline for experiments with this compound.

pHTemperature (°C)Incubation Time (hours)Remaining Intact Compound (%)Key Considerations
5.0252485 - 90%Potential for slow acid-mediated degradation of the DBCO group.
7.4 (PBS)448>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)252490 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)372480 - 85%Increased temperature accelerates degradation.
8.5252490 - 95%Generally stable, though higher pH can increase the hydrolysis rate of other functional groups if present.

Table 2: Illustrative Aqueous Stability of a DBCO-PEG-Acid Linker (Data for DBCO-NHCO-PEG4-acid)

pH Sensitivity

The DBCO group is sensitive to acidic conditions (pH < 5), which can lead to its rearrangement and degradation. Therefore, strongly acidic environments should be avoided during reactions and purification steps. The compound exhibits good stability in buffers with a pH range of 6 to 9, which is typical for most bioconjugation reactions.

Temperature Effects

As with most chemical compounds, higher temperatures accelerate the degradation of this compound, particularly in aqueous solutions. While short incubations at room temperature or 37°C are generally acceptable for reaction protocols, prolonged exposure should be avoided to maximize the yield of the desired conjugate. For storage of aqueous solutions for a few hours, 4°C is recommended.

Oxidation

The strained alkyne of the DBCO moiety is susceptible to oxidation. Exposure to strong oxidizing agents should be avoided. Studies on DBCO-modified oligonucleotides have shown that iodine, a common oxidizing agent in DNA synthesis, can cleave the DBCO group. While not a typical reagent in bioconjugation, this highlights the sensitivity of the DBCO group to certain oxidative conditions.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for troubleshooting and optimizing experiments.

DBCO This compound (Intact) Acid_Deg Rearranged/Degraded DBCO Product DBCO->Acid_Deg   Strongly Acidic   Conditions (pH < 5) Oxidized_Deg Oxidized DBCO Product DBCO->Oxidized_Deg   Oxidizing   Agents Hydrolysis_Deg Hydrolyzed DBCO Product DBCO->Hydrolysis_Deg   Prolonged Incubation   in Aqueous Solution

Caption: Potential Degradation Pathways for the DBCO Moiety.

Experimental Protocol: Assessing the Aqueous Stability of this compound via HPLC

This protocol provides a detailed methodology for quantifying the stability of this compound in a specific aqueous buffer over time. This allows researchers to determine the degradation kinetics under their specific experimental conditions.

cluster_prep Preparation cluster_analysis Analysis Stock Prepare 10 mM Stock in Anhydrous DMSO Working Dilute to 100 µM in Aqueous Buffer Stock->Working T0 Inject T=0 Aliquot onto HPLC Working->T0 Incubate Incubate at Desired Temperature T0->Incubate Timepoints Inject Aliquots at Various Timepoints Incubate->Timepoints HPLC HPLC Analysis (UV at ~309 nm) Timepoints->HPLC Data Calculate % Remaining vs. Time HPLC->Data

Caption: Experimental Workflow for Aqueous Stability Assessment.

Objective: To determine the rate of degradation of this compound in an aqueous solution over time.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • UV Detector (set to monitor DBCO absorbance at approximately 309 nm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC system. This serves as your baseline measurement.

  • Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another aliquot of the same volume onto the HPLC.

  • HPLC Analysis: Use a suitable gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact compound remaining at each timepoint relative to the peak area at T=0.

    • Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life under the tested conditions.

By adhering to the recommended storage and handling conditions and understanding the factors that influence the stability of this compound, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible results in their bioconjugation and drug development endeavors. For critical applications, performing an in-house stability test using the protocol provided is strongly recommended to validate stability under specific experimental conditions.

References

An In-depth Technical Guide to the Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a premier bioorthogonal reaction, it enables the specific covalent ligation of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1] This guide provides a comprehensive overview of the core principles of SPAAC, its reaction kinetics, key applications, and detailed experimental protocols. The central tenet of SPAAC is the use of strained cyclooctynes, which possess high intrinsic energy that dramatically accelerates the cycloaddition reaction with azides, allowing it to proceed rapidly and with high specificity under physiological conditions.[1][2]

Core Principles and Mechanism

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a powerful class of reactions that form five-membered heterocyclic rings.[] Unlike the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC is a metal-free process, a critical advantage for in vivo applications where copper toxicity is a concern.[1]

2.1 The Driving Force: Ring Strain

The reaction's driving force is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes. This strain, resulting from the deformation of the ideal 180° bond angle of the alkyne, substantially lowers the activation energy for the [3+2] cycloaddition with an azide (B81097). The release of this ring strain upon formation of the stable, aromatic triazole ring provides a strong thermodynamic driving force for the reaction.

2.2 Reaction Mechanism

The mechanism is a concerted [3+2] cycloaddition where the azide functions as a 1,3-dipole and the strained alkyne acts as the dipolarophile. This process proceeds through a single transition state to form a stable triazole linkage, covalently connecting the two molecules.

Diagram 1. Core reaction mechanism of SPAAC.

2.3 Bioorthogonality

A key feature of SPAAC is its bioorthogonality. Both the azide and the strained alkyne functional groups are essentially absent in biological systems and are non-reactive with native functional groups like amines, thiols, or hydroxyls. This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners, even within the complexity of living cells.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is a critical parameter, typically described by a second-order rate constant (k). The structure of the cyclooctyne (B158145) has the most significant impact on this rate. Rational design has led to the development of various cyclooctynes with vastly different kinetics, allowing researchers to tailor the reaction speed to their specific application.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k, M⁻¹s⁻¹)Key Features
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.57Small, hydrophilic, but moderately reactive.
DibenzocyclooctynolDIBO~0.3 - 0.7Good reactivity and possesses a handle for further functionalization.
DibenzocyclooctyneDBCO / ADIBO~0.6 - 1.0High reactivity and stability; widely used for rapid labeling.
AzadibenzocyclooctyneDIBAC / ADIBO~0.3 - 2.5Electron-deficient alkyne with high reactivity.
BiarylazacyclooctynoneBARAC~0.9 - 3.1Among the fastest cyclooctynes, but synthesis is more complex.

Note: Rate constants are approximate and can vary based on the specific azide, solvent, and temperature.

Applications in Research and Drug Development

The mild conditions, high specificity, and catalyst-free nature of SPAAC have led to its widespread adoption across various scientific disciplines.

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise control over the drug-to-antibody ratio (DAR) results in more homogeneous ADC populations with improved therapeutic indices.

  • Molecular Imaging and Diagnostics: Biomolecules, from proteins to glycans, can be metabolically labeled with azides and subsequently tagged with cyclooctyne-bearing imaging agents (e.g., fluorophores, PET tracers) for in vivo tracking and visualization.

  • Bioconjugation and Proteomics: SPAAC is used to label proteins, lipids, and nucleic acids without disrupting biological processes. This enables applications such as identifying protein-protein interactions, tracking post-translational modifications, and enriching specific classes of biomolecules from complex lysates.

  • Materials Science and Surface Functionalization: The robust and stable triazole linkage formed by SPAAC is used to create novel biomaterials, hydrogels, and functionalized surfaces for cell culture and diagnostic arrays.

Experimental Protocols

The following sections provide generalized protocols for the application of SPAAC in a research setting. Optimization is often required for specific biomolecules and probes.

5.1 Protocol 1: Labeling of an Azide-Modified Protein with a DBCO Probe

This protocol describes a general method for conjugating a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin) to a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

  • Azide-modified protein (1-5 mg/mL in an amine-free, azide-free buffer like PBS, pH 7.4).

  • DBCO-functionalized probe (e.g., DBCO-NHS ester for initial antibody labeling, or DBCO-dye for reaction with an azide-protein).

  • Anhydrous DMSO or DMF for dissolving the DBCO probe.

  • Purification system: Desalting column (e.g., Zeba™ Spin), size-exclusion chromatography (SEC), or dialysis cassette.

  • Characterization equipment: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer.

Diagram 2. General experimental workflow for SPAAC bioconjugation.

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is in a suitable buffer at a known concentration.

    • Prepare a stock solution of the DBCO probe (e.g., 1-10 mM) in anhydrous DMSO immediately before use.

  • Initiate Reaction:

    • In a microcentrifuge tube, add the azide-modified protein solution.

    • While gently mixing, add the DBCO probe stock solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture for 4 to 12 hours at room temperature or 4°C. For highly reactive cyclooctynes and higher concentrations, shorter incubation times (1-4 hours) may be sufficient.

  • Purification:

    • Remove unreacted DBCO probe and byproducts using a desalting column for rapid buffer exchange or size-exclusion chromatography for higher resolution purification. Dialysis against PBS can also be used for larger volumes.

  • Characterization:

    • SDS-PAGE: Confirm successful conjugation by observing a shift in the molecular weight of the protein. If a fluorescent DBCO-dye was used, the gel can be imaged to confirm labeling.

    • Mass Spectrometry (ESI-MS or MALDI-TOF): Determine the precise mass of the conjugate to confirm the degree of labeling.

    • UV-Vis Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the chromophore of the DBCO probe (e.g., ~309 nm for DBCO).

5.2 Protocol 2: Metabolic Labeling of Cell-Surface Glycans

This protocol enables the visualization of glycans on living cells by metabolically incorporating an azide-containing sugar, followed by SPAAC ligation with a DBCO-fluorophore.

Materials:

  • Adherent or suspension cells in culture.

  • Azide-modified sugar precursor (e.g., Ac₄ManNAz for sialic acid labeling).

  • DBCO-fluorophore.

  • Cell culture medium, PBS, and imaging instrumentation (fluorescence microscope or flow cytometer).

Diagram 3. Logical workflow for targeted cell labeling using SPAAC.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-sugar precursor (e.g., 25-50 µM Ac₄ManNAz) to the culture medium.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cell-surface glycans.

  • SPAAC Reaction:

    • Wash the cells twice with warm PBS to remove unincorporated azide-sugar.

    • Prepare a solution of the DBCO-fluorophore in pre-warmed culture medium (e.g., 20-50 µM).

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has solidified its position as a cornerstone of bioorthogonal chemistry. Its high efficiency, selectivity, and biocompatibility have enabled breakthroughs in drug development, diagnostics, and fundamental biology. For researchers and drug development professionals, a thorough understanding of the principles of SPAAC, the kinetics of different cyclooctynes, and robust experimental protocols is essential for leveraging this powerful technology to its full potential.

References

In-Depth Technical Guide to the Safety and Handling of DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for DBCO-PEG8-acid, a bifunctional linker used in bioconjugation, drug delivery, and materials science. The information is intended for researchers, scientists, and professionals in drug development. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Therefore, the safety information presented here is largely based on the SDS for the closely related compound, DBCO-PEG8-NHS ester, due to their structural similarity.

Hazard Identification and Classification

This compound should be handled with care, assuming a hazard profile similar to its N-hydroxysuccinimide ester counterpart. Based on the classification for DBCO-PEG8-NHS ester, the following hazards are anticipated[1]:

GHS Classification:

  • Acute Toxicity, Oral (Category 4) [1]

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [1]

GHS Label Elements:

  • Pictogram:

    • Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280

    • Response: P302+P352, P304+P340, P305+P351+P338, P330

    • Storage: P403+P233, P405

    • Disposal: P501

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C38H52N2O12
Molecular Weight 728.8 g/mol
Purity ≥95% to 98%
Solubility Soluble in DMSO, DCM, DMF
Appearance Not specified (likely a solid)
Storage Temperature -20°C

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, a lab coat, and closed-toe shoes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • When preparing solutions, use anhydrous solvents such as DMF or DMSO to maintain reactivity.

Storage
  • Store in a tightly sealed container at -20°C.

  • Protect from light and moisture.

  • Stable under recommended storage conditions.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

  • Use personal protective equipment.

  • Avoid dust formation.

  • Ensure adequate ventilation.

  • Do not let the product enter drains.

  • For solids, pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.

  • For solutions, absorb with an inert material (e.g., vermiculite, dry sand, earth) and place in a chemical waste container.

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

General Bioconjugation Protocol with this compound

This protocol outlines a general procedure for a copper-free click chemistry reaction. Researchers should adapt this protocol based on their specific experimental requirements.

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the desired concentration in an anhydrous solvent such as DMSO or DMF.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide-containing molecule with the this compound solution.

    • The reaction is typically carried out in a buffer with a pH range of 4-9.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C.

    • Reaction times can vary from 1 to 24 hours.

  • Purification:

    • Following the reaction, the conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.

Visual Workflows

The following diagrams illustrate key safety and experimental workflows.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_handling Safe Handling cluster_exposure Exposure Response cluster_first_aid First Aid Oral_Toxicity Acute Oral Toxicity (Category 4) PPE Wear appropriate PPE (Gloves, Goggles, Lab Coat) Oral_Toxicity->PPE Skin_Irritation Skin Irritation (Category 2) Skin_Irritation->PPE Eye_Irritation Serious Eye Irritation (Category 2A) Eye_Irritation->PPE Respiratory_Irritation Respiratory Tract Irritation (Category 3) Ventilation Use in a well-ventilated area (Fume Hood) Respiratory_Irritation->Ventilation Avoid_Inhalation Avoid breathing dust/vapors Ventilation->Avoid_Inhalation Avoid_Contact Avoid skin and eye contact PPE->Avoid_Contact Inhalation Inhalation Move_to_Fresh_Air Move to fresh air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with soap and water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Flush_Eyes Flush eyes with water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth, seek medical advice Ingestion->Rinse_Mouth

Hazard Identification and Response Workflow for this compound.

Bioconjugation_Workflow Start Start Reagent_Prep Reagent Preparation (Warm to RT, Prepare Stock Solution) Start->Reagent_Prep Reaction_Setup Reaction Setup (Combine Azide-Molecule and DBCO-Reagent in Buffer) Reagent_Prep->Reaction_Setup Incubation Incubation (RT or 4°C, 1-24 hours) Reaction_Setup->Incubation Purification Purification (Dialysis, SEC, or HPLC) Incubation->Purification Analysis Analysis of Conjugate Purification->Analysis End End Analysis->End

General Experimental Workflow for Bioconjugation with this compound.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG8-acid in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug, connected by a chemical linker. The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the efficiency of drug release.

This document provides detailed application notes and protocols for the use of DBCO-PEG8-acid, a heterobifunctional linker, in the synthesis of ADCs. This linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a carboxylic acid for conjugation to the antibody. The use of this compound offers a robust and efficient method for the development of next-generation ADCs with improved therapeutic profiles.[1][2]

The synthesis strategy involves a two-step process. First, the carboxylic acid of the this compound linker is activated, typically as an N-hydroxysuccinimide (NHS) ester, and then reacted with primary amines (e.g., lysine (B10760008) residues) on the antibody. This results in a DBCO-functionalized antibody. The second step is the conjugation of an azide-modified cytotoxic payload to the DBCO-modified antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach is bioorthogonal, meaning it occurs efficiently under mild, aqueous conditions without interfering with biological functional groups.[3][4]

Advantages of this compound in ADC Synthesis

The unique structural components of the this compound linker provide several key advantages in the context of ADC development:

  • Biocompatibility and Bioorthogonality: The SPAAC reaction between the DBCO group and an azide (B81097) is a copper-free click chemistry reaction. This is highly advantageous as it avoids the use of a cytotoxic copper catalyst, which can be detrimental to the antibody's integrity and is unsuitable for in vivo applications.[5]

  • Enhanced Hydrophilicity and Reduced Aggregation: The PEG8 spacer is a hydrophilic chain that increases the overall water solubility of the ADC. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation. The PEG8 spacer helps to mitigate this issue, allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's stability.

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the hydrophobic drug from the surrounding environment, potentially reducing non-specific uptake and clearance of the ADC. This can lead to a longer plasma half-life and increased accumulation at the tumor site.

  • Controlled and Efficient Conjugation: The SPAAC reaction is highly efficient and specific, leading to the formation of a stable triazole linkage. This allows for a more controlled and reproducible conjugation process, resulting in a more homogeneous ADC product with a well-defined DAR.

  • Versatility: The carboxylic acid moiety allows for straightforward conjugation to antibodies via well-established amine chemistry. This makes the this compound linker compatible with a wide range of antibodies.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified cytotoxic payload

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers (e.g., PBS, pH 7.4)

  • Analytical instrumentation for characterization (e.g., UV-Vis spectrophotometer, HPLC system with SEC and HIC columns, Mass Spectrometer)

Protocol 1: Activation of this compound to DBCO-PEG8-NHS Ester

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.

  • Dissolve this compound and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.

  • Add EDC to the solution at a molar ratio of 1:1.1 relative to the linker.

  • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The resulting DBCO-PEG8-NHS ester solution is typically used immediately in the next step.

Protocol 2: Conjugation of DBCO-PEG8-NHS Ester to the Antibody

This protocol details the conjugation of the activated DBCO linker to the antibody's lysine residues.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer using a desalting column.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the freshly prepared DBCO-PEG8-NHS ester solution in DMSO or DMF to the antibody solution. The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO linker and quenching reagent using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 3: Payload Conjugation via Copper-Free Click Chemistry (SPAAC)

This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5- to 5-fold molar excess of the azide-payload over the DBCO-modified antibody is typically used.

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature. The optimal incubation time may vary depending on the specific reactants.

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration.

Protocol 4: Characterization of the Antibody-Drug Conjugate

The final ADC product should be thoroughly characterized to determine its critical quality attributes.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the increased hydrophobicity imparted by the drug-linker, allowing for the quantification of different DAR species (DAR 0, 2, 4, etc.).

    • UV-Vis Spectroscopy: The average DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the cytotoxic drug.

    • Mass Spectrometry (MS): LC-MS provides the most accurate determination of the DAR by measuring the precise mass of the intact ADC and its subunits.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregates, and fragments in the final ADC preparation.

  • In Vitro Cytotoxicity Assay:

    • The potency of the ADC is evaluated by determining its half-maximal inhibitory concentration (IC50) against a target cancer cell line. This is typically done using a cell viability assay such as the MTT or CellTiter-Glo assay.

Data Presentation

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a this compound linker, compiled from various sources.

Table 1: Reaction Conditions for ADC Synthesis

ParameterTypical RangeRationale
Antibody Modification (DBCO-PEG8-NHS)
Molar Excess of DBCO-PEG8-NHS Ester to Antibody5 - 20 foldTo achieve a target Degree of Labeling (DOL) of DBCO on the antibody.
Reaction Time1 - 2 hoursSufficient time for the reaction to proceed to completion at room temperature.
Reaction pH7.0 - 8.5Optimal pH for the reaction of NHS esters with primary amines.
Payload Conjugation (SPAAC)
Molar Excess of Azide-Payload to DBCO-Antibody1.5 - 5 foldTo ensure efficient conjugation to the DBCO groups on the antibody.
Reaction Time4 - 24 hoursThe reaction kinetics of SPAAC can vary depending on the specific reactants.
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction and maintains antibody stability.

Table 2: Typical Characterization Data for a DBCO-PEG8-linked ADC

ParameterTypical Value/RangeMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)2 - 8HIC, UV-Vis, Mass Spectrometry
Monomer Purity> 95%Size-Exclusion Chromatography (SEC)
Aggregate Content< 5%Size-Exclusion Chromatography (SEC)
In Vitro Potency (IC50)nM to sub-nM rangeCell-based cytotoxicity assays
Stability (in plasma)Varies depending on payload and conjugation siteIncubation in plasma followed by DAR analysis (e.g., by HIC or MS)

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Modification cluster_2 Step 3: Payload Conjugation (SPAAC) cluster_3 Step 4: Characterization A This compound B EDC, NHS in DMSO/DMF A->B C DBCO-PEG8-NHS Ester B->C E DBCO-modified mAb D Monoclonal Antibody (mAb) D->E + DBCO-PEG8-NHS Ester F Purification (Desalting) E->F H Antibody-Drug Conjugate (ADC) F->H + Azide-modified Payload G Azide-modified Payload G->H I Purification (SEC/HIC) H->I J DAR Analysis (HIC, MS) I->J K Purity/Aggregation (SEC) I->K L In Vitro Potency Assay I->L

Workflow for ADC synthesis using this compound.
General Mechanism of ADC Action and Intracellular Signaling

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage Payload->DNA_Damage 5a. Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption 5b. Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death Signaling Microtubule_Disruption->Apoptosis

General mechanism of ADC action and payload-induced signaling.

References

Application Notes and Protocols for Nanoparticle Modification using DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel nanotherapeutics. DBCO-PEG8-acid is a bifunctional linker that offers a robust and versatile solution for covalently attaching biomolecules to nanoparticle surfaces. This linker features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a terminal carboxylic acid for covalent amide bond formation with primary amines on nanoparticle surfaces, and an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG8 spacer enhances solubility, reduces steric hindrance, and minimizes non-specific protein adsorption, which can improve the in vivo circulation time of the nanoparticles.[1]

This document provides detailed protocols for the modification of amine-functionalized nanoparticles with this compound and subsequent conjugation of an azide-modified targeting ligand. It also includes representative data on the physicochemical changes that occur during this process and illustrates a relevant experimental workflow and signaling pathway for targeted cancer therapy.

Key Applications

  • Targeted Drug Delivery: Functionalize drug-encapsulated nanoparticles with targeting ligands such as antibodies, peptides, or aptamers to enhance delivery to specific cell types and reduce off-target effects.

  • Advanced In Vivo Imaging: Conjugate imaging agents like fluorescent dyes or MRI contrast agents to nanoparticles for improved diagnostics and real-time monitoring of biological processes.

  • Development of Biosensors: Immobilize azide-modified biomolecules onto DBCO-functionalized sensor surfaces for the creation of highly sensitive and specific diagnostic tools.

Quantitative Data Summary

The surface modification of nanoparticles with this compound and the subsequent conjugation of a targeting ligand can be monitored by changes in key physicochemical properties. The following table provides representative data for the modification of 100 nm amine-functionalized polymeric nanoparticles.

StepMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1. Amine-Functionalized Nanoparticles (Bare)105.2 ± 2.10.15 ± 0.02+35.8 ± 1.5
2. DBCO-PEG8-Nanoparticles115.8 ± 2.50.13 ± 0.03+15.2 ± 1.8
3. Targeting Ligand-Nanoparticles125.4 ± 3.10.16 ± 0.02-5.7 ± 2.1

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on this compound to form a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • In a separate tube, add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.

  • Vortex the mixture gently to dissolve the reagents.

  • Incubate the reaction for 1 hour at room temperature to allow for the formation of the DBCO-PEG8-NHS ester.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated DBCO-PEG8-linker to the surface of amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • Activated DBCO-PEG8-NHS ester solution (from Protocol 1)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

Procedure:

  • Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Add the activated DBCO-PEG8-NHS ester solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the amine groups on the nanoparticle surface is recommended as a starting point.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM and incubate for 15 minutes. This step deactivates any unreacted NHS esters.

  • Purify the DBCO-PEG8-functionalized nanoparticles by centrifugation or size-exclusion chromatography to remove unreacted linker and byproducts.

  • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS, pH 7.4) for storage at 4°C.

Protocol 3: Copper-Free Click Chemistry Conjugation of an Azide-Modified Targeting Ligand

This protocol describes the final step of conjugating an azide-modified targeting ligand to the DBCO-functionalized nanoparticles via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • DBCO-PEG8-functionalized nanoparticles

  • Azide-modified targeting ligand (e.g., antibody, peptide)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Resuspend the purified DBCO-PEG8-functionalized nanoparticles in the Reaction Buffer.

  • Add the azide-modified targeting ligand to the nanoparticle suspension. A 2 to 10-fold molar excess of the targeting ligand relative to the surface DBCO groups is a common starting point.

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the final targeted nanoparticles using an appropriate method (e.g., size-exclusion chromatography, dialysis, or centrifugation) to remove the excess, unconjugated targeting ligand.

  • Characterize the final product for size, polydispersity, zeta potential, and conjugation efficiency.

Visualizations

experimental_workflow cluster_modification Nanoparticle Functionalization cluster_conjugation Targeting Ligand Conjugation np Amine-Functionalized Nanoparticle dbco_np DBCO-PEG8-Nanoparticle np->dbco_np dbco_linker This compound edc_nhs EDC / NHS Activation dbco_linker->edc_nhs 1. Activation edc_nhs->dbco_np 2. Amide Coupling targeted_np Targeted Nanoparticle (e.g., for Drug Delivery) dbco_np->targeted_np azide_ligand Azide-Modified Targeting Ligand azide_ligand->targeted_np 3. Click Chemistry (SPAAC)

Caption: Experimental workflow for nanoparticle modification.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor pi3k PI3K her2->pi3k Activation ras Ras her2->ras Activation targeted_np Targeted Nanoparticle (with anti-HER2 ligand) targeted_np->her2 Binding & Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Targeted inhibition of the HER2 signaling pathway.

References

Application Notes and Protocols for DBCO-PEG8-Acid and Azide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient coupling of DBCO-PEG8-acid with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry. This bioorthogonal reaction is a cornerstone in bioconjugation, enabling the precise and stable ligation of biomolecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2][3][4]

The DBCO (Dibenzocyclooctyne) group's high ring strain allows for a rapid and highly specific reaction with azide (B81097) moieties, forming a stable triazole linkage.[5] The inclusion of a hydrophilic PEG8 (polyethylene glycol) spacer enhances aqueous solubility, reduces steric hindrance, and improves the biocompatibility of the resulting conjugate.

Core Concepts of DBCO-Azide Coupling

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions, making it ideal for applications in live cells and in vivo. The key advantages of this copper-free click chemistry approach include:

  • Biocompatibility: The absence of a cytotoxic copper catalyst makes it suitable for use in living systems.

  • High Specificity: The DBCO and azide groups are bioorthogonal, meaning they react selectively with each other without cross-reacting with native biological functional groups.

  • Efficiency and Speed: The reaction exhibits fast kinetics at room temperature, often leading to high yields of the conjugate.

  • Stable Linkage: The resulting triazole bond is highly stable under physiological conditions.

Quantitative Data for Reaction Optimization

The efficiency of the DBCO-azide coupling reaction is influenced by several factors. The following table summarizes key quantitative parameters to guide the optimization of your experimental setup.

ParameterRecommended RangeNotesSource(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess. A starting point of 1.5 to 3 molar equivalents of the DBCO-containing molecule is common.
Reaction Temperature 4°C to 37°CReactions are typically performed at room temperature (20-25°C). Higher temperatures can increase the reaction rate but may affect the stability of sensitive biomolecules. For sensitive molecules, the reaction can be performed overnight at 4°C.
Reaction Time 2 to 24 hoursTypical reaction times are between 4 to 12 hours at room temperature. Longer incubation times may be necessary to maximize yield, especially for larger molecules or when using longer PEG linkers.
Solvent/Buffer System Aqueous buffers (e.g., PBS, HEPES) at pH 7.0-8.5Amine-free buffers are crucial for the initial DBCO-NHS ester activation step. Avoid buffers containing sodium azide, as it will react with the DBCO group.
Organic Co-solvent < 20% (e.g., DMSO, DMF)If the DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture. Keeping the final organic solvent concentration low is important to prevent protein precipitation.
Monitoring the Reaction UV-Vis SpectroscopyThe consumption of the DBCO group can be monitored by the decrease in its characteristic UV absorbance at approximately 309-310 nm.

Experimental Protocols

The following protocols describe a two-stage process: first, the activation of a primary amine-containing molecule (e.g., a protein or antibody) with this compound via an NHS ester intermediate, and second, the copper-free click chemistry reaction with an azide-functionalized molecule.

Protocol 1: Activation of an Amine-Containing Molecule with DBCO-PEG8-NHS Ester

This protocol details the conjugation of this compound to a protein via its primary amine groups after converting the carboxylic acid to an NHS ester.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC) for in situ activation, or a pre-activated DBCO-PEG8-NHS ester

  • Amine-containing molecule (e.g., antibody, protein)

  • Reaction Buffer: Amine-free and azide-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., Tris-HCl or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the Amine-Containing Molecule:

    • Ensure the molecule is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the DBCO-PEG8-NHS Ester Solution:

    • If starting with this compound, perform an in situ activation to the NHS ester using EDC and NHS in an anhydrous organic solvent.

    • If using a pre-activated DBCO-PEG8-NHS ester, dissolve it immediately before use in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Perform the Labeling Reaction:

    • Add the DBCO-PEG8-NHS ester solution to the solution of the amine-containing molecule. A 20-30 fold molar excess of the DBCO-NHS ester is often used for antibody labeling.

    • Ensure the final concentration of the organic solvent is below 20% to avoid protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the DBCO-Labeled Molecule:

    • Remove the excess, unreacted DBCO reagent and byproducts using size-exclusion chromatography, dialysis, or a desalting column.

Protocol 2: Copper-Free Click Chemistry Coupling of DBCO-Labeled Molecule with an Azide-Functionalized Molecule

This protocol describes the reaction between the purified DBCO-labeled molecule and an azide-containing molecule.

Materials:

  • DBCO-labeled molecule (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or another suitable amine- and azide-free buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Prepare the Reactants:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • The DBCO-labeled molecule should already be in a suitable buffer from the previous purification step.

  • Perform the Click Reaction:

    • Add the azide-containing molecule to the solution of the DBCO-labeled molecule. A molar excess of one of the reactants (typically 1.5 to 3-fold) is recommended to drive the reaction to completion.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For larger molecules, the reaction time may need to be extended up to 24 hours.

  • Purify the Conjugate:

    • Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

  • Storage:

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer. Note that the reactivity of the DBCO group may decrease over time, even at low temperatures.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_activation Protocol 1: Activation with DBCO-PEG8-NHS Ester cluster_coupling Protocol 2: Copper-Free Click Coupling prep_amine Prepare Amine-Containing Molecule labeling Perform Labeling Reaction prep_amine->labeling prep_dbco Prepare DBCO-PEG8-NHS Ester Solution prep_dbco->labeling quench Quench Reaction labeling->quench purify_dbco Purify DBCO-Labeled Molecule quench->purify_dbco prep_reactants Prepare Reactants purify_dbco->prep_reactants DBCO-Labeled Molecule click_reaction Perform Click Reaction prep_reactants->click_reaction purify_conjugate Purify Final Conjugate click_reaction->purify_conjugate

Caption: Experimental workflow for this compound and azide coupling.

reaction_pathway cluster_reactants DBCO DBCO-PEG8-R Plus + DBCO->Plus Azide N3-R' Triazole Triazole Product Azide->Triazole Strain-Promoted Cycloaddition Plus->Azide

Caption: Chemical reaction pathway for DBCO and azide coupling.

References

Application Notes and Protocols for the Activation of DBCO-PEG8-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG8-acid is a bifunctional linker that is instrumental in the field of bioconjugation. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a terminal carboxylic acid for covalent modification of amine-containing molecules, and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer. The DBCO group facilitates highly efficient and biocompatible strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are ideal for conjugating molecules in sensitive biological systems without the need for a cytotoxic copper catalyst.[1][2][3] The terminal carboxylic acid can be activated to form a reactive ester, enabling the covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies.[4][5] The PEG8 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation of the conjugate.

This document provides detailed protocols for the activation of the carboxylic acid on this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, preparing it for subsequent conjugation to amine-containing molecules.

Principle of the Method

The activation of the carboxylic acid on this compound is a two-step, one-pot reaction. First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance stability and reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable NHS ester is then sufficiently reactive to form a stable amide bond upon reaction with a primary amine.

Data Presentation

The following tables summarize the recommended quantitative parameters for the activation and subsequent conjugation reactions.

Table 1: Reagent and Buffer Recommendations

Reagent/Buffer Recommended Concentration/pH Key Considerations
This compound Stock10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use. Equilibrate vial to room temperature before opening to prevent moisture condensation.
EDC Stock10 mg/mL in anhydrous DMSO or waterPrepare fresh before use.
NHS/Sulfo-NHS Stock10 mg/mL in anhydrous DMSO or waterPrepare fresh before use.
Activation Buffer0.1 M MES, pH 4.5 - 6.0Optimal pH for EDC/NHS activation to minimize hydrolysis.
Coupling BufferPBS, pH 7.2 - 7.5 or Borate Buffer, pH 8.0 - 8.5Optimal pH for the reaction of NHS-ester with primary amines. Do not use buffers containing primary amines (e.g., Tris or glycine).
Quenching Buffer1 M Tris-HCl or 1 M Glycine, pH 8.0To quench unreacted NHS esters.

Table 2: Recommended Molar Ratios for Activation and Conjugation

Reaction Step Reactant Recommended Molar Excess (relative to limiting reagent) Notes
Activation EDC2 to 5-fold molar excess over this compoundDrives the formation of the O-acylisourea intermediate.
NHS/Sulfo-NHS1.2 to 2-fold molar excess over this compoundEfficiently converts the unstable intermediate to a more stable NHS ester.
Conjugation Activated DBCO-PEG8-NHS Ester1.5 to 10-fold molar excess over amine-containing moleculeThe optimal ratio should be determined empirically for each specific application.

Table 3: Recommended Reaction Times and Temperatures

Reaction Step Recommended Time Recommended Temperature Notes
Activation 15 - 30 minutesRoom TemperatureSufficient time for the formation of the NHS ester.
Conjugation 2 hours to overnightRoom Temperature or 4°CLonger incubation times at 4°C can improve conjugation efficiency for sensitive biomolecules.
Quenching 15 - 30 minutesRoom TemperatureEnsures all unreacted NHS esters are deactivated.

Experimental Protocols

This protocol details the activation of this compound and its subsequent conjugation to an amine-containing protein.

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing protein or other molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Reagent Preparation
  • Equilibrate all reagents to room temperature before opening the vials.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in either anhydrous DMSO or ultrapure water immediately before use.

  • Prepare a solution of the amine-containing protein in the Coupling Buffer at a concentration of 1-5 mg/mL.

Activation of this compound
  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with the Activation Buffer.

  • Add a 2 to 5-fold molar excess of the EDC stock solution to the this compound solution.

  • Immediately add a 1.2 to 2-fold molar excess of the NHS (or Sulfo-NHS) stock solution.

  • Vortex the mixture gently and incubate for 15-30 minutes at room temperature.

Conjugation to Amine-Containing Protein
  • Add the freshly activated DBCO-PEG8-NHS ester solution to the protein solution in the Coupling Buffer. A 1.5 to 10-fold molar excess of the activated linker over the protein is a recommended starting point; however, this ratio should be optimized for the specific application.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Quenching the Reaction
  • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

Purification of the Conjugate
  • Remove excess reagents, unreacted DBCO-linker, and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Characterization

The purified DBCO-labeled protein can be characterized by methods such as SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.

Visualizations

Activation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step DBCO_Acid This compound Activated_Ester DBCO-PEG8-NHS Ester DBCO_Acid->Activated_Ester 15-30 min, RT pH 4.5-6.0 EDC EDC EDC->Activated_Ester NHS NHS / Sulfo-NHS NHS->Activated_Ester Amine_Molecule Amine-Containing Molecule (e.g., Protein) Conjugate DBCO-Labeled Molecule Activated_Ester->Conjugate Amine_Molecule->Conjugate 2h-overnight, RT or 4°C pH 7.2-8.5

Caption: Workflow for the activation of this compound and subsequent conjugation.

Reaction_Pathway cluster_0 Activation cluster_1 Conjugation Carboxylic_Acid DBCO-PEG8-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC NHS_Ester DBCO-PEG8-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (DBCO-PEG8-CO-NH-Protein) NHS_Ester->Amide_Bond + H2N-Protein

Caption: Chemical pathway of EDC/NHS mediated amide bond formation.

References

DBCO-PEG8-Acid: Application Notes and Protocols for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a critical tool in modern biological research and drug development, offering dynamic insights into cellular processes in their native environment. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized this field by enabling the precise labeling of biomolecules without disrupting cellular functions.[1] At the forefront of this technology is Dibenzocyclooctyne-Polyethylene Glycol-Acid (DBCO-PEG8-Acid), a versatile heterobifunctional linker.

This compound features a strained dibenzocyclooctyne (DBCO) group for highly specific and efficient reaction with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The molecule also contains a carboxylic acid group for conjugation to amine-containing molecules like antibodies and a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer that enhances water solubility and minimizes steric hindrance.[1][3] This unique combination of features makes this compound an invaluable tool for a wide array of live cell imaging applications.

Core Applications in Live Cell Imaging

This compound is instrumental in several advanced live cell imaging techniques:

  • Cell Surface Protein Labeling: Antibodies or other targeting ligands can be functionalized with this compound. These conjugates can then be used to label and visualize azide-modified cell surface proteins, allowing for real-time tracking of receptor dynamics.

  • Metabolic Labeling and Visualization: Cells can be metabolically engineered to incorporate azide-containing sugars or amino acids into their biomolecules, such as glycoproteins. Subsequent labeling with a DBCO-functionalized fluorescent probe enables the visualization of these newly synthesized molecules.

  • Pulse-Chase Experiments: The temporal dynamics of protein trafficking, turnover, and localization can be investigated by sequential labeling with different fluorophores using SPAAC.

  • Dual-Color and Multi-Target Imaging: The bioorthogonality of the azide-DBCO reaction allows for its use in conjunction with other orthogonal click chemistry pairs, such as tetrazine-trans-cyclooctene ligation, to simultaneously visualize multiple molecular targets within the same cell.

  • Super-Resolution Microscopy: The small size of the DBCO linker and the conjugated fluorophore is advantageous for advanced imaging techniques that demand high labeling density and precision for resolving subcellular structures.

Quantitative Data Summary

The efficiency of SPAAC is crucial for generating high-quality imaging data with a strong signal-to-noise ratio. The following tables summarize key quantitative parameters for designing experiments with DBCO-based reagents.

Table 1: Key Parameters for DBCO-Based Bioconjugation and Click Chemistry

ParameterValueReference(s)
DBCO-Azide Reaction Rate (k₂)~0.1 - 1 M⁻¹s⁻¹
Optimal pH for NHS Ester Conjugation7.0 - 9.0
Recommended Molar Excess of DBCO-NHS Ester to Antibody10 to 50-fold
Typical DBCO-Fluorophore Concentration for Labeling20 - 50 µM
Typical DBCO-Antibody Conjugate Concentration1 - 10 µg/mL

Table 2: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions

ReactionRelative RateBiocompatibility
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Moderate to FastExcellent
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Very FastToxic (Copper)
Tetrazine-trans-Cyclooctene LigationExtremely FastExcellent

Experimental Protocols

Here, we provide detailed protocols for the conjugation of this compound to an antibody and its subsequent application in labeling azide-modified live cells.

Protocol 1: Conjugation of this compound to an Antibody

This protocol details the conversion of the carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on an antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC/EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Incubate the reaction for 1-2 hours at room temperature to form the DBCO-PEG8-NHS ester.

  • Antibody Conjugation:

    • Add the freshly prepared DBCO-PEG8-NHS ester solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Purify the DBCO-functionalized antibody using a desalting column to remove excess DBCO reagent and byproducts.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins with Azide (B81097) Sugars

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere overnight.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

    • Replace the medium on the cells with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide sugar into cell surface glycans.

Protocol 3: Fluorescent Labeling of Azide-Modified Live Cells

This protocol outlines the labeling of azide-modified cells with a DBCO-conjugated fluorophore or antibody for imaging.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) or DBCO-functionalized antibody (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.

  • SPAAC Reaction (Labeling):

    • Dilute the DBCO-fluorophore or DBCO-functionalized antibody in the live cell imaging buffer to the desired final concentration (typically 20-50 µM for small molecule fluorophores, 1-10 µg/mL for antibodies).

    • Add the DBCO-reagent solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Staining:

    • Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unreacted DBCO reagent.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Imaging:

    • Add fresh live cell imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with a live-cell imaging chamber, using the appropriate filter sets for the chosen fluorophore(s).

Visualizations

experimental_workflow cluster_prep Cell Preparation & Metabolic Labeling cluster_labeling SPAAC Labeling cluster_imaging Live Cell Imaging seed Seed Cells metabolic_label Incubate with Azide-Sugar (e.g., Ac4ManNAz) for 48h seed->metabolic_label wash1 Wash with PBS metabolic_label->wash1 add_dbco Add DBCO-PEG8-Fluorophore wash1->add_dbco Cells display azide groups incubate Incubate for 15-60 min at 37°C add_dbco->incubate wash2 Wash to Remove Unbound Probe incubate->wash2 add_buffer Add Live Cell Imaging Buffer wash2->add_buffer image Image with Fluorescence Microscope add_buffer->image

Experimental workflow for metabolic labeling and imaging.

spaac_mechanism cluster_reactants reactant1 Azide-Modified Biomolecule product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) reactant1->product Strain-Promoted [3+2] Cycloaddition (Copper-Free) reactant2 DBCO-PEG8-Fluorophore reactant2->product Strain-Promoted [3+2] Cycloaddition (Copper-Free) plus +

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

antibody_conjugation cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody cluster_purification Purification dbco_acid This compound reagents + EDC/DCC, NHS activated_dbco DBCO-PEG8-NHS Ester reagents->activated_dbco mix Mix and Incubate activated_dbco->mix antibody Antibody with Primary Amines antibody->mix dbco_antibody DBCO-Functionalized Antibody mix->dbco_antibody quench Quench Reaction dbco_antibody->quench purify Desalting Column quench->purify final_product Purified DBCO-Antibody Conjugate purify->final_product

References

Application Notes and Protocols for Surface Functionalization of Biomaterials with DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of biomaterials is a critical step in the development of advanced medical devices, drug delivery systems, and research platforms. A key objective is to create surfaces that can specifically interact with biological systems, for instance, by immobilizing bioactive molecules such as peptides, proteins, or nucleic acids. DBCO-PEG8-acid is a bifunctional linker that has emerged as a powerful tool for this purpose. It features a Dibenzocyclooctyne (DBCO) group for copper-free "click chemistry" and a carboxylic acid for covalent attachment to amine-functionalized surfaces.

The DBCO group participates in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-containing molecules. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules. The carboxylic acid terminus allows for the initial immobilization of the linker onto biomaterial surfaces that have been functionalized with primary amines, typically through a stable amide bond formation facilitated by carbodiimide (B86325) chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces non-specific protein adsorption, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.

These application notes provide detailed protocols for the two-step surface functionalization of biomaterials using this compound, along with methods for characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₃₇H₄₃N₁O₁₁
Molecular Weight 693.74 g/mol
Spacer Arm PEG8 (8 polyethylene glycol units)
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF
Storage Conditions -20°C, desiccated, protected from light
Table 2: Representative Surface Characterization Data for DBCO-Functionalized Surfaces
SurfaceTechniqueParameterValueReference
GlassContact AngleWater Contact Angle18°[1]
GlassXPSN 1s SignalPresent[1]
HydrogelN/ADBCO Functionality82 ± 5%[2]

Experimental Protocols

The surface functionalization process using this compound is a two-stage process. First, the this compound is covalently attached to an amine-functionalized biomaterial surface. Second, an azide-modified molecule of interest is conjugated to the DBCO-functionalized surface via a copper-free click reaction.

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Biomaterial Surface

This protocol details the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and its subsequent reaction with an amine-functionalized surface.

Materials:

  • This compound

  • Amine-functionalized biomaterial substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4 or 1 M Glycine

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 25 mM) in cold Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Surface Preparation:

    • Wash the amine-functionalized biomaterial surface with Coupling Buffer to remove any contaminants and to equilibrate the pH.

  • Conjugation to the Surface:

    • Aspirate the buffer from the surface and immediately add the activated DBCO-NHS ester solution, ensuring the entire surface is covered.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing and Quenching:

    • Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker and by-products.

    • (Optional) To quench any remaining active NHS esters, incubate the surface with Quenching Buffer for 30 minutes at room temperature.

    • Wash the surface three times with PBS. The surface is now DBCO-functionalized and ready for the next step or can be stored under appropriate conditions.

Protocol 2: Copper-Free Click Chemistry (SPAAC) of an Azide-Modified Molecule to the DBCO-Functionalized Surface

This protocol describes the attachment of an azide-containing molecule (e.g., peptide, protein, or small molecule) to the DBCO-functionalized biomaterial surface.

Materials:

  • DBCO-functionalized biomaterial surface (from Protocol 1)

  • Azide-modified molecule of interest

  • Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)

  • Washing Buffer: PBST

  • Blocking Buffer (optional): e.g., 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Prepare Biomolecule Solution:

    • Dissolve the azide-modified molecule in the Reaction Buffer to the desired concentration. The optimal concentration will depend on the specific molecule and application and should be determined empirically.

  • Immobilization Reaction:

    • Add the biomolecule solution to the DBCO-functionalized surface, ensuring complete coverage.

    • Incubate the reaction for 2-4 hours at room temperature or 4-12 hours at 4°C with gentle agitation. Reaction times may need to be optimized.

  • Washing:

    • Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

    • Rinse the surface with PBS to remove residual detergent.

  • Blocking (Optional):

    • To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.

    • Wash the surface three times with PBS.

The biomaterial surface is now functionalized with the molecule of interest and is ready for use in downstream applications.

Visualizations

G Biomaterial Amine-Functionalized Biomaterial Surface DBCO_Surface DBCO-Functionalized Surface Biomaterial->DBCO_Surface Amide Bond Formation DBCO_PEG_Acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_PEG_Acid->Activated_DBCO Activation EDC_NHS EDC / NHS Functionalized_Surface Functionalized Biomaterial DBCO_Surface->Functionalized_Surface SPAAC Click Reaction Azide_Molecule Azide-Modified Molecule

Caption: Workflow for biomaterial surface functionalization.

G cluster_0 Step 1: this compound Immobilization cluster_1 Step 2: Azide-Molecule Conjugation (SPAAC) Prepare_Reagents Prepare Reagents (this compound, EDC, NHS) Activate_DBCO Activate this compound (15-30 min, RT) Prepare_Reagents->Activate_DBCO Conjugate_to_Surface Conjugate to Surface (2h RT or O/N 4°C) Activate_DBCO->Conjugate_to_Surface Prepare_Surface Prepare Amine- Functionalized Surface Prepare_Surface->Conjugate_to_Surface Wash_Quench Wash and Quench Conjugate_to_Surface->Wash_Quench Prepare_Biomolecule Prepare Azide-Modified Molecule Solution Wash_Quench->Prepare_Biomolecule DBCO-Functionalized Surface Immobilize Immobilize via Click Chemistry (2-4h RT or 4-12h 4°C) Prepare_Biomolecule->Immobilize Wash_Block Wash and (Optional) Block Immobilize->Wash_Block Ready_Surface Functionalized Surface Ready for Use Wash_Block->Ready_Surface

Caption: Detailed experimental workflow for surface functionalization.

References

Revolutionizing Proteomic Research: Applications and Protocols for DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has provided powerful tools for elucidating complex biological processes. Among these, the copper-free click chemistry reagent, Dibenzocyclooctyne-PEG8-acid (DBCO-PEG8-acid), has emerged as a versatile and efficient tool in proteomic research. Its ability to specifically label azide-modified biomolecules in complex biological systems without the need for a toxic copper catalyst makes it an invaluable asset for a range of applications, from metabolic labeling and protein identification to the development of targeted therapeutics.

This document provides detailed application notes and protocols for the use of this compound in proteomic research, aimed at enabling researchers to harness the full potential of this powerful reagent.

Applications in Proteomics

This compound, a molecule combining a reactive DBCO group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid handle, offers several advantages in experimental design. The DBCO group reacts specifically with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction. The 8-unit PEG linker enhances solubility in aqueous buffers and reduces steric hindrance, improving accessibility to the target molecule. The terminal carboxylic acid provides a versatile point for conjugation to other molecules or surfaces.

Key applications in proteomics include:

  • Metabolic Labeling and Profiling: Incorporation of azide-containing metabolic precursors (e.g., azido (B1232118) sugars or amino acids) into newly synthesized proteins or post-translationally modified proteins allows for their subsequent labeling with DBCO-functionalized reporters, such as biotin (B1667282) or fluorescent dyes. This enables the enrichment and identification of specific protein subpopulations.

  • Targeted Protein Enrichment and Identification: this compound can be used to functionalize probes or small molecules designed to bind to specific proteins or protein classes. Subsequent click chemistry with an azide-tagged affinity handle (e.g., biotin) allows for the selective pull-down and identification of target proteins from complex lysates using mass spectrometry.

  • Protein-Protein Interaction Studies: By incorporating azide-bearing unnatural amino acids into a protein of interest, DBCO-functionalized crosslinkers can be used to capture interacting partners. This approach allows for the mapping of protein interaction networks within a cellular context.

  • Development of Antibody-Drug Conjugates (ADCs): The carboxylic acid moiety of this compound can be activated to conjugate to antibodies. The DBCO group then serves as a handle for the site-specific attachment of azide-modified drug payloads, leading to the generation of homogenous and potent ADCs.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a study utilizing a closely related (S, R, S)-AHPC-PEG8-acid linker in a quantitative proteomics workflow for PROTAC (Proteolysis Targeting Chimera) development. This data illustrates the type of quantitative analysis that can be performed to assess the efficacy of molecules synthesized using PEG8 linkers.

ParameterValueReference
PROTAC Concentration for 50% Degradation (DC50) of BRD4 [1]
VHL-based PROTAC (PEG8 linker)< 100 nM[1]
PROTAC Concentration for 50% Degradation (DC50) of PLK1 [1]
VHL-based PROTAC (PEG8 linker)> 1 µM[1]
Labeling Efficiency of TMT reagents for Quantitative Proteomics [2]
TMT-to-peptide ratio of 2:1> 99.6%
TMT-to-peptide ratio of 1:198.2%

Experimental Protocols

Protocol 1: Metabolic Labeling of Newly Synthesized Proteins for Mass Spectrometry Analysis

This protocol describes the metabolic incorporation of an azide-containing amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins, followed by labeling with DBCO-PEG8-Biotin for enrichment and identification by mass spectrometry.

Materials:

  • Cell culture medium deficient in methionine

  • L-azidohomoalanine (AHA)

  • DBCO-PEG8-Biotin

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS, high-salt buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for in-solution or in-gel trypsin digestion

  • Mass spectrometer

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Wash cells with PBS and replace the medium with methionine-free medium for 1 hour to deplete intracellular methionine pools.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-24 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Chemistry Reaction:

    • Determine the protein concentration of the lysate.

    • To 1 mg of protein lysate, add DBCO-PEG8-Biotin to a final concentration of 100 µM.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at room temperature.

    • Wash the beads sequentially with lysis buffer, high-salt buffer, and PBS to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform in-gel trypsin digestion, or perform in-solution trypsin digestion directly on the eluted proteins.

    • Analyze the resulting peptides by LC-MS/MS.

Protocol 2: Targeted Protein Enrichment using a DBCO-Functionalized Probe

This protocol outlines a general workflow for enriching a target protein using a small molecule probe functionalized with this compound, followed by click chemistry-mediated pull-down.

Materials:

  • This compound

  • Target-specific small molecule probe with a suitable functional group for conjugation (e.g., amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxylate activation

  • Azide-Biotin

  • Cell lysate

  • Streptavidin-agarose beads

  • Wash and elution buffers

  • Mass spectrometer

Procedure:

  • Synthesis of DBCO-Probe Conjugate:

    • Activate the carboxylic acid of this compound using EDC and Sulfo-NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • React the activated DBCO-PEG8-ester with the amine-containing small molecule probe to form a stable amide bond.

    • Purify the DBCO-probe conjugate.

  • Target Protein Labeling:

    • Incubate the cell lysate with the DBCO-probe conjugate for a predetermined time and concentration to allow for binding to the target protein.

  • Click Chemistry and Enrichment:

    • Add Azide-Biotin to the lysate to a final concentration of 100 µM and incubate for 1-2 hours at room temperature.

    • Proceed with streptavidin-based enrichment as described in Protocol 1, steps 4 and 5.

  • Mass Spectrometry Analysis:

    • Analyze the enriched proteins by LC-MS/MS to identify the target protein and any interacting partners.

Visualizations

Experimental Workflow for Metabolic Labeling and Proteomic Analysis

G cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemistry cluster_ms Mass Spectrometry a Cells in Culture b Metabolic Labeling (e.g., AHA) a->b c Cell Lysis b->c d Click Chemistry (DBCO-PEG8-Biotin) c->d e Streptavidin Enrichment d->e f Protein Digestion (Trypsin) e->f g LC-MS/MS Analysis f->g h Data Analysis & Protein Identification g->h

Caption: Workflow for proteomic analysis of metabolically labeled proteins.

Representative Signaling Pathway: MAPK Signaling Cascade

The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation, differentiation, and stress response. Techniques like co-immunoprecipitation coupled with mass spectrometry, potentially enhanced by chemical cross-linking using reagents like this compound, can be employed to elucidate the protein-protein interactions within this cascade.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP exchange RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK P ERK ERK (MAPK) MEK->ERK P TF Transcription Factors ERK->TF P Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified diagram of the MAPK signaling pathway.

References

Application Notes and Protocols for Creating Fluorescent Probes with DBCO-PEG8-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating fluorescent probes using DBCO-PEG8-acid, a heterobifunctional linker that enables the conjugation of molecules via copper-free click chemistry. The protocols outlined below cover the activation of this compound, its conjugation to amine-modified fluorophores, and the subsequent labeling of azide-modified biomolecules.

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," is a highly efficient and bioorthogonal reaction that has become a cornerstone of modern bioconjugation.[1] This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2] This makes it ideal for applications in living systems.[2]

This compound is a versatile linker that features a DBCO group for copper-free click chemistry, a terminal carboxylic acid for conjugation to amine-containing molecules, and a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation.[3] These properties make this compound an excellent choice for creating fluorescent probes for a wide range of applications, including cell surface glycan imaging, protein labeling, and the development of antibody-drug conjugates (ADCs).

Data Presentation

Table 1: Key Parameters for DBCO-Based Bioconjugation
ParameterValue / RangeNotes
DBCO-Azide Reaction Rate ~0.1 M⁻¹s⁻¹Efficient for bioorthogonal labeling.
Optimal pH for NHS Ester Conjugation to Amines 7.0 - 9.0Reaction efficiency increases at slightly alkaline pH.
Recommended Molar Excess of DBCO-NHS Ester to Protein/Antibody 10 to 50-foldThe optimal ratio should be determined empirically.
Typical Incubation Time for DBCO-NHS Ester Conjugation 1 - 2 hours at room temperature or 2 - 4 hours at 4°CLonger incubation times may be needed for less concentrated samples.
Typical Incubation Time for DBCO-Azide Click Reaction 4 - 12 hours at room temperature or overnight at 4°CHigher concentrations can reduce reaction time.
DBCO Absorbance Maximum ~309 nmUsed for determining the Degree of Labeling (DOL).
DBCO Molar Extinction Coefficient (ε) ~12,000 M⁻¹cm⁻¹Used for DOL calculation.
Table 2: Spectroscopic Properties of Common Amine-Reactive Fluorophores
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC) ~494~520~75,000~0.92
Tetramethylrhodamine (TAMRA) ~546~579~95,000~0.65
Cyanine3 (Cy3) ~554~568~150,000~0.15
Cyanine5 (Cy5) ~649~670~250,000~0.28
BODIPY-FL ~503~512~80,000~0.90

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the conversion of the carboxylic acid of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer. Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation Reaction: In a microcentrifuge tube, mix this compound with a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS.

  • Incubation: Vortex the mixture briefly and incubate for 15-30 minutes at room temperature. The resulting DBCO-PEG8-NHS ester solution is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of Activated DBCO-PEG8-NHS Ester to an Amine-Modified Fluorophore

This protocol details the reaction of the pre-activated DBCO-PEG8-NHS ester with an amine-modified fluorescent dye.

Materials:

  • Activated DBCO-PEG8-NHS ester solution (from Protocol 1)

  • Amine-modified fluorophore

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium tetraborate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Fluorophore Preparation: Dissolve the amine-modified fluorophore in the Coupling Buffer.

  • Conjugation Reaction: Add the activated DBCO-PEG8-NHS ester solution to the fluorophore solution. A 1.5 to 10-fold molar excess of the activated linker to the fluorophore is a good starting point, but this should be optimized.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the DBCO-PEG8-Fluorophore conjugate using reverse-phase HPLC or a suitable chromatography column to remove excess reagents.

Protocol 3: Labeling of an Azide-Modified Protein with DBCO-PEG8-Fluorophore

This protocol describes the copper-free click chemistry reaction between the synthesized DBCO-PEG8-Fluorophore and a protein that has been modified to contain an azide group.

Materials:

  • Purified DBCO-PEG8-Fluorophore conjugate (from Protocol 2)

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Reaction Setup: Mix the DBCO-PEG8-Fluorophore with the azide-modified protein. A 2 to 4-fold molar excess of the DBCO-fluorophore is recommended.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted DBCO-PEG8-Fluorophore using a desalting column or size-exclusion chromatography.

  • Characterization: Analyze the purified fluorescently labeled protein using SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed). Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry (see Protocol 4).

Protocol 4: Determination of the Degree of Labeling (DOL)

This protocol allows for the quantification of the average number of DBCO-fluorophore molecules conjugated to each protein molecule.

Materials:

  • Purified fluorescently labeled protein (from Protocol 3)

  • UV-Vis spectrophotometer

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of the DBCO group (~309 nm, A309).

  • Calculation: Calculate the DOL using the following formula:

    DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - (CF × A₃₀₉)) × ε_DBCO)

    Where:

    • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_DBCO is the molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹).

    • CF is the correction factor for the DBCO absorbance at 280 nm (CF = A280 of DBCO / A309 of DBCO).

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Biomolecule Labeling cluster_application Application dbco_acid This compound activated_dbco Activated DBCO-PEG8-NHS Ester dbco_acid->activated_dbco Activation edc_nhs EDC / NHS edc_nhs->activated_dbco dbco_fluorophore DBCO-PEG8-Fluorophore (Fluorescent Probe) activated_dbco->dbco_fluorophore Conjugation amine_fluorophore Amine-Modified Fluorophore amine_fluorophore->dbco_fluorophore labeled_protein Fluorescently Labeled Biomolecule dbco_fluorophore->labeled_protein SPAAC Click Chemistry azide_protein Azide-Modified Biomolecule azide_protein->labeled_protein imaging Fluorescence Imaging / Flow Cytometry labeled_protein->imaging

Caption: Overall experimental workflow for creating and using fluorescent probes with this compound.

cell_labeling_workflow start Start: Live Cells metabolic_labeling Metabolic Labeling with Azide-Modified Sugar start->metabolic_labeling azide_cells Cells with Azide Groups on Surface Glycans metabolic_labeling->azide_cells add_probe Incubate with DBCO-PEG8-Fluorophore azide_cells->add_probe spaac_reaction SPAAC Reaction (Copper-Free Click) add_probe->spaac_reaction labeled_cells Fluorescently Labeled Cells spaac_reaction->labeled_cells wash Wash to Remove Unbound Probe labeled_cells->wash imaging Analyze via Fluorescence Microscopy or Flow Cytometry wash->imaging

Caption: Workflow for fluorescent labeling of live cells using metabolic labeling and SPAAC.

receptor_tracking_pathway cluster_cell Cell receptor Cell Surface Receptor endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking probe Fluorescently Labeled Antibody Probe (DBCO-PEG8-Fluorophore) probe->receptor Binding

Caption: Conceptual diagram of using a fluorescently labeled antibody to track cell surface receptor internalization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO-PEG8-Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during bioconjugation reactions involving DBCO-PEG8-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main reactive functionalities?

This compound is a bifunctional linker molecule. It contains two key reactive groups:

  • A Dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal and highly specific.[1]

  • A carboxylic acid group, which can be coupled to primary amine groups on biomolecules (e.g., proteins, peptides) to form a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) chemistry, such as using EDC and NHS.[2]

The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and reduces steric hindrance of the molecule.[2]

Q2: My final conjugation yield is low. What are the most common causes?

Low yield in a two-step this compound reaction can stem from issues in either the amide coupling step or the subsequent SPAAC reaction. Key areas to investigate include:

  • Reagent Quality and Handling: this compound is sensitive to moisture and should be stored at -20°C, protected from light.[2] It is recommended to use anhydrous solvents like DMF or DMSO for reconstitution.[2] Similarly, EDC and NHS are moisture-sensitive and should be freshly prepared.

  • Suboptimal Reaction Conditions: Incorrect buffer composition, pH, temperature, or molar ratios of reactants can significantly reduce reaction efficiency.

  • Side Reactions and Instability: The DBCO group can degrade over time, and the activated NHS-ester in the amide coupling step is susceptible to hydrolysis.

  • Inefficient Purification: Poor recovery of the conjugated product after the reaction will lead to a low final yield.

Q3: How should I properly store and handle this compound?

For optimal performance, this compound should be stored at -20°C in a sealed container, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. When preparing solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Troubleshooting Guide

Issue 1: Low Yield in the Amide Coupling Step (Carboxylic Acid to Amine)
Possible Cause Troubleshooting Recommendation
Hydrolysis of EDC/NHS Prepare EDC and NHS solutions fresh immediately before use.
Incorrect pH For the activation of the carboxylic acid with EDC/NHS, use a buffer with a pH of 4.5-6.0 (e.g., MES buffer). For the coupling to the amine, the pH should be raised to 7.2-8.5 (e.g., using PBS).
Suboptimal Molar Ratios A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound. Optimization may be required.
Presence of Nucleophiles in the Buffer Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the activation and coupling steps, as they will compete with the desired reaction.
Precipitation of Biomolecule High concentrations of EDC can sometimes cause protein precipitation. If this occurs, try reducing the EDC concentration. Ensure your biomolecule is soluble and stable in the chosen reaction buffers.
Issue 2: Low Yield in the SPAAC (Click Chemistry) Step (DBCO to Azide)
Possible Cause Troubleshooting Recommendation
Degradation of DBCO Moiety The DBCO group can lose reactivity over time, especially if stored improperly or exposed to certain buffer conditions. Use freshly prepared or properly stored DBCO-functionalized molecules. Avoid buffers containing azides for storage.
Suboptimal Molar Ratio A molar excess of one reactant is generally recommended. A starting point of 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule is common. For precious molecules, this can be inverted.
Inefficient Reaction Conditions SPAAC reactions are typically efficient at room temperature (20-25°C) with reaction times of 4-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C, but may require longer incubation (overnight to 48 hours). Higher temperatures (up to 37°C) can increase the reaction rate.
Incompatible Buffer While SPAAC is robust, reaction rates can be influenced by the buffer. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases. Avoid using buffers containing sodium azide (B81097), as it will react with the DBCO group.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is crucial for achieving high yields. The following tables summarize recommended starting conditions and reported quantitative data.

Table 1: Recommended Reaction Conditions for Amide Coupling
ParameterRecommended ConditionNotes
Activation pH 4.5 - 6.0 (MES Buffer)Optimal for EDC/NHS activation of the carboxylic acid.
Coupling pH 7.2 - 8.5 (PBS or Borate Buffer)Efficient for the reaction of the NHS-ester with primary amines.
EDC:Carboxyl Ratio 2:1 to 10:1 (molar excess)A starting point; may require optimization.
NHS:Carboxyl Ratio 2:1 to 5:1 (molar excess)Sulfo-NHS can be used for improved aqueous solubility.
Temperature Room Temperature
Reaction Time Activation: 15-30 min; Coupling: 1-2 hours at RT or overnight at 4°C.
Table 2: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction
ParameterRecommended ConditionNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 5-10 fold excess of DBCO-NHS ester to antibody has shown high yields.
Temperature 4°C to 37°CRoom temperature (20-25°C) is a common starting point.
Reaction Time 2 to 48 hoursTypically 4-12 hours at room temperature. Longer times may be needed at lower temperatures or concentrations.
Solvent Aqueous buffers (e.g., PBS, HEPES) or organic solvents (DMSO, DMF).For biomolecules, keep the final concentration of organic solvent low (<20%) to prevent precipitation.

Experimental Protocols

Detailed Protocol for a Two-Step this compound Conjugation to a Protein

This protocol describes the activation of the carboxylic acid on this compound, conjugation to a protein, and subsequent click reaction to an azide-containing molecule.

Step 1: Activation of this compound with EDC/NHS

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and Sulfo-NHS to room temperature.

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in an activation buffer (e.g., 0.1 M MES, pH 6.0).

  • Activation Reaction:

    • In a microfuge tube, combine this compound with a 5-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of Activated this compound to a Protein

  • Protein Preparation:

    • Dissolve the amine-containing protein in a coupling buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 20-30 fold molar excess of the DBCO linker to the protein is a common starting point for antibody conjugations.

    • Ensure the final concentration of DMF or DMSO is below 20% to avoid protein precipitation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of DBCO-labeled Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis, exchanging into an azide-free buffer like PBS.

Step 3: SPAAC Reaction with an Azide-functionalized Molecule

  • Reaction Setup:

    • Combine the purified DBCO-labeled protein with the azide-functionalized molecule in PBS or another suitable buffer.

    • Use a 1.5 to 3-fold molar excess of the azide molecule relative to the DBCO-labeled protein.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove any unreacted azide-containing molecule.

Step 4: Characterization

  • Purity and Conjugation Assessment: Analyze the final product using SDS-PAGE, which may show a shift in molecular weight.

  • Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

  • Confirmation of Conjugation: Use HPLC and mass spectrometry (LC-MS) to confirm the molecular weight of the final conjugate.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Characterization reagents1 This compound + EDC/NHS (in MES buffer, pH 6.0) activation Activation (15-30 min, RT) reagents1->activation coupling Coupling Reaction (2h RT or overnight 4°C) activation->coupling protein Amine-containing Protein (in PBS, pH 7.4) protein->coupling purification1 Purification (Desalting/Dialysis) coupling->purification1 dbco_protein DBCO-labeled Protein purification1->dbco_protein spaac SPAAC Reaction (4-12h RT or overnight 4°C) dbco_protein->spaac azide_mol Azide-functionalized Molecule azide_mol->spaac purification2 Final Purification (SEC) spaac->purification2 final_conjugate Final Conjugate purification2->final_conjugate analysis Analysis (SDS-PAGE, UV-Vis, LC-MS) final_conjugate->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_amide Amide Coupling Issues cluster_spaac SPAAC Reaction Issues start Low Final Yield reagent_quality_amide Reagent Quality? (EDC/NHS hydrolysis) start->reagent_quality_amide Check ph_amide Incorrect pH? (Activation/Coupling) start->ph_amide Check ratio_amide Wrong Molar Ratio? start->ratio_amide Check buffer_amide Buffer Interference? start->buffer_amide Check dbco_stability DBCO Stability? start->dbco_stability Check ratio_spaac Wrong Molar Ratio? start->ratio_spaac Check conditions_spaac Suboptimal Conditions? (Time/Temp) start->conditions_spaac Check buffer_spaac Buffer Interference? (e.g., azide) start->buffer_spaac Check purification Inefficient Purification? start->purification Check

Caption: Troubleshooting logic for low yield reactions.

References

Technical Support Center: DBCO-PEG8-Acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a bifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid group. The DBCO group reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and bioorthogonal reaction. The carboxylic acid can be activated to react with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond. The polyethylene (B3416737) glycol (PEG8) spacer enhances water solubility and reduces steric hindrance during conjugation.[1][2]

Q2: What are the main steps involved in using this compound for conjugation?

The process typically involves two main stages:

  • Carboxylic Acid Activation: The terminal carboxylic acid of this compound is activated, commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This activation step forms a more reactive NHS ester.

  • Amine Coupling and Click Reaction: The activated DBCO-PEG8-NHS ester is then reacted with an amine-containing biomolecule. Following purification, the DBCO-labeled biomolecule is ready for the copper-free click reaction with an azide-containing molecule.

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Hydrolysis of the activated NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which deactivates it for amine coupling.[1][3][4]

  • Reaction of DBCO with thiols: The strained alkyne of the DBCO group can react with free sulfhydryl groups (e.g., from cysteine residues) in a "thiol-yne" addition reaction. This is generally much slower than the reaction with azides.

  • Steric Hindrance: The bulky nature of the molecules being conjugated can physically block the reactive groups from interacting, leading to low conjugation efficiency.

Q4: How can I minimize the side reaction between DBCO and thiols?

While the SPAAC reaction with azides is significantly more efficient, the thiol-yne side reaction can be minimized by:

  • Controlling Molar Ratios: Using the DBCO-reagent in a carefully controlled molar excess can help favor the faster reaction with the azide.

  • Blocking Free Thiols: If free thiols are not the intended target, they can be blocked using reagents like N-ethylmaleimide (NEM) prior to the addition of the DBCO-containing molecule.

  • Optimizing Reaction Time: Shorter reaction times can reduce the extent of the slower thiol-yne reaction, provided the desired azide-alkyne cycloaddition has proceeded sufficiently.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Conjugation Product 1. Inefficient Carboxylic Acid Activation: Incomplete conversion of the carboxylic acid to the reactive NHS ester. 2. Hydrolysis of Activated DBCO-NHS Ester: The NHS ester is moisture-sensitive and can quickly hydrolyze. 3. Steric Hindrance: Large biomolecules may prevent the reactive groups from coming into proximity. 4. Incorrect Reagent Ratios: Suboptimal molar ratios of DBCO-reagent to the target molecule. 5. Incompatible Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) or azides.1. Optimize Activation: Ensure anhydrous conditions during activation. Use a fresh stock of EDC/NHS. 2. Use Fresh Reagents: Prepare DBCO-NHS ester solutions immediately before use. 3. Introduce Longer Spacers: If steric hindrance is suspected, consider using a linker with a longer PEG chain. 4. Adjust Molar Ratios: For antibody labeling, a 20-30 fold molar excess of DBCO-NHS ester is often a good starting point. For the click reaction, 1.5-3 molar equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing protein is recommended. 5. Use Appropriate Buffers: For amine coupling, use amine-free buffers like PBS (pH 7.2-8.0) or borate (B1201080) buffer. For the click reaction, PBS (pH 7.4) is suitable.
Protein Precipitation 1. High Concentration of Organic Solvent: Many proteins will precipitate if the concentration of solvents like DMSO or DMF is too high. 2. Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation.1. Limit Organic Solvent: Keep the final concentration of DMSO or DMF below 15-20%. 2. Optimize Protein Concentration: Work with a suitable protein concentration (e.g., 0.5-5 mg/mL for antibody labeling).
Non-Specific Labeling 1. Reaction of DBCO with Thiols: The DBCO group can react with free cysteine residues. 2. Reaction of NHS Ester with other Nucleophiles: At high pH, NHS esters can react with other nucleophiles like tyrosines and histidines, although the reaction with primary amines is favored.1. Thiol Blocking: If necessary, block free thiols with a reagent like N-ethylmaleimide prior to adding the DBCO-reagent. 2. Control pH: Maintain the pH for the amine coupling step between 7.2 and 8.5 to favor reaction with primary amines.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

Parameter Carboxylic Acid Activation & Amine Coupling Copper-Free Click Reaction (SPAAC)
Recommended Buffers MES (for activation), PBS, Borate BufferPBS, HEPES
pH Range 6.0 (for activation), 7.2 - 8.5 (for coupling)7.0 - 7.4
Temperature Room Temperature or 4°C4°C to 37°C
Reaction Time 1-2 hours at RT, or overnight at 4°C2-24 hours
Molar Excess (Reagent:Biomolecule) 10- to 50-fold (DBCO-NHS ester to protein)1.5- to 5-fold (DBCO-molecule to azide-molecule)

Table 2: Stability Profile of DBCO and Activated Esters

Compound/Group Condition Observation Reference
DBCO Moiety Acidic pH (< 5)Sensitive to degradation.
DBCO Moiety Aqueous SolutionCan degrade over time; fresh solutions are recommended.
DBCO-modified IgG 4°C or -20°CLoses about 3-5% of its reactivity towards azides over 4 weeks.
DBCO-NHS Ester Aqueous BuffersSusceptible to hydrolysis; stock solutions should be used immediately.
DBCO-NHS Ester Stock Anhydrous DMSO/DMFCan be kept for several days when frozen and protected from moisture.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS (e.g., 100 mg/mL) in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the activation buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Copper-Free Click Reaction (SPAAC)

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).

    • Add the azide-containing molecule to the purified DBCO-functionalized biomolecule from Protocol 1. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours. Reaction times may need optimization.

  • Purification (if necessary):

    • If the azide-containing molecule is in large excess, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling cluster_click Step 3: Copper-Free Click Reaction DBCO_acid This compound Activated_DBCO Activated DBCO-PEG8-NHS Ester DBCO_acid->Activated_DBCO Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_DBCO DBCO_Protein DBCO-labeled Biomolecule Activated_DBCO->DBCO_Protein Coupling Hydrolysis Hydrolyzed (Inactive) Activated_DBCO->Hydrolysis Side Reaction Protein Amine-containing Biomolecule Protein->DBCO_Protein Final_Conjugate Final Conjugate DBCO_Protein->Final_Conjugate SPAAC Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for this compound conjugation.

reaction_pathways cluster_desired Desired Reaction Pathway (SPAAC) cluster_side Potential Side Reaction (Thiol-Yne) DBCO DBCO Group Triazole Stable Triazole Linkage DBCO->Triazole Fast & Highly Specific Thioether Thioether Adduct DBCO->Thioether Slower & Less Specific Azide Azide Group Azide->Triazole Thiol Thiol Group (e.g., Cysteine) Thiol->Thioether

Caption: Desired vs. side reaction pathways of the DBCO group.

References

Technical Support Center: Optimizing SPAAC Reaction Efficiency with DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DBCO-PEG8-acid. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for efficient bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a SPAAC reaction with this compound?

A2: SPAAC reactions are generally less sensitive to pH than copper-catalyzed click chemistry (CuAAC).[] However, pH can still influence the reaction rate. Studies on other DBCO reagents have shown that higher pH values, typically in the range of 7.0 to 8.5, can increase the reaction rate.[][2] For instance, one study found that reaction rates were generally higher at pH 8.0 compared to more acidic or neutral pH values, although this can be buffer-dependent.[2] It is recommended to perform a pH optimization screen within the range that your biomolecule is stable.[]

Q2: What is the recommended solvent for dissolving this compound and for the reaction itself?

A2: this compound is readily soluble in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). It is best practice to prepare a concentrated stock solution in one of these solvents and then dilute it into the aqueous reaction buffer. For the reaction itself, aqueous buffers like Phosphate-Buffered Saline (PBS) or HEPES are commonly used. While SPAAC is compatible with aqueous environments, the addition of a small percentage of an organic co-solvent can sometimes improve the solubility of reactants. However, the concentration of organic solvents should be kept low (typically <10-15%) to avoid precipitation of biomolecules.

Q3: What is the ideal temperature and incubation time for a SPAAC reaction?

A3: SPAAC reactions can be performed at a range of temperatures, from 4°C to 37°C. Increasing the temperature generally accelerates the reaction rate. Reactions are often carried out at room temperature (around 25°C) for 4-12 hours or at 4°C overnight (at least 12 hours). The optimal temperature and time will depend on the specific reactants and their stability. For sensitive biomolecules, a lower temperature for a longer duration may be preferable.

Q4: How does the PEG8 linker in this compound affect the reaction?

A4: The polyethylene (B3416737) glycol (PEG) spacer in this compound serves several important functions. It enhances the hydrophilicity and solubility of the molecule in aqueous buffers. The PEG linker also provides a flexible spacer that reduces steric hindrance, which can be particularly beneficial when conjugating to large biomolecules. Studies have shown that the presence of a PEG linker can significantly increase SPAAC reaction rates. One study reported that a PEG linker enhanced reaction rates by an average of 31 ± 16%.

Q5: Can DBCO reagents react with other functional groups besides azides?

A5: The SPAAC reaction is highly specific and bioorthogonal, meaning that DBCO reagents are exceptionally selective for azides and do not typically react with other naturally occurring functional groups like amines, thiols, or hydroxyls under physiological conditions. However, there have been some reports of DBCO reagents exhibiting non-specific labeling through reactions with cysteine residues under certain conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product formation Degraded this compound: The DBCO group is sensitive to moisture and light.Store this compound at -20°C in a sealed, light- and moisture-protected container. Prepare stock solutions in anhydrous DMSO or DMF and use them fresh.
Inefficient reaction conditions: Suboptimal pH, temperature, or reactant concentrations.Optimize the reaction pH (try a range of 7.0-8.5). Increase the reaction temperature if your biomolecules are stable. Increase the concentration of one or both reactants.
Steric hindrance: The azide (B81097) or DBCO group is not easily accessible on the biomolecule.The PEG8 spacer on this compound helps to mitigate this, but if the problem persists, consider engineering the biomolecule to place the azide in a more accessible location.
Non-specific labeling or side products Reaction with cysteine residues: DBCO can sometimes react with free thiols.If your biomolecule contains free cysteines that are not intended for labeling, consider blocking them with a thiol-reactive reagent prior to the SPAAC reaction.
Impure reactants: Contaminants in the azide-modified biomolecule or this compound.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, mass spectrometry).
Precipitation during the reaction Poor solubility of reactants: The concentration of one of the reactants may be too high for the chosen buffer.Decrease the concentration of the reactants. Add a small amount of a water-miscible organic co-solvent like DMSO (up to 10-15%).
Biomolecule instability: The reaction conditions (e.g., pH, temperature, organic solvent) are causing the biomolecule to precipitate.Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffers and pH values to find conditions where the biomolecule is more stable.

Data Summary

Table 1: Influence of Reaction Parameters on SPAAC Reaction Rates (based on studies with various DBCO reagents)

Parameter Condition Effect on Reaction Rate Citation
pH Increasing pH from 5 to 8Generally increases rate
Buffer HEPES (pH 7) vs. PBS (pH 7)Higher rate in HEPES
Temperature Increasing temperature (e.g., from 25°C to 37°C)Increases rate
PEG Linker Presence of a PEG linkerIncreases rate

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an Azide-Modified Protein

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, HEPES)

  • Quenching reagent (optional, e.g., an excess of a small molecule azide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution fresh before each use.

  • Prepare Protein Solution: Ensure your azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the desired reaction buffer. The buffer should not contain any primary amines like Tris if the azide was introduced via an NHS ester.

  • Reaction Setup: Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of this compound over the protein is a good starting point. The final concentration of DMSO or DMF in the reaction mixture should be kept below 15%.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Quenching (Optional): If necessary, the reaction can be stopped by adding an excess of a small molecule azide to consume any unreacted this compound.

  • Purification: Purify the conjugate to remove excess this compound and other reaction components. Size-exclusion chromatography is a commonly used method for this purpose.

  • Characterization: Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

Principle: The DBCO group has a characteristic absorbance peak at approximately 309 nm, which disappears as it reacts with an azide. By monitoring the decrease in absorbance at this wavelength, the progress of the reaction can be followed.

Procedure:

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should be such that the absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition: Initiate the reaction by adding the this compound. Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.

  • Data Analysis: Plot the absorbance at 309 nm versus time. The rate of the reaction can be determined from the rate of decrease in absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_dbco Prepare this compound stock solution (10 mM in DMSO) mix Mix reactants (5-20x molar excess of DBCO) prep_dbco->mix prep_protein Prepare azide-modified protein solution (1-5 mg/mL) prep_protein->mix incubate Incubate (RT for 4-12h or 4°C overnight) mix->incubate quench Quench reaction (optional) incubate->quench purify Purify conjugate (e.g., SEC) quench->purify characterize Characterize conjugate (SDS-PAGE, MS, etc.) purify->characterize

Caption: Experimental workflow for SPAAC conjugation.

troubleshooting_workflow start Low or No Product check_reagents Check Reagent Stability (Fresh stock? Proper storage?) start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK increase_temp Increase Temperature optimize_conditions->increase_temp Yes increase_conc Increase Reactant Concentration optimize_conditions->increase_conc Yes optimize_ph Optimize pH (7.0-8.5) optimize_conditions->optimize_ph Yes check_sterics Consider Steric Hindrance optimize_conditions->check_sterics No improvement success Successful Conjugation increase_temp->success increase_conc->success optimize_ph->success

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Conjugating DBCO-PEG8-Acid to Large Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conjugation of DBCO-PEG8-acid to large proteins.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when conjugating this compound to large proteins?

The most frequently encountered challenges include:

  • Low Conjugation Efficiency: Insufficient labeling of the protein with the DBCO moiety.

  • Protein Aggregation: The protein becomes insoluble and precipitates out of solution during or after the conjugation reaction.[1] This is often driven by the hydrophobicity of the DBCO group.[1][2]

  • Difficult Purification: Challenges in separating the conjugated protein from excess, unreacted DBCO reagent and other reaction components.[3]

  • Hydrolysis of DBCO-NHS Ester: The reactive N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency.[4]

Q2: Why is my protein aggregating after adding the this compound reagent?

Protein aggregation during DBCO conjugation is a common issue that can stem from several factors:

  • Hydrophobicity of the DBCO group: The dibenzocyclooctyne (DBCO) core is hydrophobic. Attaching multiple DBCO molecules to a protein's surface can increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.

  • High Molar Excess of Reagent: Using a large molar excess of the DBCO reagent can lead to precipitation of the reagent itself or cause extensive and uncontrolled modification of the protein, resulting in aggregation. Molar ratios of DBCO to antibody above 5 have been shown to sometimes result in protein and/or DBCO precipitation.

  • Suboptimal Buffer Conditions: Proteins are sensitive to pH, ionic strength, and buffer composition. If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation.

  • High Protein Concentration: Performing the conjugation at a high protein concentration can increase the likelihood of aggregation due to the increased proximity of protein molecules.

Q3: How can I improve the efficiency of my conjugation reaction?

To improve conjugation efficiency, consider the following:

  • Optimize Molar Ratio: Empirically determine the optimal molar excess of this compound to your protein. A 5-20 fold molar excess is a common starting point. For sensitive or low-concentration proteins, a higher excess may be needed.

  • Protein Concentration: While high concentrations can increase aggregation risk, they can also improve reaction efficiency. A typical range is 1-5 mg/mL.

  • Reaction Time and Temperature: Incubate the reaction for 30-60 minutes at room temperature or for longer periods (e.g., 2-12 hours) at 4°C.

  • Fresh Reagent: Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF immediately before use, as the NHS ester is moisture-sensitive.

Q4: What is the best way to purify my DBCO-conjugated protein?

Several methods can be used for purification, with the choice depending on the scale of your reaction and the properties of your protein:

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugated protein from the smaller, unreacted DBCO reagent.

  • Dialysis: A simple and effective method for removing small molecules.

  • Spin Desalting Columns: Useful for rapid removal of excess reagents, especially for smaller scale reactions.

  • Tangential Flow Filtration (TFF): A scalable method suitable for larger quantities of protein, effective for buffer exchange and removing small molecule impurities.

  • High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low Degree of Labeling (DoL)
Possible Cause Suggested Solution
Hydrolysis of DBCO-NHS Ester Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. Avoid moisture.
Suboptimal Molar Ratio Increase the molar excess of the DBCO reagent. Titrate the ratio to find the optimal balance between labeling efficiency and aggregation.
Inefficient Reaction Conditions Increase the reaction time or temperature. Reactions can be run for 1-2 hours at room temperature or overnight at 4°C.
Presence of Primary Amines in Buffer Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7.2-8.5. Avoid buffers like Tris or glycine.
Problem 2: Protein Aggregation or Precipitation
Possible Cause Suggested Solution
High Hydrophobicity Use a lower molar excess of the DBCO reagent to reduce the number of hydrophobic groups added to the protein surface. Consider using a DBCO reagent with a longer PEG linker to increase hydrophilicity.
High Protein Concentration Reduce the protein concentration during the conjugation reaction.
Suboptimal Buffer Conditions Screen different buffers, pH levels, and ionic strengths to find conditions that maintain the stability of your specific protein.
Reagent Precipitation Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the DBCO reagent is not too high (ideally below 20%).

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-PEG8-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column)

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG8-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the DBCO-PEG8-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent and quenching buffer using a desalting column, dialysis, or another appropriate purification method.

Characterization of DBCO-Protein Conjugate

1. Degree of Labeling (DoL) Determination by UV-Vis Spectrophotometry:

The DoL, which is the average number of DBCO molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

The formula to calculate DoL is:

Where:

  • A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm, respectively.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).

  • CF is a correction factor for the DBCO group's absorbance at 280 nm.

2. SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugated protein. A successful conjugation may show a slight upward shift in the molecular weight of the protein band corresponding to the attached this compound moieties.

3. Mass Spectrometry:

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides the most accurate determination of the molecular weight of the conjugate, confirming successful labeling and revealing the distribution of different labeled species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Prot Protein in Amine-Free Buffer Mix Mix Protein and DBCO Reagent Prot->Mix DBCO DBCO-PEG8-NHS in DMSO/DMF DBCO->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify Conjugate (SEC, Dialysis, etc.) Quench->Purify Analyze Characterize (UV-Vis, SDS-PAGE, MS) Purify->Analyze

Caption: A general experimental workflow for the conjugation of this compound to a large protein.

troubleshooting_logic Start Start Conjugation Check_Aggregation Observe Aggregation? Start->Check_Aggregation Check_DoL Low Degree of Labeling? Check_Aggregation->Check_DoL No Reduce_Ratio Reduce Molar Ratio of DBCO Check_Aggregation->Reduce_Ratio Yes Success Successful Conjugation Check_DoL->Success No Increase_Ratio Increase Molar Ratio of DBCO Check_DoL->Increase_Ratio Yes Optimize_Buffer Optimize Buffer (pH, Ionic Strength) Reduce_Ratio->Optimize_Buffer Lower_Conc Lower Protein Concentration Optimize_Buffer->Lower_Conc Lower_Conc->Start Check_Reagent Use Fresh DBCO-NHS Ester Increase_Ratio->Check_Reagent Optimize_Reaction Optimize Reaction (Time, Temp) Check_Reagent->Optimize_Reaction Check_Buffer Ensure Amine-Free Buffer Optimize_Reaction->Check_Buffer Check_Buffer->Start

Caption: A troubleshooting decision tree for common issues in DBCO-protein conjugation.

References

impact of pH and buffer on DBCO-PEG8-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between this compound and an azide-functionalized molecule?

A1: The optimal pH for the DBCO-azide conjugation is generally in the range of 7.0 to 9.0.[1][2][3] For many applications, a pH of 7.4 (such as in PBS) is a good starting point, though some protocols have found success in a slightly more basic range of 7.5 to 8.0.[4][5] It has been observed that higher pH values can generally increase the reaction rate, though this can be buffer-dependent. It is critical to avoid acidic conditions, as DBCO reagents are sensitive to acid and should not be subjected to a pH below 5 during the reaction or workup.

Q2: Which buffer systems are recommended for this conjugation?

A2: It is crucial to use non-amine-containing buffers, especially if the carboxylic acid of the this compound is activated (e.g., as an NHS-ester) for reaction with an amine-containing molecule. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080) buffer, and carbonate/bicarbonate buffer. Studies have shown that the choice of buffer can significantly impact reaction rates, with HEPES buffer at pH 7 sometimes providing higher reaction rates than PBS at the same pH.

Q3: Are there any buffers or additives I should absolutely avoid?

A3: Yes. Avoid buffers containing primary amines, such as Tris and glycine, as they can compete in the reaction if you are targeting an amine on your biomolecule with an activated DBCO-acid. Also, do not use buffers containing sodium azide (B81097), as it will directly react with and consume your DBCO reagent. Additives containing sulfhydryls (e.g., DTT, TCEP) should also be avoided as they can reduce the azide group on your binding partner.

Q4: How does the PEG8 linker in this compound affect the conjugation?

A4: The PEG8 (polyethylene glycol) linker is hydrophilic and flexible. It serves several important functions:

  • Increases Solubility: It enhances the water solubility of the often hydrophobic DBCO moiety, which is crucial for reactions in aqueous biological buffers.

  • Reduces Steric Hindrance: The length and flexibility of the PEG spacer can help overcome steric hindrance, allowing the DBCO and azide reactive groups to approach each other more easily, especially when conjugating large biomolecules.

  • Minimizes Non-specific Interactions: PEG linkers are known to reduce non-specific binding of the labeled molecule to surfaces or other proteins.

  • Enhances Reaction Rates: The presence of a PEG linker has been shown to enhance reaction rates in some cases.

Q5: How stable is the DBCO group to storage and experimental conditions?

A5: DBCO reagents are sensitive to acidic conditions (pH < 5), which can cause an inactivating rearrangement. When stored as a solid at -20°C, DBCO-reagents are generally stable for a year or more. However, once dissolved, especially in aqueous buffers, their stability decreases. DBCO-functionalized molecules in solution may lose reactivity over time (e.g., a DBCO-antibody may be stable for up to a month at -20°C). For this reason, it is recommended to prepare solutions fresh and use them promptly.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low or No Conjugation Product Incorrect pH: The reaction buffer is too acidic or not in the optimal neutral-to-basic range.Verify the buffer pH is between 7.0 and 9.0. DBCO is unstable at pH < 5. Consider screening a few pH points (e.g., 7.4, 8.0, 8.5) to find the optimum for your specific molecules.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris) or sodium azide.Switch to a recommended non-amine, azide-free buffer like PBS or HEPES.
Reagent Degradation: The DBCO reagent has been hydrolyzed or degraded due to improper storage or prolonged time in solution.Prepare DBCO solutions fresh in an appropriate anhydrous solvent like DMSO or DMF before diluting into the aqueous reaction buffer. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
Suboptimal Concentrations: Reactant concentrations are too low, leading to a slow reaction rate.Increase the concentration of one or both reactants. SPAAC reactions are more efficient at higher concentrations.
Steric Hindrance: The DBCO and azide groups on large biomolecules are sterically hindered from reacting.The PEG8 linker is designed to minimize this, but if the problem persists, consider using a DBCO reagent with an even longer PEG spacer.
Precipitation of Reactants Hydrophobicity of DBCO: The DBCO group is hydrophobic. High labeling ratios on a protein can lead to aggregation and precipitation.The PEG8 linker improves solubility, but if precipitation occurs, try reducing the molar excess of the DBCO reagent used for labeling. Adding a co-solvent like DMSO (typically up to 10-20%) may also help, but check for compatibility with your biomolecule's stability.
Multiple or Unexpected Products Side Reactions: DBCO can potentially react with free thiols (e.g., from cysteine residues) in proteins, leading to off-target labeling.While SPAAC is highly specific, ensure that any free thiols not intended for reaction are capped if this becomes an issue.
Impure Reactants: One or both of your starting materials are not pure.Confirm the purity of your azide-labeled molecule and the this compound before starting the conjugation. Use purification methods like dialysis or desalting to remove unreacted labeling reagents.

Quantitative Data: Impact of Buffer and pH on Reaction Rate

The rate of the SPAAC reaction can be significantly influenced by the buffer system and pH. The following table summarizes second-order rate constants from a study comparing different conditions.

AlkyneAzideBuffer SystempHTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Sulfo DBCO-amine3-azido-L-alaninePBS725~0.32 - 0.85
Sulfo DBCO-amine3-azido-L-alanineHEPES725~0.55 - 1.22
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideDMEM725~0.59 - 0.97
Sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideRPMI725~0.27 - 0.77
(Data adapted from a study on SPAAC kinetics, highlighting that HEPES buffer at pH 7 resulted in higher reaction rates compared to PBS.)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This step is necessary if you intend to conjugate the this compound to a primary amine on a biomolecule.

  • Dissolve Reagents: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO.

  • Activation: Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.2-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the DBCO-acid solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature to form the DBCO-PEG8-NHS ester. This activated reagent should be used immediately for the next step.

Protocol 2: General Protocol for DBCO-Azide Conjugation

This protocol assumes one molecule is DBCO-functionalized (e.g., via the NHS ester from Protocol 1) and the other contains an azide.

  • Prepare Biomolecules: Dissolve your azide-containing biomolecule in an appropriate azide-free, amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

  • Add DBCO Reagent: Add the DBCO-functionalized molecule to the azide-containing molecule. A 1.5 to 3-fold molar excess of the smaller molecule is often recommended to drive the reaction to completion. If using a freshly prepared DBCO-NHS ester solution from Protocol 1, add it directly to the amine-containing biomolecule. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <20%) to avoid denaturation of proteins.

  • Incubation: Incubate the reaction mixture. Typical reaction times are between 2 and 12 hours. The reaction can be performed at room temperature or at 4°C. Incubation at 4°C may require longer times (e.g., overnight). For some reactions, gentle mixing or rotation can be beneficial.

  • Quenching (Optional): If you used an NHS ester for activation, you can quench any unreacted ester by adding a small amount of a primary amine-containing buffer like Tris to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Purification: Remove excess, unreacted DBCO reagent and byproducts using standard methods such as dialysis, size-exclusion chromatography (SEC), or spin desalting columns to obtain the purified conjugate.

Visual Guides

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Conjugation cluster_purification Step 3: Purification prep_dbco Prepare this compound (Activate if needed, e.g., with EDC/NHS) mix Mix Reactants (1.5-3x excess of one reagent) prep_dbco->mix prep_azide Prepare Azide-Molecule in recommended buffer (e.g., PBS, pH 7.4) prep_azide->mix incubate Incubate (2-12h at RT or 4°C) mix->incubate purify Purify Conjugate (e.g., Dialysis, SEC) incubate->purify analyze Characterize Product purify->analyze

Fig. 1: General experimental workflow for this compound conjugation.

ph_impact cluster_conditions Reaction pH cluster_outcomes Outcome start DBCO-Azide Reaction acidic Acidic (pH < 5) start->acidic neutral Neutral to Basic (pH 7-9) start->neutral very_basic Highly Basic (pH > 9) start->very_basic degradation DBCO Rearrangement Reaction Failure acidic->degradation optimal Optimal Reaction Rate Stable Conjugate Formation neutral->optimal side_reactions Potential for Side Reactions (e.g., NHS ester hydrolysis) very_basic->side_reactions

Fig. 2: Logical diagram of pH impact on DBCO-azide conjugation.

troubleshooting_flowchart start Low / No Conjugation Yield? check_ph Is buffer pH between 7 and 9? start->check_ph check_buffer Is buffer free of amines & azides? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.0-9.0 check_ph->adjust_ph No check_reagents Were reagents fresh & stored properly? check_buffer->check_reagents Yes change_buffer Use PBS or HEPES check_buffer->change_buffer No increase_conc Increase reactant concentrations check_reagents->increase_conc Yes remake_reagents Use fresh reagents check_reagents->remake_reagents No success Problem Solved increase_conc->success adjust_ph->success change_buffer->success remake_reagents->success

References

DBCO-PEG8-acid degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DBCO-PEG8-acid, focusing on troubleshooting potential degradation and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid.[1] The DBCO group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2] The carboxylic acid can be conjugated to primary amines through amide bond formation.[3] This dual functionality makes it a versatile tool for bioconjugation, drug delivery, probe development, and material science.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling guidelines:

  • Long-term Storage: Store the solid compound at -20°C in a sealed container, protected from light and moisture.[1] Desiccation is highly recommended.

  • Stock Solutions: For immediate use, prepare stock solutions in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). These stock solutions should also be stored at -20°C.

  • Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.

  • Handling: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Avoid repeated freeze-thaw cycles of stock solutions, as DMSO is hygroscopic and absorbed moisture can contribute to degradation.

Q3: What are the known degradation pathways for the DBCO group?

The DBCO group in this compound is susceptible to degradation under certain conditions:

  • Acid-Mediated Rearrangement: The most significant degradation pathway is an inactivating rearrangement of the DBCO ring under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid (TFA)).

  • Aqueous Instability: While generally stable in aqueous buffers at neutral to slightly basic pH (pH 6-9), prolonged incubation can lead to a gradual loss of reactivity. This degradation is accelerated by increased temperatures.

  • Oxidative Degradation: The strained alkyne of the DBCO group is susceptible to oxidation. Studies have shown that DBCO can be degraded by radicals and sodium hypochlorite, which are relevant in intracellular environments.

  • Iodine Sensitivity: There is evidence that the DBCO moiety can be cleaved when exposed to iodine-based oxidizers.

Troubleshooting Guides

This section addresses common problems encountered during experiments using this compound.

Problem 1: Low or No Yield in Copper-Free Click Chemistry Reaction
Potential Cause Recommended Solution
Degradation of this compound Ensure proper storage and handling as per the FAQ. Prepare fresh aqueous solutions for each experiment. Assess the integrity of your this compound stock using the HPLC protocol below.
Incorrect Buffer Conditions Use a reaction buffer with a pH between 7.0 and 7.4, such as phosphate-buffered saline (PBS). Avoid buffers containing primary amines (e.g., Tris) if you are using an NHS-ester activated form of the acid, as they will compete for the reaction.
Presence of Interfering Substances Avoid buffers containing azides, as they will react with the DBCO group. Ensure that no reducing agents (e.g., DTT, TCEP) are present, as they can reduce the azide (B81097) partner in the click reaction.
Inefficient Labeling Optimize the molar ratio of the this compound to your azide-containing molecule. A 1.5- to 3-fold molar excess of the DBCO-reagent is often a good starting point.
Problem 2: Inconsistent Results Between Experimental Batches
Potential Cause Recommended Solution
Variability in Reagent Quality Purchase high-purity this compound from a reputable supplier. Perform quality control on new batches, for instance, by using the HPLC stability assessment protocol.
Degradation During Storage Strictly adhere to the recommended storage conditions (-20°C, desiccated, protected from light). Aliquot stock solutions to minimize freeze-thaw cycles.
Differences in Reaction Setup Standardize all experimental parameters, including reaction time, temperature, concentrations, and buffer composition.

Quantitative Data Summary

The stability of the DBCO group is influenced by pH and temperature. The following table provides an illustrative summary of the expected stability of a DBCO-PEG-acid compound in aqueous solution based on available data. For critical applications, it is recommended to perform an in-house stability test.

pH of Aqueous Buffer Temperature Incubation Time Expected % Intact DBCO Reagent (Illustrative) Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of DBCO.
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates degradation.
8.525°C24 hours90 - 95%Generally stable.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of this compound by HPLC

This protocol allows for the quantification of the stability of this compound in a specific aqueous buffer over time.

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as your baseline measurement.

  • Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Run a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Potential Degradation Pathways of this compound DBCO_PEG8_Acid This compound (Intact) Acid_Degradation Acid-Mediated Rearrangement Product (Inactive) DBCO_PEG8_Acid->Acid_Degradation Strong Acid (e.g., TFA) Aqueous_Degradation Hydrolyzed/Oxidized DBCO Product (Reduced Reactivity) DBCO_PEG8_Acid->Aqueous_Degradation Prolonged Aqueous Incubation (pH dependent, Temp. accelerated) Oxidative_Degradation Oxidized DBCO Product (Inactive) DBCO_PEG8_Acid->Oxidative_Degradation Oxidizing Agents (e.g., Radicals, NaOCl)

Caption: Potential degradation pathways for the DBCO moiety in this compound.

Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis Prep_Stock 1. Prepare 10 mM Stock in Anhydrous DMSO Prep_Working 2. Prepare 100 µM Working Solution in Aqueous Buffer Prep_Stock->Prep_Working T0_Analysis 3. T=0 Analysis by RP-HPLC Prep_Working->T0_Analysis Incubation 4. Incubate at Desired Temperature T0_Analysis->Incubation Timepoint_Analysis 5. Analyze Aliquots at Various Timepoints Incubation->Timepoint_Analysis Data_Analysis 6. Calculate % Remaining vs. Time Timepoint_Analysis->Data_Analysis

Caption: Workflow for assessing the aqueous stability of this compound via HPLC.

References

Technical Support Center: Purification of DBCO-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of DBCO-PEG8-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The most effective and widely used methods for purifying this compound conjugates from unreacted reagents and other impurities are High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), and Dialysis. The choice of method depends on the scale of the purification, the properties of the conjugated molecule (e.g., protein, peptide), and the desired final purity.[1][2][]

Q2: How can I remove the unreacted this compound after the conjugation reaction?

A2: Unreacted this compound can be efficiently removed by leveraging its smaller molecular weight compared to the conjugate. Size-exclusion chromatography (SEC) and dialysis are particularly effective for this purpose.[2][4] For SEC, a resin with an appropriate pore size will allow the larger conjugate to elute first, while the smaller, unreacted this compound is retained longer. Dialysis using a membrane with a suitable molecular weight cut-off (MWCO) will allow the small unreacted linker to diffuse out while retaining the larger conjugate.

Q3: My protein conjugate is aggregating during purification. What could be the cause and how can I prevent it?

A3: Protein aggregation during the purification of this compound conjugates is a common issue, often caused by the increased hydrophobicity of the conjugate due to the DBCO group. Several factors can contribute to this, including high protein concentration, suboptimal buffer conditions (pH, ionic strength), and a high degree of labeling. To prevent aggregation, consider the following:

  • Optimize the reaction conditions: Use the lowest effective molar excess of the this compound reagent to avoid excessive labeling.

  • Buffer selection: Screen different buffers, pH levels, and additives (e.g., arginine, glycerol) to find conditions that enhance the stability of your specific protein conjugate.

  • Lower protein concentration: Working with lower concentrations of the conjugate during purification can reduce intermolecular interactions that lead to aggregation.

  • Use PEGylated DBCO reagents with longer PEG chains: The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker already enhances hydrophilicity. Using a linker with a longer PEG chain can further mitigate aggregation.

Q4: How do I determine the concentration and degree of labeling (DOL) of my purified this compound conjugate?

A4: The concentration and degree of labeling (DOL) of a purified this compound conjugate can be determined using UV-Vis spectrophotometry. The protein concentration is typically measured by absorbance at 280 nm, while the DBCO group has a characteristic absorbance maximum around 309 nm. By measuring the absorbance at both wavelengths, and knowing the extinction coefficients of the protein and the DBCO group, you can calculate both the concentration of the conjugate and the average number of DBCO molecules per protein (DOL).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Low Recovery Precipitation of the conjugate on the column: The hydrophobicity of the DBCO group can cause the conjugate to precipitate in the mobile phase.- Modify the mobile phase by adding a small percentage of an organic solvent like isopropanol. - Decrease the protein concentration of the sample being injected.
Non-specific binding to the column: The conjugate may be irreversibly binding to the stationary phase.- Choose a different column chemistry (e.g., C4 instead of C18 for proteins). - Add a competitive agent to the mobile phase.
Peak Splitting or Broadening Poor sample solubility in the mobile phase: The sample solvent may not be compatible with the initial mobile phase conditions.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the injection volume.
Column degradation or contamination: The column frit may be blocked, or the stationary phase may be damaged.- Flush the column in the reverse direction with a strong solvent. - If the problem persists, replace the column.
Secondary interactions with the stationary phase: The conjugate may be interacting with the column material in multiple ways, leading to poor peak shape.- Adjust the pH of the mobile phase. - Use an ion-pairing agent if appropriate for your molecule.
Inadequate Separation of Conjugate from Unconjugated Protein Suboptimal gradient: The elution gradient may not be shallow enough to resolve species with similar hydrophobicities.- Optimize the gradient by making it shallower over a longer period. - Experiment with a different organic modifier in the mobile phase (e.g., acetonitrile (B52724) vs. methanol).
Inappropriate column choice: The column may not have the right selectivity for the separation.- Screen different column stationary phases (e.g., C4, C8, C18, Phenyl) to find the one that provides the best resolution.
Size-Exclusion Chromatography (SEC)
Problem Possible Cause Solution
Low Recovery Non-specific binding to the column matrix: The conjugate may be adsorbing to the SEC resin.- Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the running buffer. - Increase the ionic strength of the running buffer (e.g., up to 500 mM NaCl).
Aggregation of the conjugate: The conjugate may be forming aggregates that are too large to enter the pores of the resin and are eluting in the void volume.- Analyze the sample by dynamic light scattering (DLS) to check for aggregation. - Optimize buffer conditions to prevent aggregation as described in the FAQs.
Poor Separation of Unreacted this compound Inappropriate column selection: The fractionation range of the SEC column may not be suitable for separating the small linker from the large conjugate.- Select an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted linker. For most proteins, a column with a fractionation range of 1-100 kDa should be adequate.
Sample overloading: Injecting too much sample can lead to band broadening and poor resolution.- Reduce the sample volume to 1-2% of the column volume.
Dialysis
Problem Possible Cause Solution
Low Recovery of Conjugate Precipitation of the conjugate in the dialysis tubing: Changes in buffer conditions during dialysis can cause the conjugate to become insoluble.- Ensure the dialysis buffer is optimal for the stability of your conjugate. - Perform a buffer screen to identify stabilizing conditions prior to large-scale dialysis.
Loss of conjugate through the membrane: The MWCO of the dialysis membrane may be too large.- Use a dialysis membrane with an MWCO that is at least 10-20 times smaller than the molecular weight of your conjugate. For a typical antibody conjugate (~150 kDa), a 10-30 kDa MWCO membrane is recommended.
Inefficient Removal of Unreacted this compound Insufficient dialysis time or buffer volume: The concentration gradient may not be sufficient for complete removal of the unreacted linker.- Increase the dialysis time (e.g., perform dialysis overnight). - Use a much larger volume of dialysis buffer (at least 100 times the sample volume) and change the buffer 2-3 times.
Incorrect MWCO of the membrane: The pores of the membrane may be too small for the unreacted linker to pass through efficiently.- While retaining the conjugate is the priority, ensure the MWCO is large enough to allow for the passage of the this compound (MW ~729 Da). A 3.5 kDa or 7 kDa MWCO membrane is generally a good starting point.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general method for the purification of a this compound conjugated protein. Optimization will be required for specific applications.

  • Column: C4 reversed-phase column (e.g., Jupiter 300 C4).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: Monitor absorbance at 280 nm (protein) and 309 nm (DBCO).

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-95% B (linear gradient)

    • 65-70 min: 95% B

    • 70-75 min: 95-5% B (linear gradient)

    • 75-80 min: 5% B (re-equilibration)

  • Sample Preparation: Dilute the conjugation reaction mixture with Mobile Phase A. Ensure the sample is filtered through a 0.22 µm filter before injection.

  • Fraction Collection: Collect fractions corresponding to the peak of the conjugate.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity.

Protocol 2: Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing unreacted this compound and for buffer exchange.

  • Column: Select an SEC column with a fractionation range appropriate for your conjugate (e.g., Superdex 200 for antibodies).

  • Running Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min.

  • Detection: Monitor absorbance at 280 nm.

  • Column Equilibration: Equilibrate the column with at least two column volumes of running buffer.

  • Sample Loading: Load the sample onto the column. The sample volume should not exceed 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the running buffer. The conjugate will typically elute in the initial fractions, followed by the smaller, unreacted this compound.

  • Fraction Collection: Collect fractions and analyze by UV-Vis spectroscopy to identify the fractions containing the purified conjugate.

Protocol 3: Dialysis

This is a simple and effective method for removing small molecule impurities.

  • Dialysis Membrane: Choose a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for a protein conjugate > 100 kDa).

  • Dialysis Buffer: A buffer that maintains the stability of your conjugate (e.g., PBS, pH 7.4).

  • Procedure: a. Hydrate the dialysis membrane according to the manufacturer's instructions. b. Load the sample into the dialysis tubing or cassette and seal securely. c. Place the sealed tubing/cassette in a beaker containing at least 100 volumes of dialysis buffer. d. Stir the buffer gently at 4°C. e. Change the dialysis buffer after 4-6 hours. f. Perform a second buffer change and continue dialysis overnight. g. Carefully remove the sample from the dialysis tubing/cassette.

Purity and Yield Comparison

Purification Method Typical Purity Typical Recovery Advantages Disadvantages
RP-HPLC >95%60-80%High resolution, can separate species with different degrees of labeling.Can be denaturing for some proteins, lower capacity than other methods.
SEC >90%>90%Gentle, non-denaturing conditions, good for removing small molecules and aggregates.Lower resolution for species of similar size, cannot separate based on degree of labeling.
Dialysis Variable>95%Very gentle, simple, and inexpensive for buffer exchange and small molecule removal.Time-consuming, cannot separate conjugate from unconjugated protein or aggregates.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Biomolecule reaction Incubation start->reaction crude Crude Conjugate Mixture reaction->crude hplc RP-HPLC crude->hplc High Resolution sec SEC crude->sec Size-Based dialysis Dialysis crude->dialysis Small Molecule Removal analysis Purity & DOL Assessment (UV-Vis, SDS-PAGE, MS) hplc->analysis sec->analysis dialysis->analysis

Caption: General experimental workflow for the purification and analysis of this compound conjugates.

troubleshooting_logic cluster_problem Problem Type cluster_solution Potential Solutions start Purification Issue Identified low_recovery Low Recovery start->low_recovery poor_purity Poor Purity start->poor_purity aggregation Aggregation start->aggregation optimize_buffer Optimize Buffer Conditions low_recovery->optimize_buffer change_method Change Purification Method low_recovery->change_method poor_purity->change_method modify_protocol Modify Protocol Parameters poor_purity->modify_protocol aggregation->optimize_buffer

Caption: A logical decision tree for troubleshooting common issues in conjugate purification.

References

common mistakes in handling DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use DBCO-PEG8-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal carboxylic acid. This structure allows for a two-step conjugation process. The DBCO group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid can form a stable amide bond with primary amine groups using standard coupling reagents like EDC or HATU.[1] The PEG8 spacer enhances solubility in aqueous media and reduces steric hindrance during conjugation.[1]

Common applications include:

  • Bioconjugation: Linking azide-modified biomolecules to amine-containing biomolecules.[1]

  • Drug Delivery: Creating targeted drug delivery systems by linking targeting ligands to drug carriers.[1]

  • Probe Development: Synthesizing multifunctional probes for imaging and diagnostics.[1]

  • Material Science: Functionalizing surfaces and nanoparticles.

Q2: How should I store and handle this compound?

Proper storage and handling are critical to maintain the reactivity of this compound.

ParameterRecommendationRationale
Storage Temperature -20°CMinimizes degradation over time.
Storage Conditions Sealed container, protected from light and moisture.The DBCO group is sensitive to moisture and acidic conditions, and prolonged light exposure can also lead to degradation.
Handling Allow the vial to warm to room temperature before opening.Prevents condensation of moisture inside the vial, which can hydrolyze the DBCO group.
Solvents for Stock Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).These solvents are compatible with the compound and are suitable for most subsequent reaction conditions. Using anhydrous solvents is crucial to prevent hydrolysis.
Stock Solution Storage Store at -20°C. Avoid repeated freeze-thaw cycles. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.Minimizes degradation in solution. DMSO is hygroscopic and can absorb moisture, which can compromise the stability of the DBCO group over time.

Q3: In what solvents is this compound soluble?

This compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). The PEG8 spacer provides increased hydrophilicity, allowing for some solubility in aqueous buffers, although it is recommended to first dissolve the compound in an organic solvent like DMSO before preparing aqueous working solutions.

Troubleshooting Guides

Problem 1: Low or No Yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

Troubleshooting workflow for low SPAAC reaction yield.

Common Causes and Solutions:

  • Reagent Degradation: The DBCO group is sensitive to moisture and can hydrolyze, rendering it inactive. Always use fresh stock solutions and handle the solid compound in a dry environment.

  • Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide (B81097) can limit the reaction. For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 - 3-fold molar excess of the DBCO-reagent is a good starting point.

  • Suboptimal Reaction Conditions:

    • Concentration: SPAAC reactions are more efficient at higher reactant concentrations.

    • Buffer Composition: Ensure your buffer is free of sodium azide, as it will compete with your azide-labeled molecule for the DBCO group. Phosphate-buffered saline (PBS) is a commonly used buffer.

    • pH: The reaction is generally efficient at a pH range of 6-9.

  • Steric Hindrance: The physical bulk of the molecules being conjugated can prevent the DBCO and azide groups from reacting. The PEG8 spacer in this compound helps to mitigate this, but if you are working with very large molecules, you may need to consider a longer PEG spacer.

  • Precipitation of Reactants: DBCO is inherently hydrophobic. Attaching too many DBCO molecules to a protein can cause it to precipitate out of solution. If you observe precipitation, try reducing the molar excess of this compound or adjusting the buffer conditions.

Problem 2: Low Yield in Amide Coupling Reaction

G start Low Amide Coupling Yield q1 Which coupling reagents were used? start->q1 a1_edc EDC/NHS q1->a1_edc a1_hatu HATU q1->a1_hatu q2_edc What was the reaction pH? a1_edc->q2_edc q3 Did the buffer contain primary amines (e.g., Tris, glycine)? a1_hatu->q3 a2_edc_high pH > 6.0 q2_edc->a2_edc_high > 6.0 a2_edc_low pH 4.5 - 5.5 q2_edc->a2_edc_low 4.5 - 5.5 sol2_edc EDC coupling is most effective at a slightly acidic pH (4.5-5.5). a2_edc_high->sol2_edc a2_edc_low->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Primary amines in the buffer will compete with your target molecule. Use a non-amine-containing buffer like MES or HEPES. a3_yes->sol3 q4 Were the coupling reagents fresh? a3_no->q4 a4_no No q4->a4_no No sol4 EDC and HATU are moisture-sensitive. Use fresh reagents and prepare solutions immediately before use. a4_no->sol4

Troubleshooting workflow for low amide coupling yield.

Common Causes and Solutions:

  • Incorrect pH: The optimal pH for the reaction depends on the coupling reagent used. For EDC/NHS couplings, a pH of 4.5-6.0 is generally recommended for the activation of the carboxylic acid. For the subsequent reaction with the amine, a pH of 7.2-8.5 is often used.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated carboxylic acid. Use a non-amine-containing buffer such as MES or HEPES for the activation step.

  • Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS ester) is susceptible to hydrolysis. It is best to perform the reaction in a timely manner after the activation step.

  • Inactive Coupling Reagents: Coupling reagents like EDC and HATU are moisture-sensitive. Ensure they are stored properly and use freshly prepared solutions.

  • Steric Hindrance: Similar to the SPAAC reaction, steric hindrance can also be an issue in amide coupling. Ensure adequate mixing and consider longer reaction times if you suspect this is a problem.

Experimental Protocols

Protocol 1: General Procedure for Dissolving and Storing this compound
  • Warm to Room Temperature: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C, protected from light. For best results, use the stock solution within a few days of preparation.

Protocol 2: Two-Step Conjugation of this compound to an Amine-Containing Molecule followed by SPAAC

Step A: Amide Coupling to an Amine-Containing Molecule (e.g., a Protein)

  • Prepare Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Coupling Buffer: 1x PBS, pH 7.4

  • Dissolve Reagents:

    • Dissolve your amine-containing protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Activate this compound:

    • In a microcentrifuge tube, combine 10 equivalents of this compound with 10 equivalents of EDC and 10 equivalents of NHS in Activation Buffer.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound mixture to your protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using dialysis or a desalting column appropriate for your protein's molecular weight.

Step B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Prepare Azide-Labeled Molecule: Dissolve your azide-containing molecule in an azide-free buffer (e.g., 1x PBS, pH 7.4).

  • SPAAC Reaction:

    • Add the azide-labeled molecule to the purified DBCO-labeled protein from Step A. A 1.5 to 3-fold molar excess of the smaller molecule is often recommended.

    • Incubate for 1-4 hours at room temperature or 4-12 hours at 4°C. Reaction times may need to be optimized.

  • Final Purification:

    • Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted starting materials.

G cluster_0 Step A: Amide Coupling cluster_1 Step B: SPAAC Reaction A1 Dissolve Amine-Molecule A3 Combine and Incubate (2h @ RT or O/N @ 4°C) A1->A3 A2 Activate this compound (EDC/NHS, pH 6.0) A2->A3 A4 Purify DBCO-Molecule (Dialysis/Desalting) A3->A4 B2 Combine DBCO-Molecule and Azide-Molecule A4->B2 Purified DBCO-Molecule B1 Prepare Azide-Molecule B1->B2 B3 Incubate (1-4h @ RT or 4-12h @ 4°C) B2->B3 B4 Purify Final Conjugate (SEC/Affinity Chromatography) B3->B4

Experimental workflow for a two-step conjugation using this compound.

References

Technical Support Center: Enhancing the Solubility of DBCO-PEG8-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-acid and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of these valuable bioconjugation reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is a bifunctional linker molecule commonly used in bioconjugation. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units to increase water solubility, and a terminal carboxylic acid for conjugation to amine-containing molecules. While the PEG8 spacer significantly enhances hydrophilicity, the DBCO moiety itself is hydrophobic.[1][2] When conjugated to biomolecules, particularly those with inherent hydrophobic regions, the resulting conjugate can sometimes exhibit limited aqueous solubility or a tendency to aggregate.[1][2]

Q2: What are the primary factors influencing the solubility of this compound conjugates?

A2: The solubility of this compound conjugates is influenced by several factors:

  • The nature of the conjugated molecule: Proteins, peptides, or other biomolecules with a high degree of hydrophobicity are more likely to lead to poorly soluble conjugates.

  • The degree of labeling: A higher ratio of this compound molecules per biomolecule can increase the overall hydrophobicity of the conjugate, potentially leading to aggregation.[1]

  • pH of the solution: The terminal carboxylic acid of the linker can be deprotonated at neutral to basic pH, increasing its negative charge and enhancing aqueous solubility.

  • Buffer composition and ionic strength: The choice of buffer and its salt concentration can impact the solubility of the conjugate.

  • Temperature: Temperature can affect solubility, though care must be taken to avoid degradation of the biomolecule.

Q3: In what solvents is this compound soluble?

A3: this compound is readily soluble in many common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). The PEG8 linker also imparts good water solubility.

Q4: How should I store this compound and its stock solutions?

A4: For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture. Stock solutions are typically prepared in anhydrous DMSO or DMF and should also be stored at -20°C. To prevent degradation from moisture, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound conjugates.

Problem Possible Cause Suggested Solution
Precipitation upon addition of this compound to the reaction mixture. The DBCO reagent itself is precipitating out of the aqueous buffer.Prepare a concentrated stock solution of this compound in an organic solvent like DMSO or DMF first. Then, add the stock solution to the reaction mixture dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations.
The final conjugate is poorly soluble in aqueous buffers. The conjugate has a high degree of hydrophobicity due to the DBCO groups and the nature of the conjugated molecule.1. Optimize pH: Increase the pH of the buffer to 7.5-8.5 to ensure the carboxylic acid is deprotonated, which will increase solubility. 2. Add a co-solvent: For some applications, the addition of a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or ethanol (B145695) to the aqueous buffer can improve solubility. Ensure the co-solvent is compatible with your downstream application. 3. Incorporate solubilizing agents: Consider the use of mild, non-ionic detergents or other solubilizing excipients.
The conjugate appears to be aggregated. Intermolecular hydrophobic interactions between the DBCO moieties or other hydrophobic regions of the conjugate are causing aggregation.1. Optimize the degree of labeling: Reduce the molar excess of the this compound used in the conjugation reaction to achieve a lower degree of labeling. 2. Work at lower concentrations: Perform the conjugation and subsequent handling steps at a lower concentration of the biomolecule to reduce the likelihood of intermolecular interactions. 3. Include additives: The addition of certain excipients, such as arginine, can help to suppress protein aggregation.
Difficulty dissolving lyophilized this compound conjugate. The lyophilized powder is not readily rehydrating.1. Initial reconstitution in an organic solvent: Dissolve the lyophilized powder in a small amount of DMSO or DMF first, and then slowly add the aqueous buffer to the desired final concentration. 2. Gentle agitation and warming: Use gentle vortexing or sonication to aid dissolution. Cautious warming to 30-40°C can also be effective, but be mindful of the thermal stability of your conjugate.

Quantitative Data

The following table provides estimated aqueous solubility data for this compound conjugates under different conditions. Please note that these are representative values, and the actual solubility will depend on the specific properties of the conjugated molecule.

Condition Estimated Solubility Notes
pH 5.0 (e.g., Acetate Buffer) Low to ModerateThe carboxylic acid is mostly protonated, reducing its contribution to aqueous solubility.
pH 7.4 (e.g., PBS) Moderate to HighThe carboxylic acid is partially to fully deprotonated, enhancing solubility.
pH 8.5 (e.g., Borate Buffer) HighThe carboxylic acid is fully deprotonated, maximizing its solubilizing effect.
PBS with 10% DMSO HighThe addition of a co-solvent significantly improves the solubility of hydrophobic conjugates.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Weigh the desired amount of this compound and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the solid is completely dissolved.

  • Store the stock solution at -20°C in single-use aliquots.

Protocol 2: Improving the Solubility of a this compound Conjugate

This protocol provides a stepwise approach to improving the solubility of a purified this compound conjugate that exhibits poor solubility in an aqueous buffer.

Materials:

  • Purified, lyophilized this compound conjugate

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • pH meter and solutions for pH adjustment (e.g., 0.1 M NaOH, 0.1 M HCl)

  • Organic co-solvent (e.g., DMSO)

  • Vortex mixer

  • Sonication bath (optional)

Procedure:

  • Initial Dissolution Attempt:

    • Add a small amount of the chosen aqueous buffer to the lyophilized conjugate.

    • Gently vortex or sonicate to attempt dissolution. If the conjugate remains insoluble, proceed to the next step.

  • pH Adjustment:

    • If the initial buffer has a pH below 7, adjust the pH of the conjugate suspension to 7.5-8.5 by adding small increments of 0.1 M NaOH while monitoring with a pH meter.

    • Gently agitate the solution after each addition to see if the conjugate dissolves.

  • Addition of a Co-solvent:

    • If the conjugate is still not fully dissolved, add an organic co-solvent such as DMSO dropwise to the solution.

    • Start with a small percentage (e.g., 5% v/v) and gradually increase if necessary, while continuously monitoring for dissolution. Be mindful of the compatibility of the co-solvent with your downstream applications.

  • Gentle Warming:

    • If solubility is still an issue, gently warm the solution to 30-40°C for a short period.

    • Ensure that this temperature will not denature or degrade your biomolecule.

  • Centrifugation:

    • Once the conjugate appears to be dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.

    • Carefully collect the supernatant containing the solubilized conjugate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_solubilization Solubilization Steps cluster_purification Purification cluster_end Final Product start Lyophilized this compound Conjugate step1 Add Aqueous Buffer start->step1 step2 Adjust pH to 7.5-8.5 step1->step2 Insoluble? step3 Add Co-solvent (e.g., DMSO) step2->step3 Still Insoluble? purify Centrifuge to Remove Aggregates step2->purify Soluble step4 Gentle Warming (optional) step3->step4 Still Insoluble? step3->purify Soluble step4->purify end Solubilized Conjugate purify->end

Caption: Workflow for improving the solubility of this compound conjugates.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Conjugate Solubility cause1 Hydrophobic Nature of Conjugate problem->cause1 cause2 High Degree of Labeling problem->cause2 cause3 Suboptimal pH problem->cause3 solution1 Add Co-solvent / Adjust Buffer cause1->solution1 solution2 Reduce Molar Excess of Reagent cause2->solution2 solution3 Increase pH to > 7.5 cause3->solution3

Caption: Logical relationship between solubility problems, causes, and solutions.

References

how to confirm successful conjugation of DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG8-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on confirming successful conjugation and to offer solutions for common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule. It contains a Dibenzocyclooctyne (DBCO) group and a carboxylic acid group, separated by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The DBCO group reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues).[1] The PEG spacer enhances solubility and reduces steric hindrance.[4] It is commonly used in bioconjugation to link molecules for applications in drug delivery, antibody-drug conjugates (ADCs), and cell surface labeling.

Q2: How do I activate the carboxylic acid of this compound for conjugation to an amine-containing molecule?

A2: The carboxylic acid is typically activated to form an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting this compound with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting DBCO-PEG8-NHS ester is reactive towards primary amines.

Q3: What are the primary methods to confirm successful conjugation of this compound?

A3: Several analytical techniques can be used to confirm successful conjugation. The most common methods include:

  • Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound linker.

  • UV-Vis Spectroscopy: To monitor the disappearance of the DBCO absorbance peak around 309-310 nm after reaction with an azide (B81097).

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the conjugate and confirm the presence of the PEG and DBCO moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in vibrational bands corresponding to the functional groups involved in the conjugation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Incomplete activation of the carboxylic acid.Ensure appropriate molar ratios of coupling reagents (e.g., EDC/NHS) to this compound. Optimize reaction time and temperature for NHS ester formation.
Inactive amine or azide functional groups on the target molecule.Verify the integrity and reactivity of your target molecule. Use freshly prepared or properly stored reagents.
Steric hindrance.The PEG8 spacer is designed to minimize steric hindrance, but for very large molecules, a longer PEG spacer might be necessary.
Incorrect reaction buffer pH.For NHS ester reactions with amines, the pH should be neutral to slightly basic (pH 7.2-8.5). For the SPAAC reaction, a physiological pH is generally suitable.
Precipitation of the conjugate Low solubility of the final conjugate.The PEG8 spacer generally improves water solubility. However, if the target molecule is hydrophobic, you may need to adjust the buffer composition or consider a longer PEG chain.
Multiple or unexpected peaks in HPLC/MS Presence of unreacted starting materials.Optimize purification steps such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound and target molecule.
Formation of side products or aggregation.Review the reaction conditions (e.g., temperature, pH, reagent concentrations) to minimize side reactions. Analyze the unexpected peaks by MS to identify their nature.
Heterogeneity of the starting biomolecule (e.g., multiple labeling sites on a protein).This is expected with non-site-specific conjugation. Techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry can help characterize the different species.
Inconsistent Degree of Labeling (DOL) Variability in reaction conditions.Maintain consistent reaction parameters (time, temperature, concentrations, pH) between batches.
Inaccurate quantification of reactants.Use accurate methods to determine the concentrations of your starting materials.

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-PEG8-NHS ester
  • Reagent Preparation: Dissolve this compound, NHS, and EDC in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Mixture: Combine the reagents in the following molar ratio: 1 (this compound) : 1.2 (NHS) : 1.1 (EDC).

  • Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.

  • Confirmation (Optional): The formation of the NHS ester can be confirmed by techniques like HPLC or NMR before proceeding to the conjugation step.

Protocol 2: Conjugation of DBCO-PEG8-NHS ester to a Protein
  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a pH of 7.2-8.5 (e.g., Phosphate-Buffered Saline, PBS).

  • Reaction Setup: Add a 10-20 fold molar excess of the DBCO-PEG8-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted DBCO-PEG8-NHS ester and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Confirmation of Conjugation by Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare the purified conjugate at a suitable concentration for LC-MS analysis.

  • LC Separation: Use a reverse-phase column (e.g., C18) suitable for protein or peptide separations. A typical mobile phase system is water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • MS Analysis: Use an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range that includes the expected masses of the unconjugated and conjugated species.

  • Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights. The mass difference between the unconjugated and conjugated peaks should correspond to the mass of the attached DBCO-PEG8 moiety.

Quantitative Data Summary

Analytical Technique Parameter Measured Typical Expected Result
Mass Spectrometry (MS) Molecular weight of the conjugateAn increase in mass corresponding to the molecular weight of the DBCO-PEG8 moiety for each conjugation.
UV-Vis Spectroscopy Absorbance at ~309 nmA significant decrease in the DBCO absorbance peak upon reaction with an azide-containing molecule.
HPLC Retention timeA shift in retention time for the conjugated product compared to the starting materials.
NMR Spectroscopy Chemical shifts and peak integrationAppearance of characteristic peaks for the PEG linker and disappearance or shift of peaks corresponding to the reacted functional groups.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis DBCO_acid This compound DBCO_NHS DBCO-PEG8-NHS ester DBCO_acid->DBCO_NHS DMF/DMSO NHS_EDC NHS, EDC NHS_EDC->DBCO_NHS Conjugate DBCO-labeled Protein DBCO_NHS->Conjugate pH 7.2-8.5 Protein Amine-containing Molecule (e.g., Protein) Protein->Conjugate Purification SEC or Dialysis Conjugate->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate Analysis MS, HPLC, UV-Vis Purified_Conjugate->Analysis Confirmation Successful Conjugation Confirmed Analysis->Confirmation

Caption: Workflow for this compound conjugation to an amine-containing molecule.

troubleshooting_logic Start Low Conjugation Yield? Check_Activation Verify NHS Ester Formation? Start->Check_Activation Yes Check_Reactivity Check Target Molecule Reactivity? Start->Check_Reactivity No, Activation OK Check_Activation->Check_Reactivity Yes Optimize_Reagents Optimize Coupling Reagent Ratios Check_Activation->Optimize_Reagents No Check_pH Optimize Buffer pH? Check_Reactivity->Check_pH Yes Use_Fresh Use Fresh/Verified Target Molecule Check_Reactivity->Use_Fresh No Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Success Improved Yield Check_pH->Success Yes Optimize_Reagents->Success Use_Fresh->Success Adjust_pH->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Validation & Comparative

DBCO-PEG8-Acid vs. DBCO-PEG4-Acid: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides a detailed comparison of two commonly used heterobifunctional linkers, DBCO-PEG8-acid and DBCO-PEG4-acid, to aid in the selection process for applications such as antibody-drug conjugate (ADC) development, PROTAC® synthesis, and targeted drug delivery.

This comparison delves into the physicochemical properties, bioconjugation performance, and provides detailed experimental protocols for both linkers. The primary difference between these two molecules lies in the length of the polyethylene (B3416737) glycol (PEG) spacer, which has significant implications for the resulting bioconjugate.

Physicochemical Properties

The addition of four extra ethylene (B1197577) glycol units in this compound compared to its PEG4 counterpart results in a higher molecular weight and is expected to confer greater hydrophilicity. This enhanced water solubility can be advantageous when working with hydrophobic biomolecules or payloads, potentially reducing aggregation.[1][2]

PropertyDBCO-PEG4-acidThis compoundReference(s)
Molecular Formula C30H36N2O8C38H52N2O12[3]
Molecular Weight 552.6 g/mol 728.8 g/mol [3]
Solubility Soluble in DMSO, DMF, DCMSoluble in DMSO, DMF, DCM[3]
Purity Typically >95% (HPLC)Typically >98% (HPLC)
Storage Conditions -20°C, desiccated-20°C, desiccated

Bioconjugation Performance: The Impact of PEG Linker Length

The length of the PEG spacer plays a crucial role in the performance of the bioconjugate. While direct head-to-head quantitative data for DBCO-PEG4-acid versus this compound is not extensively available in the provided search results, the general principles of PEGylation allow for a clear comparison of their expected performance characteristics.

Performance ParameterDBCO-PEG4-acid (Shorter Linker)This compound (Longer Linker)Rationale & Reference(s)
Reaction Kinetics Potentially faster due to less steric hindrance.May exhibit slightly slower kinetics due to the longer, more flexible chain.General principle of chemical kinetics.
Solubility of Conjugate Improved solubility compared to non-PEGylated molecules.Greater improvement in solubility, especially for hydrophobic payloads.Longer PEG chains are more effective at increasing hydrophilicity.
Steric Hindrance Lower potential for steric hindrance, which can be beneficial for binding to some targets.Higher potential for steric hindrance, which may impact binding affinity to certain targets.The longer PEG chain occupies more space.
Pharmacokinetics (in vivo) Shorter half-life compared to longer PEGylated conjugates.Longer circulation half-life and reduced clearance.The increased hydrodynamic radius of the conjugate with a longer PEG chain reduces renal clearance.
Aggregation Helps in reducing aggregation.More effective at preventing aggregation of hydrophobic molecules.The longer hydrophilic chain provides a better shield against intermolecular hydrophobic interactions.
Flexibility Less flexible, providing a more defined distance between conjugated molecules.More flexible, allowing for greater conformational freedom.The longer chain has more rotatable bonds.

Experimental Protocols

The following is a generalized two-step protocol for the bioconjugation of a protein (e.g., an antibody) with an azide-modified molecule using either DBCO-PEG4-acid or this compound.

Step 1: Activation of the Carboxylic Acid and Conjugation to the Protein

This step involves the activation of the terminal carboxylic acid on the DBCO-PEG-acid linker to form an amine-reactive NHS ester, which then couples to primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • DBCO-PEG4-acid or this compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-PEG-acid (either PEG4 or PEG8) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water, respectively.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, mix the DBCO-PEG-acid with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in an appropriate reaction buffer.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated DBCO-linker solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

This step involves the reaction of the DBCO-functionalized protein with an azide-modified molecule.

Materials:

  • DBCO-functionalized protein (from Step 1)

  • Azide-modified molecule (e.g., drug, fluorescent probe)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule in the reaction buffer.

    • Combine the DBCO-functionalized protein and the azide-modified molecule. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification (if necessary):

    • If one of the reactants was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the conceptual differences between the two linkers, the following diagrams are provided.

Bioconjugation_Workflow Bioconjugation Workflow using DBCO-PEG-Acid cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) cluster_purification Purification A DBCO-PEG-Acid B EDC / Sulfo-NHS (Activation) A->B 15-30 min, RT C Activated DBCO-PEG-NHS Ester B->C D Amine-containing Protein (e.g., Antibody) C->D 10-20x molar excess 2h RT or O/N 4°C E DBCO-labeled Protein D->E F Azide-modified Molecule (e.g., Drug, Probe) E->F 1.5-3x molar excess 2-4h RT or 4-12h 4°C H Desalting / Dialysis E->H G Final Bioconjugate F->G I SEC / Dialysis G->I Steric_Hindrance_Comparison Impact of PEG Linker Length on Steric Hindrance cluster_peg4 DBCO-PEG4-Acid Conjugate cluster_peg8 This compound Conjugate Antibody1 Antibody Linker1 DBCO-PEG4 Antibody1->Linker1 Payload1 Payload Linker1->Payload1 Receptor1 Target Receptor Payload1->Receptor1 Binding Antibody2 Antibody Linker2 DBCO-PEG8 Antibody2->Linker2 Payload2 Payload Linker2->Payload2 Receptor2 Target Receptor Payload2->Receptor2 Potential Hindrance

References

A Comparative Guide to the Characterization of DBCO-PEG8-Acid Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of antibodies is a critical step in the development of diagnostics, therapeutics, and research reagents. The use of DBCO-PEG8-acid for antibody modification, enabling copper-free click chemistry, has gained prominence due to its high efficiency and bioorthogonality. This guide provides an objective comparison of this compound labeled antibodies with those produced using alternative methods, supported by experimental data and detailed protocols for characterization.

Performance Comparison of Antibody Labeling Methods

The choice of labeling chemistry significantly impacts the characteristics of the final antibody conjugate. This section compares key performance indicators for DBCO-PEG-acid labeling against traditional NHS-ester and maleimide-based methods.

FeatureDBCO-PEG-Acid (via NHS Ester)Traditional NHS EsterMaleimide-Thiol
Reaction Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine-reactive acylationThiol-reactive Michael addition
Target Residues Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)Free thiols (from reduced disulfides)
Specificity High for azide-alkyne reactionModerate (reacts with all accessible primary amines)High for thiols
Reaction Steps Two-step (amine modification then click reaction)One-stepTwo-step (reduction then conjugation)
Typical Yield >90% for the click reaction step.[1]20-50% overall labeling efficiency.[1]Variable, depends on reduction efficiency
Control over Degree of Labeling (DoL) High; can be precisely controlled by limiting the amount of the click tag.[2]Moderate; influenced by pH and reagent stoichiometryModerate; depends on the number of reduced disulfides
Effect on Antigen Binding Generally minimal impact reported.[3]Potential for reduced affinity if lysines in the binding site are modified.[4]Can impact antibody structure and function due to disulfide bond disruption
Stability of Conjugate Stable triazole linkage.Stable amide bondStable thioether bond
Hydrophilicity Enhanced by the PEG8 spacer, which can improve solubility and reduce aggregation.Dependent on the labelDependent on the label

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable characterization of labeled antibodies. The following are protocols for key analytical techniques.

Protocol 1: SDS-PAGE Analysis of Labeled Antibodies

Objective: To confirm successful conjugation and estimate the purity and molecular weight of the antibody conjugate.

Materials:

  • Labeled and unconjugated antibody samples

  • Laemmli sample buffer (with and without reducing agent like β-mercaptoethanol or DTT)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Molecular weight markers

  • Coomassie Blue or other protein stain

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix antibody samples (conjugated and unconjugated controls) with Laemmli sample buffer. For reducing conditions, use a buffer containing a reducing agent. Heat samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Place the gel in the electrophoresis chamber and fill with running buffer. Apply a constant voltage (e.g., 100-200V) until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, remove the gel and immerse it in Coomassie Blue staining solution with gentle agitation.

  • Destaining: Transfer the gel to a destaining solution to remove the background stain until the protein bands are clearly visible.

  • Visualization: Image the gel using a gel documentation system. Successful conjugation is indicated by a shift to a higher molecular weight for the labeled antibody compared to the unconjugated control.

Protocol 2: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Analysis

Objective: To assess the purity of the antibody conjugate and quantify aggregates, monomers, and fragments.

Materials:

  • Labeled and unconjugated antibody samples

  • HPLC system with a UV detector

  • Size-exclusion column suitable for monoclonal antibodies (e.g., AdvanceBio SEC 300Å)

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • 0.22 µm filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it by filtering through a 0.22 µm membrane or by sonication.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Adjust the concentration of the antibody samples to approximately 1 mg/mL and filter them through a 0.22 µm syringe filter.

  • Injection and Analysis: Inject the prepared samples onto the column. The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.

  • Data Analysis: Monitor the elution profile at 280 nm. The percentage of monomer, aggregate, and fragment can be calculated from the peak areas in the chromatogram.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following Graphviz DOT scripts generate diagrams for the antibody labeling workflow and the click chemistry reaction.

Antibody_Labeling_Workflow cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_characterization Characterization Antibody Antibody DBCO-labeled_Antibody DBCO-labeled_Antibody Antibody->DBCO-labeled_Antibody  Reaction with DBCO-PEG8-NHS Ester   DBCO-PEG8-NHS_Ester DBCO-PEG8-NHS_Ester Final_Conjugate Final_Conjugate DBCO-labeled_Antibody->Final_Conjugate  SPAAC Reaction   Azide-Molecule Azide-Molecule Azide-Molecule->Final_Conjugate SDS-PAGE SDS-PAGE Final_Conjugate->SDS-PAGE SEC-HPLC SEC-HPLC Final_Conjugate->SEC-HPLC Functional_Assay Functional Assay (ELISA/SPR) Final_Conjugate->Functional_Assay Click_Chemistry_Reaction reactant1 DBCO-labeled Antibody plus + reactant1->plus reactant2 Azide-containing Molecule product Stable Triazole Linkage (Antibody Conjugate) plus->reactant2 plus_and_reactants->product Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free)

References

A Researcher's Guide to Verifying DBCO-PEG8-Acid Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of reagents is paramount to ensure the efficacy, safety, and reproducibility of their work. Dibenzocyclooctyne-PEG8-acid (DBCO-PEG8-acid) is a widely used heterobifunctional linker that leverages copper-free click chemistry for the precise attachment of molecules to azido-modified targets. This guide provides a comprehensive comparison of the primary analytical techniques for verifying the purity of this compound and compares its performance characteristics with a common alternative, DBCO-PEG4-acid.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the most common techniques employed. Each method provides unique insights into the purity and structural integrity of the compound.

Analytical TechniquePrinciple of AnalysisInformation ProvidedAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The DBCO group imparts significant hydrophobicity, leading to a characteristic retention time.Purity assessment (% area), detection of hydrophobic and some hydrophilic impurities, quantification.High resolution and sensitivity, provides both qualitative and quantitative data.May not resolve all structurally similar impurities. Requires a chromophore for UV detection.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Structural confirmation, identification of functional groups (DBCO, PEG, carboxylic acid), detection of impurities with distinct proton signals.Provides detailed structural information, can identify and quantify impurities if their structure is known.Lower sensitivity compared to MS, complex spectra can be difficult to interpret, may not detect low-level impurities.
Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Confirms molecular weight, detects impurities with different masses, provides information on elemental composition with high-resolution MS.High sensitivity and specificity, can identify unknown impurities through fragmentation analysis (MS/MS).May not be quantitative without appropriate standards, can be affected by ion suppression.

Performance Comparison: this compound vs. DBCO-PEG4-Acid

A common alternative to this compound is the shorter linker, DBCO-PEG4-acid. The primary difference lies in the length of the polyethylene (B3416737) glycol (PEG) spacer, which influences the physicochemical properties of the linker and the final bioconjugate.

ParameterThis compoundDBCO-PEG4-AcidImpact on Application
Molecular Weight ~729 g/mol ~553 g/mol Affects the overall mass of the final conjugate.
PEG Spacer Length 8 ethylene (B1197577) glycol units4 ethylene glycol unitsLonger spacer provides greater separation between conjugated molecules, potentially reducing steric hindrance.
Hydrophilicity HigherLowerIncreased hydrophilicity can improve the solubility of the final conjugate and reduce aggregation.
Purity (Typical) >95%>95%Both are commercially available at high purity. Purity should always be verified by the end-user.

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for obtaining reliable and reproducible purity data.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities based on hydrophobicity.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm and 309 nm (DBCO absorbance)

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Materials:

Procedure:

  • Sample Preparation: Dissolve the this compound sample in ~0.7 mL of the deuterated solvent.

  • NMR Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for the DBCO group (aromatic protons typically between 7.0-7.8 ppm).

    • Identify the signals corresponding to the PEG chain (a prominent multiplet around 3.6 ppm).

    • Look for the signal from the protons adjacent to the carboxylic acid.

    • Analyze any unexpected peaks, which may indicate the presence of impurities.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound and detect any impurities with different mass-to-charge ratios.

Materials:

  • This compound sample

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~10 µg/mL) in a suitable solvent such as 50:50 methanol:water with 0.1% formic acid.

  • MS Analysis: Infuse the sample solution directly into the ESI source or analyze via LC-MS. Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

    • Compare the observed mass to the theoretical mass of this compound.

    • Investigate any other significant peaks in the spectrum, which may correspond to impurities.

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve this compound Column C18 Column Sample->Column Inject MobilePhase Prepare ACN/Water/TFA MobilePhase->Column Elute Chromatogram Generate Chromatogram Column->Chromatogram Detect (UV) Purity Calculate % Purity Chromatogram->Purity

HPLC Purity Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Spectrometer Acquire Spectrum Dissolve->Spectrometer Spectrum Process Spectrum Spectrometer->Spectrum Structure Confirm Structure & Identify Impurities Spectrum->Structure

NMR Structural Verification Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dilute Prepare Dilute Solution MassSpec Infuse into ESI Source Dilute->MassSpec MassSpectrum Generate Mass Spectrum MassSpec->MassSpectrum MW_Confirm Confirm Molecular Weight & Detect Impurities MassSpectrum->MW_Confirm

MS Molecular Weight Confirmation Workflow

A Researcher's Guide to the Kinetic Analysis of DBCO-PEG8-Acid in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the efficiency of the chosen ligation chemistry is paramount. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry, offers rapid and specific conjugation without the need for cytotoxic copper catalysts. Within the diverse toolkit of SPAAC reagents, dibenzocyclooctyne (DBCO) derivatives are prized for their high reactivity. This guide provides a comparative kinetic analysis of DBCO-PEG8-acid, placing its expected performance in context with other common DBCO reagents and offering detailed experimental protocols for in-house validation.

Performance Comparison of DBCO Reagents in SPAAC Reactions

The reactivity of DBCO reagents in SPAAC reactions is typically quantified by the second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, we can infer its performance based on data from structurally similar compounds. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG8 linker in this compound, is known to influence the reaction kinetics favorably. This is primarily attributed to the PEG linker's ability to increase hydrophilicity and mitigate steric hindrance, thereby facilitating the approach of the azide (B81097) reactant to the DBCO core.

Below is a summary of reported second-order rate constants for various DBCO derivatives, providing a baseline for evaluating the expected performance of this compound. The reactions are typically conducted with a model azide, such as benzyl (B1604629) azide or other small molecule azides, and monitored under pseudo-first-order conditions.

DBCO ReagentReactant AzideBuffer/SolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Considerations
General DBCO Derivatives Benzyl Azide & othersVarious~0.1 - 2.0[1][2]Provides a general performance bracket for DBCO core reactivity.
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)0.55 - 1.22[1]High reactivity due to low steric hindrance and good aqueous solubility.
Sulfo-DBCO-amine 1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)0.32 - 0.85[1]Demonstrates the influence of buffer choice on reaction kinetics.
DBCO-PEG5-Trastuzumab Model AzidesHEPES & PBS0.18 - 0.37[1]The PEG linker enhances reactivity compared to non-PEGylated antibody conjugates.
DBCO-Trastuzumab Model AzidesHEPES & PBSSlower than DBCO-PEG5-TrastuzumabSteric hindrance from the large antibody significantly impacts the reaction rate.

Based on these data, it is anticipated that the k₂ value for this compound will be in the upper range for DBCO derivatives, likely benefiting from the solubility and steric-shielding properties of the PEG8 linker. The longer PEG chain, compared to a PEG5 linker, may offer a marginal improvement in reducing steric hindrance, particularly when conjugating to large biomolecules.

Factors Influencing SPAAC Reaction Kinetics

The rate of a SPAAC reaction is not solely dependent on the structure of the DBCO reagent but is also influenced by several experimental parameters.

Factors Influencing SPAAC Reaction Kinetics cluster_B DBCO Reagent cluster_C Azide Reactant cluster_D Reaction Conditions A SPAAC Reaction Rate (k₂) B DBCO Reagent Structure (e.g., this compound) B->A B1 Ring Strain B2 PEG Linker (e.g., PEG8) - Reduces Steric Hindrance - Increases Solubility B3 Functional Group (e.g., -acid) C Azide Reactant Structure C->A C1 Electronic Properties C2 Steric Bulk D Reaction Conditions D->A D1 Solvent/Buffer (e.g., HEPES vs. PBS) D2 pH D3 Temperature D4 Reactant Concentrations

Factors influencing the rate of SPAAC reactions.

Experimental Protocol for Kinetic Analysis of this compound SPAAC Reaction

To quantitatively assess the performance of this compound, a kinetic analysis using UV-Vis spectrophotometry is recommended. This method relies on monitoring the disappearance of the characteristic absorbance of the DBCO group at approximately 309 nm as the SPAAC reaction proceeds.

Materials:

  • This compound

  • Azide-containing molecule of interest (e.g., benzyl azide)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.4). Note: Ensure the buffer is free of sodium azide.

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the azide-containing molecule in the chosen reaction buffer.

  • Determination of Molar Extinction Coefficient (Optional but Recommended):

    • Prepare a series of known concentrations of this compound in the reaction buffer.

    • Measure the absorbance at 309 nm for each concentration to determine the molar extinction coefficient (ε) according to the Beer-Lambert law.

  • Kinetic Measurement (Pseudo-First-Order Conditions):

    • In a quartz cuvette, add the reaction buffer and the this compound stock solution to achieve a desired starting concentration (e.g., 50-100 µM).

    • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a large excess (at least 10-fold) of the azide-containing stock solution to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 309 nm over time at regular intervals.

  • Data Analysis:

    • Convert the absorbance data to the concentration of this compound at each time point using the predetermined molar extinction coefficient.

    • Plot the natural logarithm of the this compound concentration (ln[DBCO]) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess: k₂ = k_obs / [Azide]₀

Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (this compound in DMSO, Azide in Buffer) B Equilibrate this compound in Buffer in a Quartz Cuvette A->B C Initiate Reaction (Add excess Azide) B->C D Monitor Absorbance Decrease at ~309 nm over Time C->D E Data Analysis D->E F Plot ln[DBCO] vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs = -slope) F->G H Calculate Second-Order Rate Constant (k₂ = k_obs / [Azide]₀) G->H

Workflow for determining SPAAC kinetics via UV-Vis spectrophotometry.

References

The PEG8 Advantage: A Comparative Guide to DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker is a critical determinant of success. The dibenzocyclooctyne (DBCO) linker has become a cornerstone of copper-free click chemistry, enabling the efficient and biocompatible labeling of biomolecules. However, the incorporation of a polyethylene (B3416737) glycol (PEG) spacer, specifically an eight-unit PEG (PEG8), can dramatically enhance the performance of DBCO linkers. This guide provides an objective comparison of DBCO linkers with and without a PEG8 spacer, supported by experimental data and detailed protocols, to illuminate the advantages of this hydrophilic and flexible addition.

Key Performance Advantages of PEG8 Spacers in DBCO Linkers

The inclusion of a PEG8 spacer confers several significant advantages to a DBCO linker, primarily stemming from its physicochemical properties. These benefits translate to improved performance in a variety of applications, including antibody-drug conjugate (ADC) development, cell labeling, and proteomics.

Enhanced Hydrophilicity and Solubility

One of the most significant benefits of a PEG8 spacer is the marked increase in hydrophilicity.[1][2][3] Many biomolecules and therapeutic payloads are inherently hydrophobic, leading to challenges with aggregation and solubility in aqueous buffers.[4][5] The ethylene (B1197577) glycol repeats of the PEG chain are highly hydrophilic, which helps to mitigate these issues. This improved water solubility is crucial for maintaining the stability and biological activity of the resulting conjugate.

G cluster_0 DBCO Linker (Hydrophobic) cluster_1 DBCO-PEG8 Linker (Hydrophilic) DBCO DBCO Payload Hydrophobic Payload DBCO->Payload Conjugation Aggregation Aggregation (Potential Issue) Payload->Aggregation DBCO_PEG DBCO-PEG8 Payload_PEG Hydrophobic Payload DBCO_PEG->Payload_PEG Conjugation Soluble_Complex Soluble Complex Payload_PEG->Soluble_Complex

Reduction of Steric Hindrance

The flexible and extended nature of the PEG8 spacer arm physically separates the DBCO group from the conjugated biomolecule. This spatial separation minimizes steric hindrance, allowing for more efficient and rapid reaction with azide-functionalized targets. In complex biological systems, where target molecules may be sterically crowded, a PEG8 spacer can significantly improve conjugation yields.

G cluster_0 Without PEG8 Spacer cluster_1 With PEG8 Spacer Biomolecule Biomolecule DBCO DBCO Azide Target Azide Target Biomolecule_PEG Biomolecule DBCO_PEG DBCO Azide Target_PEG Azide Target PEG8 PEG8 Spacer

Improved Reaction Kinetics

By mitigating steric hindrance and improving solubility, the PEG8 spacer can lead to faster and more efficient bioconjugation reactions. The increased accessibility of the DBCO moiety allows for a higher probability of successful collision with the azide-functionalized molecule, resulting in improved reaction kinetics.

Quantitative Performance Comparison

While direct head-to-head quantitative data for DBCO versus DBCO-PEG8 is not always readily available in a single study, the established principles of PEGylation allow for a clear comparative assessment. The following tables summarize the expected performance differences based on data from analogous systems.

ParameterDBCO LinkerDBCO-PEG8 LinkerAdvantage of PEG8
Solubility in Aqueous Buffers LowerSignificantly HigherPrevents aggregation, maintains biological activity.
Reaction Efficiency in Crowded Environments Potentially LowerHigherOvercomes steric hindrance for improved yields.
Hydrophobicity HighLowerReduces non-specific binding and improves in vivo behavior.

Table 1: Physicochemical Properties Comparison

Performance MetricDBCO LinkerDBCO-PEG8 LinkerAdvantage of PEG8
Conjugation Reaction Rate Slower (especially with sterically hindered substrates)FasterMore efficient labeling, especially at low concentrations.
Stability of Conjugate Prone to aggregation with hydrophobic payloadsEnhanced stabilityLonger shelf-life and better performance in assays.
In Vivo Half-life (for ADCs) Potentially shorter due to aggregation and clearanceLongerImproved therapeutic efficacy.

Table 2: Performance Metrics Comparison

Experimental Protocols

To facilitate the direct comparison and validation of the advantages of a PEG8 spacer, the following experimental protocols are provided.

Experimental Workflow for Comparing DBCO and DBCO-PEG8 Linker Performance

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Characterization & Comparison A Prepare separate solutions of DBCO-NHS ester and DBCO-PEG8-NHS ester C React biomolecule separately with DBCO-NHS and DBCO-PEG8-NHS A->C B Prepare solution of amine-containing biomolecule (e.g., antibody) B->C D Purify both conjugates (e.g., via size-exclusion chromatography) C->D E Solubility Assay (e.g., turbidity measurement) D->E F Kinetic Analysis (reaction with azide-probe) D->F G Steric Hindrance Assay (conjugation to a crowded target) D->G H Stability Study (incubation over time) D->H

Protocol 1: Determination of Aqueous Solubility

This protocol provides a method to compare the solubility of a hydrophobic molecule conjugated with either a DBCO or a DBCO-PEG8 linker.

Materials:

  • Lyophilized DBCO-conjugated hydrophobic molecule

  • Lyophilized DBCO-PEG8-conjugated hydrophobic molecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare stock solutions of both conjugates in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Create a series of dilutions of each stock solution in PBS to achieve a range of final concentrations.

  • Incubate the solutions at room temperature for 1 hour to allow for equilibration.

  • Measure the optical density (OD) of each solution at 600 nm to assess turbidity, which is an indicator of precipitation.

  • Plot the OD600 values against the conjugate concentration. A sharp increase in OD indicates the point of precipitation and thus the limit of solubility.

Protocol 2: Analysis of Reaction Kinetics

This protocol outlines a method to compare the reaction kinetics of DBCO and DBCO-PEG8 functionalized biomolecules with an azide-containing fluorescent probe.

Materials:

  • DBCO-functionalized biomolecule

  • DBCO-PEG8-functionalized biomolecule

  • Azide-functionalized fluorescent probe (e.g., Azide-Fluor 488)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the DBCO- and DBCO-PEG8-functionalized biomolecules at the same molar concentration in the reaction buffer.

  • Prepare a solution of the azide-fluorescent probe in the reaction buffer.

  • In a 96-well plate, mix equal volumes of the biomolecule solutions and the azide-probe solution.

  • Immediately begin monitoring the increase in fluorescence intensity over time using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Plot the fluorescence intensity versus time for both reactions. A steeper initial slope indicates a faster reaction rate. The second-order rate constant can be calculated by fitting the data to a kinetic model.

Conclusion

The incorporation of a PEG8 spacer into a DBCO linker offers a multitude of advantages that significantly enhance its performance in bioconjugation applications. The increased hydrophilicity, reduced steric hindrance, and improved reaction kinetics contribute to the formation of more stable, soluble, and efficient bioconjugates. For researchers and drug developers seeking to optimize their bioconjugation strategies, the use of a DBCO-PEG8 linker represents a superior choice over its non-PEGylated counterpart, ultimately leading to more robust and reliable results in a wide range of biological and therapeutic contexts.

References

Navigating the Cellular Maze: A Comparative Guide to DBCO-PEG8-Acid Performance in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of linker is a critical decision that dictates the success of their investigations. Among the arsenal (B13267) of tools for copper-free click chemistry, DBCO-PEG8-acid has emerged as a prominent player. This guide provides an objective comparison of its performance against other common alternatives in various biological media, supported by experimental data and detailed protocols to inform your selection process.

Dibenzocyclooctyne (DBCO) reagents are prized for their ability to react swiftly and specifically with azide-functionalized molecules in complex biological environments without the need for cytotoxic copper catalysts. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer in this compound is designed to enhance solubility and minimize steric hindrance, crucial attributes for consistent performance in biological systems.

Performance in Focus: Reaction Kinetics and Stability

The efficacy of a bioconjugation linker hinges on two key parameters: the speed of the reaction (kinetics) and the durability of the linker under physiological conditions (stability). While DBCO moieties are known for their high reactivity, the biological medium itself can influence performance.

Reaction Kinetics: A Speedy Affair

The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between a DBCO group and an azide (B81097) is remarkably efficient. The second-order rate constant for the reaction of DBCO with benzyl (B1604629) azide is a key indicator of its reactivity.

Cyclooctyne Azide Reactant Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCOBenzyl Azide~0.6 - 1.0[1]
BCNBenzyl Azide~0.06 - 0.1[1]
DIBOBenzyl Azide~0.3 - 0.7[1]

Table 1: Comparison of second-order rate constants for various cyclooctynes with benzyl azide. Data is synthesized from multiple sources and reaction conditions may vary.

As the data indicates, DBCO exhibits significantly faster reaction kinetics compared to BCN, making it a preferred choice for applications requiring rapid conjugation, especially at low reactant concentrations.[1][2]

Stability in Biological Mimics: The Real-World Test

A critical consideration for any bioconjugation reagent is its stability in complex biological fluids such as serum or plasma. The presence of endogenous molecules, particularly thiols like glutathione (B108866) (GSH), can potentially compromise the integrity of the linker.

Linker Condition Half-life (t₁/₂)
DBCOGlutathione (GSH)~71 minutes
BCNGlutathione (GSH)~6 hours
DBCOTris(2-carboxyethyl)phosphine (TCEP)>24 hours

Table 2: Comparative stability of DBCO and BCN in the presence of reducing agents. This data highlights the relative susceptibility of the DBCO moiety to certain biological components.

While DBCO demonstrates excellent stability in many contexts, BCN shows superior stability in the presence of the reducing agent GSH. This is a crucial factor for intracellular applications where the cytoplasmic environment is highly reducing. For applications requiring prolonged stability in such environments, BCN may be a more suitable alternative.

The Influence of the PEG Spacer

The PEG8 linker in this compound plays a vital role in its performance. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule and any hydrophobic payloads attached to it. This can also help to prevent aggregation of the bioconjugate.

In the context of antibody-drug conjugates (ADCs), the length of the PEG linker can significantly impact the pharmacokinetic profile and overall efficacy. Studies have shown that medium-length linkers, such as PEG8 and PEG12, can offer an optimal balance, leading to improved in vivo performance and survival rates in preclinical models compared to shorter linkers or no PEG spacer at all.

Experimental Protocols

To aid researchers in their comparative studies, the following are detailed methodologies for key experiments.

Protocol 1: Comparative Analysis of Reaction Kinetics via HPLC

This protocol outlines a method to compare the reaction rates of this compound and an alternative linker (e.g., BCN-PEG8-acid) with an azide-containing molecule in a biological medium mimic (e.g., PBS with 10% Fetal Bovine Serum).

Materials:

  • This compound

  • Alternative linker (e.g., BCN-PEG8-acid)

  • Azide-functionalized molecule (e.g., Azido-PEG4-Biotin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fetal Bovine Serum (FBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup:

    • Prepare stock solutions of this compound, the alternative linker, and the azide-functionalized molecule in PBS.

    • In separate microcentrifuge tubes, mix the azide-functionalized molecule with either this compound or the alternative linker in PBS containing 10% FBS. Ensure the final concentrations are known and that one reactant is in excess.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of each reaction mixture and quench the reaction by adding an equal volume of ACN with 0.1% TFA.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to separate the reactants and the product.

    • Monitor the disappearance of the reactants and the appearance of the product by UV absorbance at a suitable wavelength (e.g., 260 nm for the triazole product).

  • Data Analysis:

    • Calculate the concentration of the product at each time point by integrating the peak area and comparing it to a standard curve.

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • Calculate the pseudo-first-order rate constant (k') and subsequently the second-order rate constant (k₂) for each linker.

Protocol 2: Stability Assessment in Human Serum

This protocol describes a method to evaluate the stability of this compound in human serum over time.

Materials:

  • This compound

  • Human Serum

  • PBS, pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Incubation:

    • Prepare a stock solution of this compound in PBS.

    • Add the this compound stock solution to human serum to a final concentration of 1 mM.

    • Incubate the mixture at 37°C.

  • Sample Collection:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum mixture.

  • Protein Precipitation and Extraction:

    • To each aliquot, add three volumes of cold ACN to precipitate the serum proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing the this compound.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable gradient to elute and quantify the remaining intact this compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • From this plot, determine the half-life (t₁/₂) of this compound in human serum.

Visualizing the Workflow and Logic

To better illustrate the concepts and procedures described, the following diagrams are provided.

G cluster_0 Comparative Kinetics Experimental Workflow A Prepare Stock Solutions (this compound, Alt. Linker, Azide) B Initiate Reactions in Biological Medium (PBS + 10% FBS) A->B C Time-Course Sampling (0, 5, 15, 30, 60, 120 min) B->C D Quench Reaction (Acetonitrile + TFA) C->D E HPLC Analysis (Quantify Reactants & Product) D->E F Data Analysis (Calculate Rate Constants) E->F

Caption: Workflow for comparing the reaction kinetics of different linkers.

G cluster_1 Linker Selection Logic Start Application Requirement FastKinetics Fast Reaction Kinetics Needed? Start->FastKinetics ReducingEnv Intracellular/Reducing Environment? FastKinetics->ReducingEnv No UseDBCO Select this compound FastKinetics->UseDBCO Yes UseBCN Consider BCN-based Linker ReducingEnv->UseBCN Yes CheckSol Enhanced Solubility Required? ReducingEnv->CheckSol No ConfirmPEG8 This compound is a strong candidate UseDBCO->ConfirmPEG8 CheckSol->UseDBCO No CheckSol->ConfirmPEG8 Yes

Caption: Decision tree for selecting an appropriate click chemistry linker.

Conclusion

This compound stands as a robust and versatile tool for bioconjugation, offering rapid reaction kinetics and favorable solubility profiles. However, its performance, particularly its stability, can be influenced by the specific biological environment. For applications in highly reducing intracellular environments, alternative linkers such as BCN may offer advantages. By carefully considering the experimental context and utilizing the comparative data and protocols provided in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific discoveries.

References

A Comparative Review of Copper-Free Click Chemistry Reagents for Advancing Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label biomolecules in their native environments is paramount. Copper-free click chemistry has emerged as a powerful and indispensable tool, enabling the covalent modification of biomolecules in living systems without the toxicity associated with traditional copper-catalyzed reactions.[1][2] This guide provides an objective comparison of the performance of various copper-free click chemistry reagents, supported by experimental data, to facilitate the selection of the most appropriate tools for specific research applications.

The two most prominent copper-free click chemistry reactions are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Both offer unique advantages in terms of reaction kinetics, stability, and biocompatibility, making them suitable for a wide range of applications including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[3][4]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of SPAAC is the reaction between a strained cyclooctyne (B158145) and an azide, which forms a stable triazole linkage.[5] The driving force for this reaction is the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The choice of the cyclooctyne reagent is critical and can significantly impact the reaction rate.

SPAAC_Mechanism reagents Strained Cyclooctyne + Azide transition_state [3+2] Cycloaddition Transition State reagents->transition_state Strain-promoted reaction product Stable Triazole Product transition_state->product Ring strain release

General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparative Performance of SPAAC Reagents

The reactivity of different cyclooctynes varies significantly, which is a key consideration for experimental design. The performance of several common SPAAC reagents is summarized below, with reaction kinetics typically measured against a model azide, such as benzyl (B1604629) azide.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl AzideKey Characteristics
Bicyclo[6.1.0]nonyneBCN0.07 - 0.63Good stability, smaller and more hydrophilic than DBCO.
Dibenzocyclooctyne / AzadibenzocyclooctyneDBCO / DIBAC0.31 - 1.9High reactivity, widely used.
DibenzocyclooctynolDIBO~0.17Moderate reactivity.
Difluorinated CyclooctyneDIFO~0.076Electron-withdrawing fluorine atoms enhance reactivity.
BiarylazacyclooctynoneBARAC> 0.9Among the fastest SPAAC reagents, but can be unstable.

Note: Reaction rates are dependent on the specific derivatives, solvent, and temperature. While DBCO generally exhibits faster kinetics with aliphatic azides, BCN can show higher reactivity with aromatic azides.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful bioorthogonal ligation that typically involves the cycloaddition of an electron-deficient diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO). This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC, making it ideal for applications requiring rapid labeling or working with low concentrations of reactants.

Comparative Performance of IEDDA Reagents

The kinetics of the IEDDA reaction are highly tunable by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000 (in 9:1 Methanol/Water)High reactivity, commonly used for fast ligations.
Hydrogen-substituted tetrazinetrans-cyclooctene (TCO)up to 30,000 (in Aqueous Media)Exceptionally fast kinetics.
3-methyl-6-phenyl-tetrazinesTCO420 ± 49 (in ACN/PBS)Moderate to high reactivity.
3,6-diphenyl-1,2,4,5-tetrazineBicyclo[6.1.0]nonyne (BCN)3.6 (in Methanol)Demonstrates cross-reactivity between SPAAC and IEDDA reagents.

Experimental Protocols

Accurate and reproducible kinetic data are essential for comparing the performance of different click chemistry reagents. Below are generalized protocols for determining second-order rate constants.

Protocol for Monitoring SPAAC Kinetics by ¹H NMR Spectroscopy

This method allows for the direct monitoring of reactant consumption and product formation to determine reaction kinetics.

Materials:

  • Strained alkyne (e.g., DBCO, BCN)

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the strained alkyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5-10 mM of each reactant).

  • Data Acquisition: Quickly acquire an initial ¹H NMR spectrum (t=0). Subsequently, acquire spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis: Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum. Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • Kinetic Modeling: For a second-order reaction with 1:1 stoichiometry, plot 1/[Reactant] versus time. The slope of the resulting linear fit will be the second-order rate constant (k₂).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Alkyne, Azide, Standard) mix_reagents Combine Reagents in NMR Tube prep_reagents->mix_reagents acquire_spectra Acquire NMR Spectra (t=0 and time intervals) mix_reagents->acquire_spectra integrate_peaks Integrate Reactant and Standard Peaks acquire_spectra->integrate_peaks calculate_conc Calculate Reactant Concentration vs. Time integrate_peaks->calculate_conc plot_data Plot Kinetic Data (e.g., 1/[A] vs. time) calculate_conc->plot_data determine_rate Determine Second-Order Rate Constant (k₂) plot_data->determine_rate

Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

Protocol for Monitoring IEDDA Kinetics by UV-Vis Spectroscopy

The intense color of most tetrazines allows for the convenient monitoring of their consumption using UV-Vis spectroscopy.

Materials:

  • Tetrazine derivative

  • Dienophile (e.g., TCO derivative)

  • Reaction buffer (e.g., PBS)

  • Cuvettes

  • UV-Vis spectrophotometer (a stopped-flow instrument is ideal for very fast reactions)

Procedure:

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (λ_max), typically between 510-550 nm, in the reaction buffer.

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and dienophile in the reaction buffer.

  • Initiate the Reaction: In a cuvette, add the reaction buffer and the dienophile solution. Place the cuvette in the spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine solution and mix rapidly.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λ_max over time.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order rate equation (if one reactant is in large excess). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.

Conclusion

The selection of a copper-free click chemistry reagent is a critical decision that depends on the specific requirements of the experiment. For applications where high stability and moderate reaction rates are sufficient, SPAAC reagents like BCN and DBCO are excellent choices. When rapid kinetics are paramount, for instance in in vivo imaging or when dealing with low abundance targets, the IEDDA reaction between a highly reactive tetrazine and a strained dienophile is often the superior option. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their bioconjugation strategies and advance their scientific discoveries.

References

validation of DBCO-PEG8-acid conjugation efficiency by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validating DBCO-PEG8-Acid Conjugation Efficiency

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of molecules such as this compound to proteins, antibodies, and other biomolecules is a critical step in the development of targeted therapeutics, diagnostics, and research tools. Verifying the efficiency of this conjugation is paramount to ensure the quality, consistency, and efficacy of the resulting bioconjugate. While mass spectrometry is often considered the gold standard for this validation, a variety of alternative techniques can also provide valuable quantitative and qualitative data.

This guide provides an objective comparison of mass spectrometry with other common analytical methods for validating this compound conjugation efficiency. We present a summary of quantitative data, detailed experimental protocols for key techniques, and a visual representation of the experimental workflow.

Data Presentation: Comparison of Validation Techniques

The choice of analytical technique for validating this compound conjugation depends on the specific information required, available instrumentation, and the desired throughput. The following table summarizes the key features of mass spectrometry and its alternatives.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Vis SpectroscopySodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Principle Measures the mass-to-charge ratio of ionized molecules.Separates molecules based on their physicochemical properties (size, hydrophobicity).Measures the absorbance of light at specific wavelengths.Separates molecules based on their molecular weight.
Information Provided - Precise mass of the conjugate- Degree of Labeling (DOL)- Identification of conjugation sites- Detection of unconjugated species and byproducts- Separation of conjugated and unconjugated species- Quantification of product purity- Estimation of DOL and aggregation- Real-time monitoring of the reaction- Calculation of DOL- Confirmation of DBCO consumption- Visual confirmation of a molecular weight shift- Assessment of purity- Estimation of conjugation efficiency
Quantitative Data Provides exact mass measurements, allowing for the determination of different species (e.g., unconjugated, single-labeled, multi-labeled).[1][2]Can provide quantitative data on the relative abundance of different species in a sample.[3][]The decrease in absorbance of the DBCO group at ~309 nm can be used to quantify its consumption.[1]Densitometry of protein bands can provide semi-quantitative estimates of conjugation efficiency.
Advantages - High accuracy and sensitivity- Provides detailed molecular information- Gold standard for characterization- High-throughput- Robust and reproducible- Different modes (SEC, HIC) provide orthogonal information- Simple, rapid, and non-destructive- Allows for real-time reaction monitoring- Relatively inexpensive- Widely available and inexpensive- Simple to perform- Provides a clear visual output
Limitations - Requires specialized equipment and expertise- Can be low-throughput- Data analysis can be complex- Indirect measurement of conjugation- Resolution may be insufficient for complex mixtures- Method development can be time-consuming- Indirect measurement of conjugation- Requires a chromophore (DBCO)- Less sensitive than MS- Low resolution- Prone to band smearing with PEGylated proteins- Provides only an estimation of molecular weight

Experimental Protocols

Below are detailed methodologies for the conjugation of this compound to a protein and the subsequent validation of the conjugation efficiency using various techniques.

This compound Conjugation to a Protein

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in anhydrous DMF or DMSO.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated linker.

  • Conjugation Reaction:

    • Add the activated DBCO-linker solution to the protein solution. A 10- to 40-fold molar excess of the linker is a common starting point. The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the DBCO-labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Validation by Mass Spectrometry (LC-MS)

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., containing 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the conjugated protein from any remaining unconjugated protein using a suitable column (e.g., a reversed-phase C4 column).

    • Acquire mass spectra across the elution profile of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated and conjugated protein species.

    • The mass difference between the peaks will correspond to the mass of the attached this compound moieties.

    • The distribution of species with different numbers of attached linkers can be used to determine the average degree of labeling (DOL).

Validation by UV-Vis Spectroscopy

Procedure:

  • Measurement:

    • Measure the absorbance of the purified DBCO-protein conjugate solution at 280 nm (for protein concentration) and ~309 nm (for DBCO) using a UV-Vis spectrophotometer.

  • Calculation of Degree of Labeling (DOL):

    • The DOL can be calculated using the Beer-Lambert law. The concentration of the protein is determined from the absorbance at 280 nm, with a correction for the DBCO absorbance at this wavelength. The concentration of DBCO is determined from its absorbance at ~309 nm.

    • The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.

Validation by HPLC (Size-Exclusion Chromatography - SEC)

Procedure:

  • Sample Preparation:

    • The purified conjugate can be directly analyzed.

  • SEC-HPLC Analysis:

    • Inject the sample onto an SEC column suitable for the molecular weight range of the protein and its conjugate.

    • Elute with a suitable mobile phase (e.g., PBS, pH 7.4) at a constant flow rate.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Successful conjugation will result in a shift to an earlier retention time for the conjugated protein compared to the unconjugated protein, indicating an increase in molecular size.

    • The presence of unconjugated protein can be identified as a separate peak at a later retention time. The peak areas can be used to estimate the purity of the conjugate.

Validation by SDS-PAGE

Procedure:

  • Sample Preparation:

    • Mix the protein conjugate with a loading buffer containing SDS and a reducing agent (if necessary).

    • Heat the samples as required by the specific protocol.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • Visualize the protein bands.

  • Data Analysis:

    • Successful conjugation will be indicated by a band shift to a higher apparent molecular weight for the conjugated protein compared to the unconjugated protein.

    • The intensity of the bands can be analyzed using densitometry to provide a semi-quantitative estimation of the conjugation efficiency. It is important to note that PEGylated proteins can exhibit band broadening on SDS-PAGE gels.

Mandatory Visualization

G Workflow for this compound Conjugation and Validation cluster_0 Conjugation cluster_1 Validation cluster_2 Data Analysis A 1. Protein Preparation (Amine-containing) C 3. Conjugation Reaction A->C B 2. This compound Activation (EDC/NHS) B->C D 4. Quenching C->D E 5. Purification (e.g., SEC) D->E F Mass Spectrometry (LC-MS) E->F Purified Conjugate G HPLC (SEC/HIC) E->G Purified Conjugate H UV-Vis Spectroscopy E->H Purified Conjugate I SDS-PAGE E->I Purified Conjugate J Precise Mass & DOL F->J K Purity & Aggregation G->K L DOL & Reaction Kinetics H->L M Molecular Weight Shift I->M

Caption: Experimental workflow for this compound conjugation and subsequent validation.

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-PEG8-acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioconjugation, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of DBCO-PEG8-acid, a bifunctional linker increasingly utilized in advanced biomedical research. While not classified as a highly hazardous substance, adherence to established disposal procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to don the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2]

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Eye Protection Safety GogglesProtects eyes from potential splashes.[1]
Hand Protection Chemical-Resistant GlovesPrevents direct skin contact with the chemical.[1]
Body Protection Lab CoatProtects skin and clothing from contamination.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled and sealed container. The container must be chemically compatible with the compound and explicitly marked with its full chemical name.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO, DMF), it should be collected in a designated, labeled container for non-halogenated or halogenated solvent waste, depending on the solvent used. Do not mix with aqueous waste streams.

  • Contaminated Labware: All disposable materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.

  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be separate from incompatible materials.

3. Professional Disposal Arrangement:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide the disposal service with the full chemical name and any available Safety Data Sheet (SDS) for the compound or related substances.

4. Contaminated Packaging:

  • Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.

While the polyethylene (B3416737) glycol (PEG) component of the molecule is considered readily biodegradable, it is crucial to prevent its release into wastewater systems to avoid impacting water treatment processes. Therefore, the entire compound should be treated as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ventilation Work in a Ventilated Area (Fume Hood) solid_waste Solid this compound & Contaminated Labware ventilation->solid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste This compound in Solvent liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container storage_area Designated Chemical Waste Storage Area solid_container->storage_area liquid_container->storage_area ehs Contact EHS or Licensed Waste Disposal Service storage_area->ehs pickup Arrange for Pickup ehs->pickup

References

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with DBCO-PEG8-acid. Adherence to these protocols is critical for ensuring laboratory safety and procedural accuracy.

This compound is a bifunctional linker molecule integral to bioconjugation and drug delivery research.[1] It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for amide bond formation, connected by a hydrophilic PEG8 spacer.[1][2] While specific toxicity data for this compound is not extensively published, the Safety Data Sheet (SDS) for the structurally similar DBCO-PEG8-NHS ester indicates potential hazards, including oral toxicity, skin and eye irritation, and respiratory irritation.[3] Therefore, cautious handling and adherence to the following personal protective equipment (PPE) and procedural guidelines are mandatory.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for various stages of handling this compound.

Operation Required Personal Protective Equipment
Receiving and Storage - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting - Double-gloving with nitrile or neoprene gloves- Chemical-resistant lab coat or disposable gown- Chemical splash goggles- Face mask (if not handled in a fume hood)
Dissolving in Solvent - Nitrile or neoprene gloves- Chemical-resistant lab coat- Chemical splash goggles- Work should be performed in a certified chemical fume hood
Performing Reactions - Nitrile or neoprene gloves- Chemical-resistant lab coat- Chemical splash goggles- Work should be performed in a certified chemical fume hood
Handling Waste - Nitrile or neoprene gloves- Chemical-resistant lab coat- Chemical splash goggles

A face shield worn over safety goggles is recommended when there is a significant risk of splashing.

Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed, light- and moisture-protected container at –20°C.[1]

2. Preparation and Weighing:

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • All weighing and aliquoting of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust particles.

  • Use anti-static weighing paper or a compatible weighing boat.

3. Dissolution:

  • This compound is soluble in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • To maintain the reactivity of the compound, use anhydrous solvents.

  • Slowly add the solvent to the vessel containing the weighed this compound.

  • If necessary, gently vortex or sonicate the mixture to ensure complete dissolution.

4. Reaction:

  • The carboxylic acid group can be reacted with primary amines in the presence of activating agents like EDC or HATU to form a stable amide bond.

  • The DBCO group reacts with azide-containing molecules via a copper-free click chemistry reaction.

  • Ensure all reaction vessels are properly sealed or vented as appropriate for the specific reaction conditions.

  • All reactions should be conducted within a chemical fume hood.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this waste down the drain.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receiving & Inspection B Storage (-20°C, sealed, dark) A->B C Equilibrate to Room Temp. B->C D Weighing in Fume Hood C->D E Dissolving in Anhydrous Solvent (e.g., DMF, DMSO) D->E G Collect Solid Waste (Gloves, Tips, etc.) D->G F Reaction (e.g., Amide Coupling, Click Chemistry) E->F H Collect Liquid Waste (Unused Solutions, Reactions) E->H F->G F->H I Dispose as Hazardous Waste (Follow EHS Guidelines) G->I H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-PEG8-acid
Reactant of Route 2
Reactant of Route 2
DBCO-PEG8-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.